MLS1547
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-7-[(4-pyridin-2-ylpiperazin-1-yl)methyl]quinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O/c20-16-12-14(19(25)18-15(16)4-3-7-22-18)13-23-8-10-24(11-9-23)17-5-1-2-6-21-17/h1-7,12,25H,8-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEJNANYABTIGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C3C=CC=NC3=C2O)Cl)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of MLS1547: A G Protein-Biased Agonist of the Dopamine D2 Receptor
An In-depth Technical Guide for Researchers and Drug Development Professionals
MLS1547 is a novel pharmacological tool that exhibits biased agonism at the dopamine D2 receptor (D2R). This technical guide provides a comprehensive overview of its mechanism of action, detailing its selective activation of G protein-dependent signaling pathways while concurrently antagonizing β-arrestin-mediated pathways. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced pharmacology of the D2R and the therapeutic potential of biased ligands.
Core Mechanism: Biased Agonism at the D2 Receptor
This compound is characterized as a G protein-biased agonist of the D2 dopamine receptor.[1][2][3][4][5] This means it preferentially activates the canonical G protein-mediated signaling cascade while minimally engaging, and even inhibiting, the β-arrestin signaling pathway. The D2R is a G protein-coupled receptor (GPCR) that typically signals through two major pathways upon activation by an agonist:
-
G Protein-Dependent Signaling: The D2R couples to inhibitory G proteins (Gi/o), which leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is associated with many of the therapeutic effects of D2R agonists.
-
β-Arrestin-Dependent Signaling: Upon agonist binding and G protein-coupled receptor kinase (GRK)-mediated phosphorylation, β-arrestins are recruited to the receptor. This leads to receptor desensitization, internalization, and the initiation of a distinct set of signaling cascades that are independent of G proteins.
This compound selectively activates the Gi/o-mediated pathway while acting as an antagonist of dopamine-stimulated β-arrestin recruitment to the D2R. This functional selectivity makes this compound a valuable probe for dissecting the distinct physiological roles of these two signaling arms of the D2R.
Quantitative Pharmacological Profile
The pharmacological properties of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Binding Affinity of this compound for Dopamine Receptors
| Receptor Subtype | Radioligand | Ki (μM) |
| D2 | [3H]methylspiperone | 1.2 ± 0.2 |
| D3 | [3H]methylspiperone | 2.3 ± 0.2 |
| D4 | [3H]methylspiperone | 0.32 ± 0.04 |
Table 2: Functional Activity of this compound at the D2 Receptor - G Protein-Mediated Signaling
| Assay | Cell Line | Parameter | This compound | Dopamine (Reference) |
| Calcium Mobilization | HEK293 (expressing D2R and Gqi5) | EC50 (μM) | 0.37 ± 0.2 | 0.0025 ± 0.0003 |
| Emax (%) | 89.3 ± 4.3 | 101.7 ± 0.1 | ||
| cAMP Inhibition | CHO (expressing D2R) | EC50 (μM) | 0.26 ± 0.07 | 0.06 ± 0.02 |
| Emax (%) | 97.1 ± 3.7 | 100.4 ± 1.6 |
Table 3: Functional Activity of this compound at the D2 Receptor - β-Arrestin Recruitment
| Assay | Cell Line | Parameter | This compound | Dopamine (Reference) |
| β-Arrestin-2 Recruitment (DiscoveRx PathHunter) | CHO (expressing D2R) | Agonist Activity | No measurable recruitment | EC50 = 0.09 ± 0.03 μM; Emax = 99.0 ± 0.6% |
| Antagonist Activity (IC50, μM) | 9.9 ± 0.9 (against 1 μM Dopamine) | N/A | ||
| β-Arrestin-2 Recruitment (BRET) | HEK293 (expressing D2R) | Antagonist Activity (IC50, μM) | 3.8 ± 1.8 (against 1 μM Dopamine) | N/A |
Signaling Pathways and Experimental Workflows
The biased agonism of this compound results in a specific signaling signature. The following diagrams illustrate the key signaling pathways and the workflows of the experiments used to characterize this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.
Materials:
-
Cell membranes from HEK293 cells stably expressing the human dopamine D2 receptor.
-
[3H]methylspiperone (radioligand).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Cell membranes are prepared and protein concentration is determined.
-
In a 96-well plate, combine cell membranes, [3H]methylspiperone at a concentration near its Kd, and a range of concentrations of this compound.
-
For determination of non-specific binding, a saturating concentration of a known D2 antagonist (e.g., haloperidol) is used instead of this compound.
-
Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Filters are washed multiple times with cold wash buffer.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
The data are analyzed using non-linear regression to determine the IC50 value of this compound, which is then converted to a Ki value using the Cheng-Prusoff equation.
cAMP Inhibition Assay
Objective: To measure the functional potency (EC50) and efficacy (Emax) of this compound in inhibiting adenylyl cyclase activity via the D2 receptor.
Materials:
-
CHO cells stably expressing the human dopamine D2 receptor.
-
This compound.
-
Forskolin (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF-based).
-
Cell culture medium and reagents.
Procedure:
-
CHO-D2R cells are seeded in a 96-well plate and cultured overnight.
-
The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are pre-incubated with varying concentrations of this compound.
-
Forskolin is added to all wells (except the basal control) to stimulate cAMP production.
-
The plate is incubated for a defined period (e.g., 30 minutes) at 37°C.
-
The reaction is stopped, and the cells are lysed according to the cAMP assay kit protocol.
-
The intracellular cAMP concentration is measured using a suitable detection method, such as HTRF.
-
Data are normalized to the response of forskolin alone and analyzed using non-linear regression to determine the EC50 and Emax of this compound.
β-Arrestin Recruitment Assay (e.g., DiscoveRx PathHunter)
Objective: To assess the ability of this compound to induce or block the recruitment of β-arrestin-2 to the D2 receptor.
Materials:
-
A cell line engineered for the assay, co-expressing the D2 receptor fused to a ProLink tag and β-arrestin-2 fused to an Enzyme Acceptor tag (e.g., CHO-K1).
-
This compound.
-
Dopamine (as a reference agonist).
-
PathHunter detection reagents.
-
Cell culture medium and reagents.
Procedure for Agonist Mode:
-
The engineered cells are seeded in a 96-well plate and cultured.
-
Cells are treated with a range of concentrations of this compound.
-
The plate is incubated for a specified time (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.
-
The PathHunter detection reagents are added, and the plate is incubated at room temperature in the dark.
-
The chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment, is read on a plate reader.
Procedure for Antagonist Mode:
-
Cells are pre-incubated with varying concentrations of this compound.
-
A fixed concentration of dopamine (typically the EC80) is added to stimulate β-arrestin recruitment.
-
The subsequent steps are the same as in the agonist mode.
-
The ability of this compound to inhibit the dopamine-induced signal is quantified to determine its IC50.
Conclusion
This compound is a potent and highly selective G protein-biased agonist of the dopamine D2 receptor. Its unique pharmacological profile, characterized by robust activation of the Gi/o signaling pathway and antagonism of the β-arrestin pathway, makes it an invaluable research tool. The detailed data and methodologies presented in this guide provide a comprehensive understanding of its mechanism of action and will aid researchers in designing and interpreting experiments aimed at exploring the therapeutic potential of biased D2R ligands.
References
- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Intracellular Trafficking Assays for Dopamine D2-Like Receptors | Springer Nature Experiments [experiments.springernature.com]
- 3. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MLS 1547 | D2 Receptors | Tocris Bioscience [tocris.com]
- 5. m.youtube.com [m.youtube.com]
An In-depth Technical Guide on MLS1547 as a G Protein-Biased Agonist for the D2 Dopamine Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of MLS1547, a significant pharmacological tool for studying the dopamine D2 receptor (D2R). This compound is characterized as a G protein-biased agonist, demonstrating functional selectivity by potently activating G protein-mediated signaling pathways while minimally engaging or even antagonizing β-arrestin recruitment.[1][2][3] This unique profile makes it an invaluable probe for dissecting the distinct physiological and pathological roles of these two major D2R signaling cascades.
Core Concepts: D2R Signaling and Biased Agonism
The D2R, a G protein-coupled receptor (GPCR), is a primary target for antipsychotic medications. It canonically signals through the inhibitory G proteins (Gi/o), leading to downstream effects such as the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Additionally, D2R activation can trigger a G protein-independent pathway by recruiting β-arrestin proteins. This leads to receptor desensitization, internalization, and the initiation of distinct signaling cascades, including the regulation of Akt/GSK3β pathways.
Functional selectivity , or biased agonism , describes the ability of a ligand to stabilize a specific receptor conformation that preferentially activates one signaling pathway over another. This compound exemplifies this by favoring the G protein-dependent pathway, thus allowing for the targeted investigation of the consequences of Gi/o signaling in the absence of significant β-arrestin-mediated effects.
Quantitative Data Presentation
The pharmacological profile of this compound has been characterized across various in vitro assays. The following tables summarize the key quantitative data for its interaction with the D2R.
| Binding Affinity | |
| Parameter | Value (μM) |
| Ki vs. [3H]methylspiperone | 1.2 |
| G Protein-Mediated Signaling | |||
| Assay | Parameter | Value (μM) | Emax (%) |
| Calcium Mobilization (D2R-Gqi5) | EC50 | 0.37 | 89.3 |
| cAMP Inhibition | EC50 | 0.26 | 97.1 |
| β-Arrestin Recruitment | |
| Assay | Parameter & Value (μM) |
| PathHunter β-arrestin Assay (Agonist activity) | No measurable activity |
| PathHunter β-arrestin Assay (Antagonist vs. Dopamine) | IC50 = 9.9 |
| BRET β-arrestin Assay (Antagonist vs. Dopamine) | IC50 = 3.8 |
Signaling Pathways
The following diagrams illustrate the differential effects of this compound on the two major D2R signaling pathways.
Caption: D2R G Protein-Biased Signaling by this compound.
Caption: Antagonism of D2R β-Arrestin Pathway by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings. The following sections describe the key experimental protocols used to characterize this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the D2R by measuring its ability to compete with a radiolabeled ligand.
Principle: A constant concentration of a high-affinity radioligand (e.g., [3H]methylspiperone) is incubated with membranes prepared from cells expressing D2R, in the presence of varying concentrations of the unlabeled competitor compound (this compound). The amount of radioligand bound to the receptor decreases as the concentration of the competitor increases.
Methodology:
-
Membrane Preparation: Harvest cells expressing D2R and homogenize in a suitable buffer (e.g., Tris-HCl). Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in assay buffer.
-
Competition Binding: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]methylspiperone, and a range of concentrations of this compound.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 90 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a Radioligand Binding Assay.
cAMP Inhibition Assay
This functional assay measures the ability of this compound to activate the D2R-coupled Gi/o protein, which leads to the inhibition of cAMP production.
Principle: Intracellular cAMP levels are first elevated using an adenylyl cyclase activator like forskolin. The ability of an agonist to inhibit this forskolin-stimulated cAMP accumulation is then quantified.
Methodology:
-
Cell Culture: Plate cells stably expressing D2R (e.g., CHO or HEK293 cells) in a multi-well plate and grow overnight.
-
Compound Preparation: Prepare serial dilutions of this compound.
-
Cell Treatment: Pre-incubate the cells with the different concentrations of this compound for a short period (e.g., 15-30 minutes).
-
Stimulation: Add a fixed concentration of forskolin to all wells (except the negative control) to stimulate cAMP production and incubate for a further 30-60 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA.
-
Data Analysis: Normalize the data to the forskolin-only control (0% inhibition) and the basal level (100% inhibition). Plot the percentage of inhibition against the logarithm of the this compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Caption: Workflow for a cAMP Inhibition Assay.
β-Arrestin Recruitment Assay (e.g., PathHunter)
This assay quantifies the recruitment of β-arrestin to the activated D2R, a key step in the G protein-independent signaling pathway.
Principle: The DiscoveRx PathHunter assay is based on enzyme fragment complementation. The D2R is tagged with a small enzyme fragment (ProLink), and β-arrestin is fused to a larger, inactive fragment of β-galactosidase (EA). Upon agonist-induced recruitment of β-arrestin to the receptor, the two enzyme fragments are brought into proximity, reconstituting a functional β-galactosidase enzyme. The activity of this enzyme is then measured using a chemiluminescent substrate.
Methodology:
-
Cell Culture: Use a cell line engineered to co-express the D2R-ProLink fusion protein and the β-arrestin-EA fusion protein. Plate these cells in a white, clear-bottom multi-well plate.
-
Compound Addition: Add varying concentrations of this compound (to test for agonist activity) or a fixed concentration of a known agonist (like dopamine) plus varying concentrations of this compound (to test for antagonist activity).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the detection reagent containing the chemiluminescent substrate for β-galactosidase.
-
Signal Measurement: After a further incubation period at room temperature, measure the chemiluminescent signal using a plate reader.
-
Data Analysis: For agonist mode, plot the signal against the log of the this compound concentration to determine EC50. For antagonist mode, plot the signal against the log of the this compound concentration to determine the IC50.
Caption: Workflow for a β-Arrestin Recruitment Assay.
Conclusion
This compound is a well-characterized G protein-biased agonist of the D2 dopamine receptor. Its ability to selectively activate Gi/o signaling pathways without promoting β-arrestin recruitment provides a powerful tool for elucidating the specific contributions of each signaling branch to the overall physiological and pathophysiological effects of D2R activation. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals seeking to utilize this compound in their studies or to discover novel functionally selective D2R ligands.
References
- 1. Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a G Protein–Biased Agonist That Inhibits β-Arrestin Recruitment to the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of a G protein-biased agonist that inhibits β-arrestin recruitment to the D2 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of MLS1547: A G Protein-Biased D2 Dopamine Receptor Agonist
A Technical Whitepaper for Researchers in Drug Discovery and Development
Abstract: MLS1547 is a potent and selective G protein-biased agonist of the dopamine D2 receptor (D2R). This document provides an in-depth technical overview of the discovery, synthesis, and pharmacological characterization of this compound. It is intended to serve as a comprehensive resource for researchers and scientists in the fields of pharmacology, medicinal chemistry, and drug development who are interested in the nuanced modulation of dopamine receptor signaling. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying processes.
Introduction
The dopamine D2 receptor, a class A G protein-coupled receptor (GPCR), is a critical target for therapeutic intervention in a range of neuropsychiatric disorders, including schizophrenia, Parkinson's disease, and depression.[1] Traditionally, D2R ligands have been classified as agonists or antagonists. However, the discovery of functional selectivity, or biased agonism, has revealed that ligands can differentially engage distinct downstream signaling pathways, primarily the G protein-dependent and β-arrestin-dependent pathways.[1] This has opened new avenues for designing drugs with improved efficacy and reduced side effects.
This compound, with the chemical name 5-Chloro-7-[[4-(2-pyridinyl)-1-piperazinyl]methyl]-8-quinolinol, has emerged as a valuable pharmacological tool for dissecting the roles of these two pathways.[2] It potently activates G protein-mediated signaling while acting as an antagonist at the β-arrestin pathway, making it a G protein-biased agonist.[2] This whitepaper details the key findings related to the discovery and synthesis of this important molecule.
Discovery and Pharmacological Characterization
This compound was identified through a high-throughput screening campaign of over 380,000 small molecules for novel D2 dopamine receptor modulators. The primary screen utilized a calcium mobilization assay, followed by orthogonal assays to assess cAMP modulation and β-arrestin recruitment.
Quantitative Biological Data
The pharmacological profile of this compound has been extensively characterized through various in vitro assays. The key quantitative data are summarized in the tables below.
Table 1: Receptor Binding and G Protein Signaling Potency of this compound
| Parameter | Value | Assay System | Reference |
| Ki | 1.2 ± 0.2 µM | [3H]methylspiperone competition binding with D2R | |
| EC50 (Calcium Mobilization) | 0.37 ± 0.2 µM | HEK293 cells expressing D2R and Gqi5 | |
| Emax (Calcium Mobilization) | 89.3% ± 4.3% | HEK293 cells expressing D2R and Gqi5 | |
| EC50 (cAMP Inhibition) | 0.26 ± 0.07 µM | CHO cells stably expressing D2R | |
| Emax (cAMP Inhibition) | 97.1% ± 3.7% | CHO cells stably expressing D2R |
Table 2: β-Arrestin Recruitment Antagonism of this compound
| Parameter | Value | Assay System | Reference |
| β-Arrestin Recruitment | No measurable stimulation | DiscoveRx PathHunter β-arrestin-2 recruitment assay | |
| IC50 (vs. Dopamine) | 9.9 ± 0.9 µM | DiscoveRx PathHunter β-arrestin-2 recruitment assay | |
| IC50 (vs. Dopamine) | 3.8 ± 1.8 µM | D2R β-arrestin BRET assay |
Signaling Pathway of this compound
This compound exhibits biased agonism by selectively activating the Gi/o-mediated signaling cascade while antagonizing the β-arrestin pathway. Upon binding to the D2 receptor, this compound promotes the dissociation of the Gαi/o subunit from the Gβγ dimer, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. In contrast, it prevents the recruitment of β-arrestin 2 to the receptor, thereby blocking β-arrestin-mediated downstream signaling and receptor internalization.
Synthesis of this compound
The synthesis of this compound (5-chloro-7-[[4-(2-pyridinyl)-1-piperazinyl]methyl]-8-quinolinol) is achieved through a Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located on the aromatic ring of 5-chloro-8-hydroxyquinoline with formaldehyde and a secondary amine, 1-(pyridin-2-yl)piperazine.
Synthetic Scheme
Experimental Protocol: Synthesis of this compound
Materials:
-
5-chloro-8-hydroxyquinoline
-
1-(pyridin-2-yl)piperazine
-
Formaldehyde (37% solution in water)
-
Ethanol
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography).
Procedure:
-
To a solution of 5-chloro-8-hydroxyquinoline in ethanol, add 1-(pyridin-2-yl)piperazine and formaldehyde.
-
The reaction mixture is heated to reflux and stirred for a specified period (typically several hours) to ensure complete reaction.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
The structure and purity of the final compound are confirmed by analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Key Experimental Protocols
The following sections provide detailed methodologies for the key in vitro assays used to characterize the pharmacological activity of this compound.
D2 Receptor Calcium Mobilization Assay
This assay measures the ability of a compound to stimulate intracellular calcium release through a Gq-coupled pathway. Since the D2 receptor natively couples to Gi/o, a chimeric G protein (Gqi5) is co-expressed to redirect the signal to the phospholipase C pathway.
Detailed Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human D2 dopamine receptor and the chimeric G protein Gqi5 are cultured in appropriate media.
-
Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and incubated overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-8 NW) in assay buffer for 1 hour at 37°C in the dark.
-
Compound Addition: A baseline fluorescence reading is taken before adding serial dilutions of this compound or a reference agonist like dopamine.
-
Fluorescence Measurement: Changes in intracellular calcium are monitored in real-time using a fluorescent imaging plate reader (FLIPR).
-
Data Analysis: The fluorescence signal is normalized, and dose-response curves are generated to calculate EC50 and Emax values.
cAMP Accumulation Inhibition Assay
This assay directly measures the functional consequence of Gi/o activation by the D2 receptor, which is the inhibition of adenylyl cyclase and the subsequent reduction in cAMP levels.
Detailed Methodology:
-
Cell Culture: Chinese hamster ovary (CHO) cells stably expressing the human D2 dopamine receptor are used.
-
Plating: Cells are plated in 384-well plates and incubated.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or a reference agonist.
-
Forskolin Stimulation: Cells are then stimulated with forskolin, a direct activator of adenylyl cyclase, to induce cAMP production.
-
cAMP Measurement: Intracellular cAMP levels are quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.
-
Data Analysis: The inhibition of forskolin-stimulated cAMP production is calculated, and dose-response curves are plotted to determine IC50 and Emax values.
β-Arrestin Recruitment Assay (DiscoveRx PathHunter)
This assay quantifies the recruitment of β-arrestin to the activated D2 receptor, a key step in the β-arrestin signaling pathway. The PathHunter assay is based on enzyme fragment complementation.
Detailed Methodology:
-
Cell Line: A cell line (e.g., CHO) is used that co-expresses the D2 receptor fused to a small enzyme fragment (ProLink) and β-arrestin 2 fused to a larger, inactive enzyme fragment (Enzyme Acceptor).
-
Plating: Cells are seeded in 384-well white-walled plates.
-
Agonist Mode: To test for agonism, cells are stimulated with varying concentrations of this compound.
-
Antagonist Mode: To test for antagonism, cells are pre-incubated with varying concentrations of this compound before being stimulated with a fixed concentration (EC80) of dopamine.
-
Incubation: The plates are incubated to allow for receptor activation and β-arrestin recruitment.
-
Detection: A substrate for the complemented enzyme is added, and the resulting chemiluminescent signal is measured.
-
Data Analysis: In agonist mode, the signal indicates β-arrestin recruitment. In antagonist mode, a decrease in the dopamine-induced signal is used to calculate the IC50 of this compound.
Conclusion
This compound is a well-characterized G protein-biased agonist of the D2 dopamine receptor that serves as a critical tool for investigating the differential roles of G protein and β-arrestin signaling pathways. Its discovery through systematic screening and subsequent detailed pharmacological profiling have provided valuable insights into the principles of biased agonism. The synthetic route, centered around a Mannich reaction, is straightforward and allows for the generation of analogs for further structure-activity relationship studies. The experimental protocols detailed in this whitepaper provide a foundation for researchers to utilize this compound in their own investigations into the complex signaling mechanisms of the D2 receptor and to explore the therapeutic potential of biased agonists.
References
An In-Depth Technical Guide to the Dopamine Receptor Selectivity of MLS1547
For Researchers, Scientists, and Drug Development Professionals
Introduction
MLS1547 has emerged as a significant pharmacological tool for dissecting the complexities of dopamine receptor signaling. This technical guide provides a comprehensive overview of the binding and functional selectivity of this compound for the five dopamine receptor subtypes (D1, D2, D3, D4, and D5). The data presented herein is curated from publicly available scientific literature to support researchers and drug development professionals in their understanding and application of this compound.
Core Findings: A G-Protein Biased Agonist with D2-like Receptor Preference
This compound is a potent agonist at the dopamine D2 receptor, exhibiting a strong bias towards the G-protein signaling pathway over the β-arrestin pathway.[1][2][3] This compound has been instrumental in elucidating the differential roles of these two major signaling cascades in cellular and physiological processes. While it shows the highest affinity for the D2-like receptor family (D2, D3, and D4), its functional activity at subtypes other than D2 has not been extensively characterized in the available literature.
Quantitative Data Summary
The following tables summarize the binding affinities and functional parameters of this compound for the dopamine receptor subtypes.
Table 1: Binding Affinity of this compound for Dopamine Receptor Subtypes
| Receptor Subtype | Radioligand | Kᵢ (μM) |
| D1 | [³H]SCH23390 | >50 |
| D2 | [³H]methylspiperone | 1.2 |
| D3 | [³H]methylspiperone | 2.3 |
| D4 | [³H]methylspiperone | 0.32 |
| D5 | [³H]SCH23390 | >50 |
Kᵢ represents the inhibitory constant, a measure of binding affinity. A lower Kᵢ value indicates a higher binding affinity.
Table 2: Functional Activity of this compound at the Dopamine D2 Receptor
| Assay | Parameter | Value (μM) |
| Calcium Mobilization (G-protein signaling) | EC₅₀ | 0.37 |
| cAMP Inhibition (G-protein signaling) | EC₅₀ | 0.26 |
| β-arrestin Recruitment (DiscoveRx) | IC₅₀ | 9.9 |
| β-arrestin Recruitment (BRET) | IC₅₀ | 3.8 |
EC₅₀ (half-maximal effective concentration) indicates the concentration of a drug that gives half of the maximal response. IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that inhibits a specific biological or biochemical function by 50%.
Note: Extensive searches of the available scientific literature did not yield quantitative functional data (e.g., EC₅₀, Eₘₐₓ) for this compound at the D1, D3, D4, and D5 dopamine receptor subtypes. The research focus has predominantly been on its well-characterized effects at the D2 receptor.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Kᵢ) of this compound for each dopamine receptor subtype.
General Procedure:
-
Membrane Preparation: Cell membranes were prepared from cell lines stably expressing the individual human dopamine receptor subtypes (D1, D2, D3, D4, or D5).
-
Incubation: Membranes were incubated with a specific radioligand ([³H]SCH23390 for D1 and D5; [³H]methylspiperone for D2, D3, and D4) and varying concentrations of unlabeled this compound.
-
Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters was quantified using liquid scintillation counting.
-
Data Analysis: Competition binding data were analyzed using non-linear regression to determine the IC₅₀ value of this compound. The Kᵢ value was then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
Calcium Mobilization Assay (G-protein Signaling)
Objective: To measure the functional potency (EC₅₀) of this compound in activating G-protein signaling at the D2 receptor.
Cell Line: HEK293 cells stably co-expressing the human D2 receptor and a chimeric G-protein (Gαqi5) that links D2 receptor activation to the phospholipase C pathway, resulting in intracellular calcium mobilization.
Procedure:
-
Cell Plating: Cells were plated in 384-well microplates.
-
Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Varying concentrations of this compound were added to the wells.
-
Signal Detection: Changes in intracellular calcium concentration were measured as changes in fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: The fluorescence data was normalized and plotted against the logarithm of the this compound concentration to determine the EC₅₀ value.[2]
cAMP Inhibition Assay (G-protein Signaling)
Objective: To assess the ability of this compound to inhibit adenylyl cyclase activity via D2 receptor activation.
Cell Line: CHO cells stably expressing the human D2 receptor.
Procedure:
-
Cell Treatment: Cells were pre-treated with forskolin to stimulate cAMP production.
-
Compound Addition: Varying concentrations of this compound were added to the cells.
-
cAMP Measurement: Intracellular cAMP levels were measured using a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: The inhibition of forskolin-stimulated cAMP production was plotted against the this compound concentration to calculate the EC₅₀ value.[2]
β-Arrestin Recruitment Assays
Objective: To measure the ability of this compound to either promote or antagonize the recruitment of β-arrestin to the D2 receptor.
Methods:
-
DiscoveRx PathHunter® Assay: This is a β-galactosidase enzyme fragment complementation assay. Cells expressing the D2 receptor fused to a small enzyme fragment and β-arrestin fused to a larger, complementing fragment are used. Agonist-induced recruitment of β-arrestin to the receptor brings the two enzyme fragments together, forming an active β-galactosidase enzyme, which is detected using a chemiluminescent substrate. For antagonist activity, cells are stimulated with a known D2 agonist in the presence of varying concentrations of this compound.
-
Bioluminescence Resonance Energy Transfer (BRET) Assay: This assay measures the proximity of two proteins. The D2 receptor is fused to a bioluminescent donor (e.g., Renilla luciferase) and β-arrestin is fused to a fluorescent acceptor (e.g., YFP). Upon agonist-induced recruitment, the donor and acceptor are brought into close proximity, allowing for energy transfer and the emission of light by the acceptor, which is detected. To determine antagonist activity, cells are co-treated with a D2 agonist and varying concentrations of this compound.
Visualizations
Caption: D2 Receptor G-Protein Signaling Pathway Activated by this compound.
Caption: Antagonism of β-Arrestin Recruitment by this compound.
Caption: Workflow for Radioligand Binding Assay.
References
An In-depth Technical Guide to MLS1547 and its Effects on Gi/o Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
MLS1547 is a selective G protein-biased agonist for the dopamine D2 receptor (D2R), demonstrating potent activation of Gi/o signaling pathways with minimal recruitment of β-arrestin.[1][2] This functional selectivity makes this compound a valuable pharmacological tool for dissecting the distinct roles of G protein-mediated and β-arrestin-mediated signaling in various physiological and pathological processes. This technical guide provides a comprehensive overview of the effects of this compound on Gi/o signaling, including quantitative data on its potency and efficacy, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways.
Introduction to this compound
This compound, with the chemical name 5-Chloro-7-[[4-(2-pyridinyl)-1-piperazinyl]methyl]-8-quinolinol, is a small molecule that acts as a partial agonist at the dopamine D2 receptor.[3] Its defining characteristic is its biased agonism, potently stimulating G protein-mediated signaling while acting as an antagonist of dopamine-induced β-arrestin recruitment.[3][4] This biased profile allows for the specific investigation of the consequences of Gi/o pathway activation in the absence of the confounding effects of β-arrestin-mediated pathways, such as receptor internalization and activation of distinct downstream effectors.
Quantitative Pharmacology of this compound
The pharmacological effects of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity, potency, and efficacy in activating G protein-dependent pathways and its lack of activity in β-arrestin recruitment.
Table 1: Binding Affinity and G Protein Activation Potency of this compound at the Dopamine D2 Receptor
| Parameter | Value | Assay Type | Cell Line | Reference |
| Binding Affinity (Ki) | 1.2 µM | Radioligand Binding ([³H]methylspiperone) | Not Specified | |
| G Protein Activation (EC₅₀) | 0.37 µM | Calcium Mobilization (Gqi5 chimera) | HEK293 | |
| G Protein Activation (EC₅₀) | 0.26 µM | cAMP Inhibition | CHO | |
| G Protein Activation (Eₘₐₓ) | ~90% (relative to dopamine) | Calcium Mobilization (Gqi5 chimera) | HEK293 | |
| G Protein Activation (Eₘₐₓ) | ~97% (relative to dopamine) | cAMP Inhibition | CHO |
Table 2: β-Arrestin Recruitment and Antagonism by this compound at the Dopamine D2 Receptor
| Parameter | Value | Assay Type | Cell Line | Reference |
| β-Arrestin-2 Recruitment (EC₅₀) | No measurable activity | DiscoveRx PathHunter | CHO | |
| β-Arrestin-2 Recruitment (EC₅₀) | No measurable activity | BRET | HEK293 | |
| Antagonism of Dopamine-induced β-Arrestin-2 Recruitment (IC₅₀) | 9.9 µM | DiscoveRx PathHunter | CHO | |
| Antagonism of Dopamine-induced β-Arrestin-2 Recruitment (IC₅₀) | 3.8 µM | BRET | HEK293 |
Signaling Pathways Modulated by this compound
As a Gi/o-biased agonist, this compound primarily initiates signaling cascades downstream of the activation of inhibitory G proteins.
Inhibition of Adenylyl Cyclase
Upon binding to the D2R, this compound promotes the dissociation of the heterotrimeric G protein into its Gαi/o and Gβγ subunits. The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This is a canonical pathway for Gi/o-coupled receptors and a primary mechanism through which this compound exerts its cellular effects.
Figure 1: this compound-mediated inhibition of the adenylyl cyclase pathway.
Activation of G Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channels
The Gβγ subunits liberated upon Gi/o activation by this compound are expected to directly bind to and activate G protein-coupled inwardly rectifying potassium (GIRK) channels. This leads to an efflux of potassium ions, hyperpolarization of the cell membrane, and a decrease in neuronal excitability. While direct experimental evidence for this compound's effect on GIRK channels is not yet published, this is a well-established downstream effect of D2R-mediated Gi/o activation.
Figure 2: Expected activation of GIRK channels by this compound.
Lack of β-Arrestin Recruitment
A key feature of this compound is its inability to promote the recruitment of β-arrestin to the D2R. In contrast to unbiased agonists like dopamine, this compound does not induce the conformational changes in the receptor required for β-arrestin binding. Consequently, β-arrestin-mediated signaling and receptor internalization are not initiated.
Figure 3: Comparison of β-arrestin recruitment by dopamine and this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the effects of this compound on Gi/o signaling pathways.
cAMP Inhibition Assay
This assay measures the ability of this compound to inhibit the production of cyclic AMP, a direct downstream effector of Gαi/o activation.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2 receptor.
-
Materials:
-
CHO-D2R cells
-
Culture medium (e.g., F-12 Ham's medium with 10% FBS, penicillin/streptomycin)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Forskolin (adenylyl cyclase activator)
-
This compound
-
cAMP detection kit (e.g., HTRF-based or luminescence-based)
-
-
Protocol:
-
Seed CHO-D2R cells in a 96-well plate and grow to confluency.
-
On the day of the assay, replace the culture medium with assay buffer and incubate for 30 minutes at 37°C.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the cells and incubate for 15 minutes at 37°C.
-
Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except for basal controls) to stimulate cAMP production.
-
Incubate for a further 15 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the concentration of this compound to determine the EC₅₀ value.
-
Figure 4: Workflow for the cAMP inhibition assay.
β-Arrestin Recruitment Assay (BRET)
Bioluminescence Resonance Energy Transfer (BRET) is used to measure the proximity of β-arrestin to the D2R upon ligand stimulation.
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells.
-
Materials:
-
HEK293 cells
-
Plasmids: D2R fused to a BRET donor (e.g., Renilla luciferase, Rluc8) and β-arrestin-2 fused to a BRET acceptor (e.g., mVenus or YFP).
-
Transfection reagent
-
Culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
BRET substrate (e.g., coelenterazine h)
-
This compound and a positive control (e.g., dopamine)
-
-
Protocol:
-
Co-transfect HEK293 cells with the D2R-Rluc8 and mVenus-β-arrestin-2 plasmids.
-
24-48 hours post-transfection, harvest the cells and resuspend in assay buffer.
-
Dispense the cell suspension into a white, 96-well microplate.
-
Add serial dilutions of this compound or dopamine to the wells.
-
Add the BRET substrate to each well.
-
Immediately measure the luminescence signals at the emission wavelengths of the donor (e.g., ~480 nm) and the acceptor (e.g., ~530 nm) using a BRET-compatible plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the change in BRET ratio against the ligand concentration to determine EC₅₀ values.
-
Figure 5: Workflow for the β-arrestin recruitment BRET assay.
GIRK Channel Activation Assay (Thallium Flux)
This assay provides a high-throughput method to measure the activation of GIRK channels, a likely downstream event of this compound-mediated Gi/o signaling.
-
Cell Line: HEK293 cells stably co-expressing the human D2 receptor and GIRK1/2 channels.
-
Materials:
-
HEK293-D2R-GIRK1/2 cells
-
Culture medium
-
Dye Loading Buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™)
-
Assay Buffer (low potassium, thallium-free)
-
Stimulus Buffer (containing thallium sulfate)
-
This compound and a positive control (e.g., a known GIRK channel opener or D2R agonist)
-
-
Protocol (Hypothetical for this compound):
-
Seed HEK293-D2R-GIRK1/2 cells in a 384-well plate.
-
After 24 hours, replace the culture medium with Dye Loading Buffer and incubate for 1 hour at 37°C.
-
Wash the cells with Assay Buffer.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Add the this compound dilutions to the cells.
-
Using a kinetic plate reader, measure the baseline fluorescence.
-
Add Stimulus Buffer to all wells to initiate thallium influx through open GIRK channels.
-
Continue to measure the fluorescence kinetically for several minutes.
-
Data Analysis: The rate of fluorescence increase is proportional to GIRK channel activity. Plot the rate of thallium influx against the concentration of this compound to determine the EC₅₀ for GIRK channel activation.
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. Novel and Potent Dopamine D2 Receptor Go-Protein Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two distinct aspects of coupling between Gα(i) protein and G protein-activated K+ channel (GIRK) revealed by fluorescently labeled Gα(i3) protein subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of MLS1547: A G Protein-Biased Dopamine D2 Receptor Agonist
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
MLS1547 is a selective modulator of the dopamine D2 receptor (D2R), exhibiting a distinct functional profile as a G protein-biased agonist. This document provides a comprehensive in vitro characterization of this compound, summarizing its binding affinity and functional potency across key signaling pathways. Detailed experimental protocols for the characterization of such a compound are provided, alongside visual representations of the underlying signaling mechanisms. The data presented herein establish this compound as a valuable pharmacological tool for dissecting the differential roles of G protein and β-arrestin signaling in D2R-mediated physiological and pathological processes.
Quantitative Data Summary
The in vitro pharmacological profile of this compound has been determined through a series of binding and functional assays. The following table summarizes the key quantitative data, providing a comparative overview of its potency and efficacy at the dopamine D2 receptor.
| Assay Type | Parameter | Value | Cell Line | Notes |
| Receptor Binding | ||||
| Radioligand Displacement | Kᵢ | 1.2 ± 0.2 µM | - | Displacement of [³H]methylspiperone from D2R.[1] |
| Kᵢ (D3R) | 2.3 ± 0.2 µM | - | Shows moderate selectivity over D3R.[1] | |
| Kᵢ (D4R) | 0.32 ± 0.04 µM | - | Shows higher affinity for D4R.[1] | |
| G Protein Signaling | ||||
| Calcium Mobilization | EC₅₀ | 0.37 ± 0.2 µM | HEK293 (expressing D2R and Gαqi5) | Eₘₐₓ of 89.3% ± 4.3% compared to dopamine.[2][3] |
| cAMP Inhibition | EC₅₀ | 0.26 ± 0.07 µM | CHO (expressing D2R) | Eₘₐₓ of 97.1% ± 3.7% compared to dopamine. |
| β-Arrestin Recruitment | ||||
| PathHunter Assay | Efficacy | No measurable recruitment | DiscoveRx PathHunter cells | This compound did not stimulate β-arrestin-2 recruitment. |
| Antagonism of Dopamine-stimulated β-arrestin recruitment | IC₅₀ | 9.9 ± 0.9 µM | DiscoveRx PathHunter cells | This compound antagonizes dopamine's effect. |
| BRET Assay | IC₅₀ | 3.8 ± 1.8 µM | - | Antagonism of dopamine-stimulated β-arrestin recruitment. |
| D2R Internalization | ||||
| BRET Assay | Efficacy | No measurable internalization | HEK293 | Dopamine induced internalization with an EC₅₀ of 0.1 µM. |
Signaling Pathways
This compound demonstrates functional selectivity for the G protein-mediated signaling pathway of the dopamine D2 receptor, while antagonizing the β-arrestin pathway. The following diagrams illustrate these distinct signaling cascades.
Caption: G Protein-Mediated Signaling Pathway of this compound at the D2R.
Caption: Antagonism of Dopamine-Induced β-Arrestin Recruitment by this compound.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to characterize this compound.
Radioligand Binding Assay
This assay is performed to determine the binding affinity (Kᵢ) of this compound for the dopamine D2 receptor.
Experimental Workflow:
Caption: Workflow for the Radioligand Binding Assay.
Methodology:
-
Membrane Preparation:
-
CHO or HEK293 cells stably expressing the human dopamine D2 receptor are cultured and harvested.
-
Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the BCA assay.
-
-
Binding Reaction:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the cell membrane preparation, a fixed concentration of the radioligand (e.g., [³H]spiperone), and varying concentrations of the unlabeled competitor (this compound).
-
For total binding, no competitor is added. For non-specific binding, a high concentration of a known D2R antagonist (e.g., haloperidol) is added.
-
The plate is incubated at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.
-
The filters are dried, and a scintillation cocktail is added.
-
The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of this compound.
-
The data are plotted as the percentage of specific binding versus the log concentration of this compound to generate a competition curve.
-
The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
cAMP Accumulation Assay
This assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP) following the activation of the Gαi/o-coupled D2 receptor.
Methodology:
-
Cell Culture and Plating:
-
CHO cells stably expressing the human D2 receptor are cultured and seeded into 96-well plates.
-
The cells are grown to a confluent monolayer.
-
-
Assay Procedure:
-
The culture medium is removed, and the cells are washed with a serum-free medium or assay buffer.
-
The cells are pre-incubated with varying concentrations of this compound for a short period.
-
To stimulate cAMP production, forskolin (an adenylyl cyclase activator) is added to all wells except the basal control.
-
The plates are incubated at 37°C for a specified time (e.g., 15-30 minutes).
-
-
cAMP Detection:
-
The reaction is stopped by lysing the cells.
-
The intracellular cAMP levels are measured using a commercially available cAMP detection kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA.
-
-
Data Analysis:
-
The amount of cAMP produced is quantified for each concentration of this compound.
-
The data are normalized to the response produced by forskolin alone (100%) and the basal level (0%).
-
A dose-response curve is generated by plotting the percentage of inhibition of forskolin-stimulated cAMP accumulation against the log concentration of this compound.
-
The EC₅₀ value (the concentration of this compound that produces 50% of its maximal inhibitory effect) is determined using non-linear regression.
-
β-Arrestin Recruitment Assay (PathHunter®)
This assay quantifies the recruitment of β-arrestin to the activated D2 receptor.
Methodology:
-
Cell Line and Principle:
-
A stable cell line (e.g., from DiscoveRx) co-expressing the D2 receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase is used.
-
Upon agonist-induced receptor activation and β-arrestin recruitment, the ProLink and EA tags are brought into proximity, leading to the formation of a functional β-galactosidase enzyme.
-
-
Assay Procedure:
-
The PathHunter® cells are plated in a 96- or 384-well plate.
-
The cells are stimulated with varying concentrations of this compound or a known D2R agonist (e.g., dopamine) as a positive control.
-
For antagonist mode, cells are pre-incubated with this compound before the addition of a fixed concentration of dopamine.
-
The plates are incubated at 37°C for a specified duration (e.g., 60-90 minutes).
-
-
Detection:
-
The detection reagents, containing the β-galactosidase substrate, are added to each well.
-
The plate is incubated at room temperature to allow for the enzymatic reaction to occur.
-
The chemiluminescent signal is measured using a plate reader.
-
-
Data Analysis:
-
For agonist mode, a dose-response curve is generated by plotting the luminescent signal against the log concentration of the compound to determine the EC₅₀.
-
For antagonist mode, an inhibition curve is generated to determine the IC₅₀ of this compound against the dopamine-induced response.
-
ERK Activation Assay (Western Blotting)
This assay assesses the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream effector in GPCR signaling.
Methodology:
-
Cell Treatment and Lysis:
-
Cells (e.g., SH-SY5Y or HEK293 expressing D2R) are serum-starved and then treated with this compound or a control agonist for various time points.
-
After treatment, the cells are washed with ice-cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Sample Preparation:
-
The protein concentration of the cell lysates is determined.
-
The lysates are mixed with Laemmli sample buffer and boiled to denature the proteins.
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of ERK (p-ERK).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.
-
-
Data Analysis:
-
The membrane is stripped and re-probed with an antibody for total ERK to normalize for protein loading.
-
The band intensities for p-ERK and total ERK are quantified using densitometry software.
-
The ratio of p-ERK to total ERK is calculated to determine the level of ERK activation.
-
References
- 1. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cAMP accumulation assay [bio-protocol.org]
Understanding β-Arrestin Bias with MLS1547: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The concept of biased agonism, or functional selectivity, at G protein-coupled receptors (GPCRs) has revolutionized modern pharmacology. It describes the ability of a ligand to preferentially activate one of several downstream signaling pathways over others, moving beyond the traditional agonist/antagonist model. A key divergence in GPCR signaling is the choice between G protein-dependent pathways and β-arrestin-mediated pathways. While G protein activation has been the classical focus of drug action, β-arrestin signaling is now recognized to play a crucial role in both receptor desensitization and the initiation of distinct, G protein-independent signaling cascades.[1][2] The selective modulation of these pathways by biased ligands offers the potential to develop safer and more effective therapeutics with fewer side effects.[3]
This technical guide delves into the core of β-arrestin bias by examining MLS1547, a prototypical G protein-biased agonist for the dopamine D2 receptor (D2R).[4][5] this compound is a valuable pharmacological tool that potently activates G protein-mediated signaling while failing to recruit β-arrestin; in fact, it antagonizes dopamine-induced β-arrestin recruitment. Through the lens of this compound, this document will provide an in-depth exploration of the mechanisms of biased signaling, present key experimental data and protocols, and offer visual representations of the underlying cellular processes.
Core Concepts: G Protein vs. β-Arrestin Signaling
GPCRs, upon activation by an agonist, undergo a conformational change that allows them to couple to intracellular effector proteins. The two primary signaling arms are:
-
G Protein Signaling: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of a heterotrimeric G protein. The Gα-GTP and Gβγ subunits then dissociate and modulate the activity of various downstream effectors, such as adenylyl cyclase (regulating cAMP levels) and ion channels. D2-like dopamine receptors, for instance, couple to Gαi/o proteins, which inhibit adenylyl cyclase and thus decrease cAMP production.
-
β-Arrestin Signaling: Following agonist binding and receptor activation, GPCR kinases (GRKs) phosphorylate the receptor's intracellular loops and C-terminal tail. This phosphorylation pattern creates a "barcode" that is recognized by β-arrestins (β-arrestin 1 and 2). The binding of β-arrestin to the phosphorylated receptor sterically hinders further G protein coupling, leading to desensitization. Furthermore, β-arrestin acts as a scaffold protein, recruiting components of the endocytic machinery (like clathrin and AP2) to promote receptor internalization and initiating its own wave of signaling by activating kinases such as those in the MAPK/ERK pathway.
A balanced agonist (like the endogenous ligand dopamine for the D2R) activates both G protein and β-arrestin pathways. In contrast, a biased agonist selectively engages one pathway over the other. This compound exemplifies a G protein-biased agonist because it stabilizes a receptor conformation that is conducive to G protein coupling but not to the GRK phosphorylation and subsequent β-arrestin recruitment required for β-arrestin-mediated signaling.
Quantitative Profile of this compound
The biased nature of this compound has been characterized through various in vitro functional assays. The following table summarizes its activity at the human dopamine D2 receptor, highlighting its preference for the G protein pathway.
| Parameter | Ligand | Value | Assay Type | Pathway Measured | Source |
| Ki | This compound | 1.2 µM | Radioligand Binding | Receptor Occupancy | |
| EC50 | Dopamine | 0.09 ± 0.03 µM | PathHunter β-arrestin | β-arrestin Recruitment | |
| Emax | Dopamine | 99.0% ± 0.6% | PathHunter β-arrestin | β-arrestin Recruitment | |
| EC50 | This compound | No measurable activity | PathHunter β-arrestin | β-arrestin Recruitment | |
| EC50 | Dopamine | 0.05 ± 0.01 µM | BRET β-arrestin | β-arrestin Recruitment | |
| Emax | Dopamine | 99.8% ± 1.9% | BRET β-arrestin | β-arrestin Recruitment | |
| EC50 | This compound | No measurable activity | BRET β-arrestin | β-arrestin Recruitment | |
| IC50 | This compound | 9.9 ± 0.9 µM | PathHunter β-arrestin | Antagonism of Dopamine | |
| IC50 | This compound | 3.8 ± 1.8 µM | BRET β-arrestin | Antagonism of Dopamine | |
| EC50 | This compound | Data not provided | cAMP Inhibition | G Protein (Gi/o) Signaling | |
| Efficacy | This compound | Highly efficacious | cAMP Inhibition | G Protein (Gi/o) Signaling |
Signaling Pathways and Bias Visualization
The following diagrams illustrate the canonical GPCR signaling pathways and the specific mechanism of this compound's biased agonism.
Experimental Protocols
To quantify β-arrestin bias, it is essential to measure signaling output from both the G protein and β-arrestin pathways in parallel, using assays with similar levels of signal amplification. Below are detailed methodologies for key experiments used to characterize compounds like this compound.
β-Arrestin Recruitment Assay (Enzyme Complementation)
This assay quantifies the recruitment of β-arrestin to the receptor upon agonist stimulation. The DiscoveRx PathHunter assay is a common example.
Principle: The GPCR is fused to a large fragment of β-galactosidase (termed ProLink or PK), and β-arrestin is fused to a small, complementary enzyme donor fragment (termed Enzyme Acceptor or EA). When the agonist induces β-arrestin recruitment to the receptor, the two enzyme fragments are brought into proximity, forming an active β-galactosidase enzyme. This enzyme then hydrolyzes a substrate to produce a chemiluminescent signal that is proportional to the extent of recruitment.
Methodology:
-
Cell Culture: Use a stable cell line, such as CHO-K1 or HEK293, co-expressing the D2R-ProLink fusion protein and the β-arrestin-EA fusion protein. Plate the cells in 384-well white, clear-bottom plates at a suitable density (e.g., 2,500-5,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound, dopamine (positive control), and a vehicle control (e.g., DMSO) in an appropriate assay buffer.
-
Agonist Stimulation: Add the diluted compounds to the cell plates. Incubate for a defined period (e.g., 60-90 minutes) at 37°C.
-
Antagonist Mode: To measure antagonism, pre-incubate the cells with varying concentrations of this compound for a short period (e.g., 30 minutes) before adding a fixed, sub-maximal (EC80) concentration of dopamine.
-
Signal Detection: Add the chemiluminescent substrate solution (e.g., DiscoveRx PathHunter detection reagents) to each well. Incubate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.
-
Data Acquisition: Read the chemiluminescent signal on a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (0%) and the maximal response of the positive control (100%). Plot the normalized response against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine EC50 and Emax values. For antagonist mode, calculate IC50 values.
G Protein Signaling Assay (cAMP Inhibition)
This assay measures the functional consequence of D2R coupling to its cognate Gαi/o protein, which is the inhibition of adenylyl cyclase activity.
Principle: Intracellular cAMP levels are first stimulated using a direct activator of adenylyl cyclase, such as forskolin. The ability of a D2R agonist to inhibit this forskolin-stimulated cAMP production is then quantified. Common methods for measuring cAMP include competitive immunoassays (e.g., ELISA, HTRF) or luciferase-based biosensors (e.g., GloSensor).
Methodology:
-
Cell Culture: Use a cell line endogenously or recombinantly expressing the D2R, such as HEK293 or CHO-K1 cells. Plate the cells in 384-well plates and allow them to adhere.
-
Compound Treatment: Pre-incubate the cells with serial dilutions of the test compound (this compound) or controls for 15-30 minutes.
-
Stimulation: Add a fixed concentration of forskolin (e.g., 1-5 µM) to all wells (except for the basal control) to stimulate cAMP production. Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a chosen detection method (e.g., HTRF or GloSensor reagent addition).
-
Data Acquisition: Read the signal (e.g., fluorescence ratio for HTRF, luminescence for GloSensor) on a compatible plate reader.
-
Data Analysis: Normalize the data, setting the forskolin-only response as 0% inhibition and the basal (no forskolin) response as 100% inhibition. Plot the percent inhibition against the log of the agonist concentration and fit to a sigmoidal dose-response curve to determine EC50 and Emax values.
Conclusion
This compound is a powerful chemical probe for dissecting the distinct consequences of G protein and β-arrestin signaling at the D2 dopamine receptor. Its highly biased profile, characterized by potent G protein activation and a complete lack of β-arrestin recruitment, provides a clear example of functional selectivity. The experimental frameworks detailed in this guide represent standard, robust methods for quantifying such bias. For drug development professionals, understanding and applying these principles is critical for the rational design of next-generation therapeutics. By targeting specific signaling pathways, it may be possible to develop biased ligands that maximize therapeutic efficacy while minimizing the adverse effects associated with activating undesired pathways, ultimately leading to safer and more personalized medicines.
References
- 1. Therapeutic potential of β-arrestin- and G protein-biased agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-inspired design of β-arrestin-biased ligands for aminergic GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Characterization of a G Protein–Biased Agonist That Inhibits β-Arrestin Recruitment to the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
MLS1547: A Technical Guide to a G Protein-Biased Chemical Probe for Dopamine D2 Receptor Pharmacology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of MLS1547, a pivotal chemical probe for the pharmacological dissection of the dopamine D2 receptor (D2R). This compound is distinguished by its G protein-biased agonism, potently activating G protein-mediated signaling pathways while simultaneously acting as an antagonist of β-arrestin recruitment.[1] This unique profile makes it an invaluable tool for elucidating the distinct physiological and pathological roles of these two major D2R signaling cascades.
Chemical and Physical Properties
This compound, with the chemical name 5-Chloro-7-[[4-(2-pyridinyl)-1-piperazinyl]methyl]-8-quinolinol, is a small molecule identified through a high-throughput screening campaign.[2] Its properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 5-Chloro-7-[[4-(2-pyridinyl)-1-piperazinyl]methyl]-8-quinolinol | |
| Molecular Formula | C₁₉H₁₉ClN₄O | |
| Molecular Weight | 354.83 g/mol | |
| CAS Number | 315698-36-3 | |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble to 100 mM in DMSO |
Pharmacological Data
The pharmacological profile of this compound is defined by its selective activation of G protein signaling over β-arrestin pathways at the D2 receptor. The following tables summarize the key quantitative data characterizing its activity.
Table 2.1: Receptor Binding Affinities (Kᵢ)
This compound's affinity was determined through radioligand binding competition assays, primarily by its ability to displace [³H]methylspiperone from the D2R. It demonstrates a modest affinity for the D2-like receptor family.
| Receptor Subtype | Kᵢ Value (μM) | Notes |
| Dopamine D2 | 1.2 ± 0.2 | Determined by displacement of [³H]methylspiperone. |
| Dopamine D3 | 2.3 ± 0.2 | |
| Dopamine D4 | 0.32 ± 0.04 |
Table 2.2: Functional Activity at the D2 Receptor
This compound acts as a highly efficacious agonist for G protein-mediated signaling but fails to recruit β-arrestin, instead antagonizing dopamine-induced recruitment. This functional selectivity is the hallmark of its utility as a chemical probe.
| Assay Type | Pathway | This compound Activity | Value (μM) | Notes |
| Calcium Mobilization | G protein (via Gαq/i5) | Agonist | EC₅₀ : 0.37 | Eₘₐₓ of ~90% relative to dopamine. |
| cAMP Inhibition | G protein (via Gαi/o) | Agonist | EC₅₀ : 0.26 | Completely inhibited forskolin-stimulated cAMP. |
| β-arrestin Recruitment (DiscoveRx) | β-arrestin | Antagonist | IC₅₀ : 9.9 | Antagonized dopamine-mediated recruitment. |
| β-arrestin Recruitment (BRET) | β-arrestin | Antagonist | IC₅₀ : 3.8 | Antagonized dopamine-mediated recruitment. |
| β-arrestin Recruitment | β-arrestin | Agonist | No measurable activity | Failed to stimulate β-arrestin-2 recruitment. |
| D2R Internalization | β-arrestin | Agonist | No significant effect | Consistent with its inability to recruit β-arrestin. |
Signaling Pathways and Mechanism of Action
The D2 receptor is a G protein-coupled receptor (GPCR) that canonically signals through two primary pathways: a G protein-dependent pathway (typically via Gαi/o) and a β-arrestin-dependent pathway. The Gαi/o pathway leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels. The β-arrestin pathway is involved in receptor desensitization, internalization, and can initiate distinct signaling cascades.
This compound is termed a "biased agonist" because it preferentially activates the G protein pathway while inhibiting the β-arrestin pathway. This allows researchers to isolate and study the consequences of G protein signaling independent of β-arrestin effects.
This compound's interaction with the D2R alters this signaling output. It productively engages the receptor to activate the Gαi/o protein but fails to induce the conformational change necessary for β-arrestin recruitment. Instead, by occupying the receptor's binding site, it blocks dopamine from recruiting β-arrestin.
Experimental Protocols
The characterization of this compound relies on a suite of in vitro assays. Detailed below are the general methodologies for key experiments.
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Kᵢ) of this compound for dopamine receptors.
-
Objective: To measure the displacement of a radiolabeled ligand from the D2R by this compound.
-
Cell System: Membranes from HEK293 or CHO cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]methylspiperone or a similar high-affinity D2R antagonist.
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand.
-
Increasing concentrations of unlabeled this compound are added to compete for binding.
-
Non-specific binding is determined in the presence of a saturating concentration of a known D2R antagonist (e.g., sulpiride).
-
After incubation and equilibration, bound and free radioligand are separated via rapid filtration through glass fiber filters.
-
The radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data are analyzed using non-linear regression to calculate the IC₅₀, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.
-
β-Arrestin Recruitment Assay (BRET)
This protocol measures the ability of a compound to promote the interaction between the D2R and β-arrestin-2.
-
Objective: To quantify D2R-β-arrestin-2 proximity upon ligand stimulation.
-
Cell System: HEK293 cells co-expressing D2R fused to a bioluminescent donor (e.g., Renilla Luciferase, Rluc) and β-arrestin-2 fused to a fluorescent acceptor (e.g., mVenus or GFP).
-
Procedure:
-
Transfected cells are plated in a microplate.
-
Cells are stimulated with various concentrations of this compound (for agonist mode) or with a fixed EC₈₀ concentration of dopamine in the presence of varying concentrations of this compound (for antagonist mode).
-
The luciferase substrate (e.g., coelenterazine h) is added.
-
Bioluminescence Resonance Energy Transfer (BRET) is measured. The instrument simultaneously quantifies light emission from the donor (Rluc) and the acceptor (Venus).
-
The BRET ratio (acceptor emission / donor emission) is calculated. An increase in this ratio indicates receptor-arrestin interaction.
-
Dose-response curves are generated to determine EC₅₀ (agonist) or IC₅₀ (antagonist) values.
-
cAMP Accumulation Assay
This protocol assesses Gαi/o protein activation by measuring the inhibition of adenylyl cyclase activity.
-
Objective: To quantify the ability of this compound to inhibit cAMP production.
-
Cell System: CHO or HEK293 cells expressing the D2R.
-
Procedure:
-
Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are stimulated with an adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of this compound.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular concentration of cAMP is quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.
-
The percentage of inhibition of forskolin-stimulated cAMP levels is calculated for each this compound concentration.
-
A dose-response curve is plotted to determine the EC₅₀ for G protein activation.
-
Structure-Activity Relationship (SAR) Insights
Studies on analogs of this compound have provided initial insights into the structural features responsible for its biased signaling. The G protein bias of the this compound scaffold is hypothesized to involve the interaction of a hydrophobic moiety of the compound with a specific pocket within the D2R. This pocket is formed by residues in transmembrane domain 5 (TM5) and extracellular loop 2. Specifically, the chlorine group on the quinoline ring of this compound is thought to interact with this hydrophobic pocket, which may prevent the conformational tilting of TM5 required for β-arrestin recruitment while still permitting G protein activation. Further exploration of this chemical scaffold continues to elucidate the molecular determinants of D2R functional selectivity.
References
The Foundational Pharmacology of MLS1547: A Technical Guide to its Biased Agonism at the Dopamine D2 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The concept of biased agonism, or functional selectivity, has revolutionized G protein-coupled receptor (GPCR) pharmacology. It posits that a ligand can stabilize distinct receptor conformations, leading to the preferential activation of one downstream signaling pathway over another. This paradigm offers the potential to develop novel therapeutics with improved efficacy and reduced side effects by selectively engaging desired signaling cascades. MLS1547 has emerged as a key pharmacological tool in the study of biased agonism at the dopamine D2 receptor (D2R), a critical target in the treatment of various neurological and psychiatric disorders. This technical guide provides an in-depth overview of the foundational research on this compound, presenting its quantitative pharmacology, detailed experimental protocols, and the signaling pathways it modulates.
This compound is a G protein-biased agonist of the D2R.[1] It potently activates the Gαi/o-mediated signaling pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP).[1] In stark contrast, this compound exhibits no measurable efficacy in recruiting β-arrestin, a key protein in receptor desensitization and an initiator of a separate G protein-independent signaling cascade.[1] In fact, this compound acts as an antagonist of dopamine-induced β-arrestin recruitment to the D2R.[1] This unique pharmacological profile makes this compound an invaluable probe for dissecting the distinct physiological roles of G protein-dependent and β-arrestin-dependent signaling of the D2R.
Quantitative Pharmacology of this compound
The biased agonism of this compound has been quantified through a variety of in vitro assays, comparing its activity to the endogenous agonist dopamine. The following tables summarize the key pharmacological parameters.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Ki (μM) | Radioligand | Cell Line | Reference |
| This compound | Dopamine D2 | 1.2 | [3H]methylspiperone | CHO | [2] |
Table 2: G Protein-Mediated Signaling (cAMP Inhibition)
| Compound | Parameter | Value | Cell Line | Assay Conditions | Reference |
| This compound | EC50 (μM) | 0.37 | CHO | Forskolin-stimulated cAMP accumulation | |
| Emax (%) | 89.3 | CHO | Relative to dopamine | ||
| Dopamine | EC50 (nM) | 2.5 | CHO | Forskolin-stimulated cAMP accumulation | |
| Emax (%) | 101.7 | CHO |
Table 3: β-Arrestin Recruitment
| Compound | Parameter | Value (μM) | Assay | Cell Line | Reference |
| This compound | Efficacy | No measurable recruitment | DiscoveRx | HEK293 | |
| IC50 (Antagonism) | 9.9 | DiscoveRx | HEK293 | ||
| IC50 (Antagonism) | 3.8 | BRET | HEK293 | ||
| Dopamine | EC50 | 0.09 | DiscoveRx | HEK293 | |
| Emax (%) | 99.0 | DiscoveRx | HEK293 |
Signaling Pathways
The dopamine D2 receptor canonically signals through the Gαi/o family of G proteins, leading to the inhibition of adenylyl cyclase and subsequent downstream effects. Additionally, upon agonist binding, the receptor is phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin. β-arrestin binding uncouples the receptor from G proteins, leading to desensitization, and also initiates a distinct wave of G protein-independent signaling. This compound selectively activates the G protein pathway while blocking the β-arrestin pathway.
References
Methodological & Application
Application Notes and Protocols: Utilizing MLS1547 in a GPER-Mediated Calcium Mobilization Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The G protein-coupled estrogen receptor (GPER), also known as GPR30, is a seven-transmembrane receptor that mediates rapid, non-genomic estrogenic signaling.[1][2] Unlike classical nuclear estrogen receptors, GPER is primarily localized to the endoplasmic reticulum and plasma membrane.[2][3][4] Its activation has been linked to a variety of physiological processes, including cardiovascular function, neuroprotection, and cancer progression. One of the key downstream signaling events following GPER activation is the mobilization of intracellular calcium ([Ca²⁺]i), a crucial second messenger that regulates a multitude of cellular functions.
MLS1547 is recognized as a G protein-biased agonist for the D2 dopamine receptor, demonstrating high efficacy in stimulating G protein-mediated signaling with minimal β-arrestin recruitment. While the primary target of this compound is the D2 receptor, the evaluation of its activity at other GPCRs, such as GPER, can be valuable for understanding its off-target effects and potential polypharmacology. This document provides a detailed protocol for assessing the ability of this compound, or other test compounds, to induce calcium mobilization through the GPER signaling pathway.
GPER Signaling Pathway Leading to Calcium Mobilization
Upon agonist binding, GPER activates heterotrimeric G proteins. The Gβγ subunits dissociate and activate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium can be detected by fluorescent calcium indicators.
Experimental Protocol: Calcium Mobilization Assay
This protocol describes the use of a fluorescent calcium indicator, such as Fluo-4 AM, to measure changes in intracellular calcium upon stimulation of GPER with this compound.
Materials
-
Cell Line: A cell line endogenously expressing GPER (e.g., SH-SY5Y neuroblastoma cells) or a cell line stably transfected with human GPER (e.g., HEK293-GPER).
-
This compound: Test compound.
-
G-1: A known GPER-selective agonist (positive control).
-
G15: A known GPER-selective antagonist (negative control).
-
Fluo-4 AM: Calcium indicator dye.
-
Pluronic F-127: Dispersing agent for the dye.
-
Probenecid: Anion transport inhibitor to prevent dye leakage (optional, but recommended).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM/F12 with 10% FBS).
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR, FlexStation).
Experimental Workflow
Procedure
-
Cell Seeding:
-
The day before the assay, seed the GPER-expressing cells into black-walled, clear-bottom microplates at an optimized density (e.g., 40,000 to 80,000 cells per well for a 96-well plate).
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Preparation of Reagents:
-
This compound and Control Compounds: Prepare stock solutions in DMSO. Then, create a serial dilution series in assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept below 0.5% to avoid cellular toxicity.
-
Dye Loading Solution: Prepare a 2X working solution of Fluo-4 AM in assay buffer. For example, mix Fluo-4 AM (to a final concentration of 2-5 µM), Pluronic F-127 (e.g., 0.04%), and probenecid (e.g., 2.5 mM) in pre-warmed assay buffer.
-
-
Dye Loading:
-
Remove the cell culture medium from the wells.
-
Add an equal volume of the 2X Fluo-4 AM dye loading solution to each well (e.g., 100 µL for a 96-well plate).
-
Incubate the plate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark to allow for de-esterification of the dye.
-
-
Calcium Mobilization Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's automated injector, add the this compound or control compound dilutions to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity every 1-2 seconds for a total of 2-3 minutes.
-
Data Analysis
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Normalize the data to the response of a positive control (e.g., G-1 or a saturating concentration of another known agonist) and a vehicle control (assay buffer with DMSO).
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration) and the maximum response.
Data Presentation
The following table presents example quantitative data for a hypothetical GPER agonist in a calcium mobilization assay. This format should be used to summarize the results obtained for this compound.
| Compound | Target | Assay Type | Cell Line | EC₅₀ (nM) | Max Response (% of G-1) |
| G-1 (Control) | GPER | Calcium Mobilization | HEK293-GPER | 15.2 | 100% |
| This compound | GPER | Calcium Mobilization | HEK293-GPER | To be determined | To be determined |
| G15 (Control) | GPER | Calcium Mobilization | HEK293-GPER | No activity | 0% |
| Vehicle | N/A | Calcium Mobilization | HEK293-GPER | N/A | 0% |
Considerations and Troubleshooting
-
Cell Density: Optimal cell density is crucial for a robust assay window. Too few cells will result in a low signal, while over-confluent cells may show altered receptor expression and signaling.
-
Dye Loading: Inadequate dye loading can lead to a poor signal-to-noise ratio. Optimize dye concentration and incubation time for your specific cell line.
-
Compound Solubility: Ensure that this compound and other compounds are fully dissolved in the assay buffer to obtain accurate concentration-response curves.
-
Antagonist Mode: To test for antagonistic activity, pre-incubate the cells with this compound for 15-30 minutes before adding a known GPER agonist like G-1. A rightward shift in the G-1 dose-response curve indicates competitive antagonism.
By following this detailed protocol, researchers can effectively evaluate the potential of this compound to act as an agonist or antagonist at the G protein-coupled estrogen receptor, providing valuable insights into its pharmacological profile.
References
- 1. Signaling, physiological functions and clinical relevance of the G protein-coupled estrogen receptor GPER - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPER - Wikipedia [en.wikipedia.org]
- 3. The G protein-coupled estrogen receptor GPER in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | G Protein-Coupled Estrogen Receptor, GPER1, Offers a Novel Target for the Treatment of Digestive Diseases [frontiersin.org]
Application Notes and Protocols for MLS1547 in cAMP Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MLS1547 is a potent and selective G protein-biased agonist for the dopamine D2 receptor (D2R).[1][2][3][4][5] The D2R is a member of the G protein-coupled receptor (GPCR) family and is coupled to the Gi signaling pathway. Activation of the D2R by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). This makes this compound a valuable tool for studying D2R-mediated signaling and for screening for novel D2R modulators in drug discovery.
These application notes provide a detailed protocol for utilizing this compound in cAMP inhibition assays to characterize its potency and efficacy. The protocol is adaptable for various cAMP detection technologies.
G Protein-Biased Agonism of this compound
This compound exhibits functional selectivity, potently activating the G protein signaling pathway while having minimal to no recruitment of β-arrestin. This biased agonism makes it a specific tool to investigate the physiological and pathological roles of G protein-dependent D2R signaling. In a cellular context, this translates to a robust inhibition of cAMP production without significant receptor internalization, a process often mediated by β-arrestin.
Signaling Pathway
The canonical signaling pathway for a Gi-coupled receptor like the D2R upon activation by an agonist such as this compound is depicted below.
Quantitative Data Summary
The potency of this compound in inhibiting cAMP production has been determined in various studies. The following table summarizes representative quantitative data.
| Compound | Cell Line | Assay Type | Parameter | Value (µM) | Reference |
| This compound | CHO cells expressing D2R | cAMP Inhibition | EC50 | 0.26 | |
| This compound | CHO-K1 cells expressing D2R | cAMP Inhibition | EC50 | ~0.37 (calcium mobilization as a surrogate for G-protein activation) | |
| Dopamine | CHO cells expressing D2R | cAMP Inhibition | EC50 | 0.06 |
Experimental Protocols
This section provides a detailed protocol for a cAMP inhibition assay using this compound. This protocol is a general guideline and may require optimization depending on the specific cell line and cAMP detection technology used.
Materials
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.
-
This compound: Prepare a stock solution in DMSO.
-
Forskolin: Prepare a stock solution in DMSO. Forskolin is used to stimulate adenylyl cyclase and induce a measurable level of cAMP.
-
Cell Culture Medium: As recommended for the specific cell line (e.g., Ham's F-12 with 10% FBS for CHO cells).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or other suitable buffer.
-
cAMP Detection Kit: A commercial kit based on technologies like HTRF, AlphaScreen, or GloSensor.
-
Multi-well plates: 96- or 384-well white, opaque plates suitable for luminescence or fluorescence detection.
Experimental Workflow Diagram
Detailed Procedure
1. Cell Culture and Seeding:
-
Culture the D2R-expressing cells according to standard protocols.
-
On the day before the assay, harvest the cells and seed them into 96- or 384-well plates at a predetermined optimal density. Allow the cells to adhere overnight.
2. Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer. The final concentration range should typically span from 10 pM to 10 µM to generate a full dose-response curve.
-
Prepare a solution of forskolin in assay buffer. The final concentration of forskolin will need to be optimized to produce a submaximal but robust cAMP signal (often in the range of 1-10 µM).
3. Assay Protocol:
-
Pre-incubation: Remove the culture medium from the cells and add the diluted this compound solutions to the respective wells. Incubate for 15-30 minutes at 37°C. Include a vehicle control (e.g., DMSO at the same final concentration as in the compound dilutions).
-
Stimulation: Add the forskolin solution to all wells (except for a negative control without forskolin) and incubate for an additional 15-30 minutes at 37°C.
-
cAMP Detection: Following the stimulation period, lyse the cells (if required by the assay kit) and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP detection kit (e.g., HTRF, AlphaScreen, GloSensor).
4. Data Analysis:
-
The raw data (e.g., fluorescence or luminescence signal) will be inversely proportional to the amount of cAMP in the well.
-
Normalize the data to the controls:
-
100% inhibition: Signal from wells with a saturating concentration of a known D2R agonist (or this compound) and forskolin.
-
0% inhibition (Maximum cAMP): Signal from wells with vehicle and forskolin.
-
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of this compound that produces 50% of its maximal inhibition of cAMP production.
Logical Relationship Diagram
Conclusion
This compound is a specific and potent tool for investigating the Gi-mediated signaling of the dopamine D2 receptor. The provided protocols and application notes offer a comprehensive guide for researchers to effectively utilize this compound in cAMP inhibition assays. Adherence to these guidelines, with appropriate optimization for specific experimental conditions, will enable the robust characterization of D2R-targeted compounds and the elucidation of their downstream signaling effects.
References
- 1. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
Application Notes and Protocols for MLS1547 in Primary Striatal Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing MLS1547, a G protein-biased agonist of the Dopamine D2 Receptor (D2R), in primary striatal neuron cultures. This document outlines the mechanism of action of this compound, detailed protocols for key experiments, and data presentation to facilitate the investigation of biased signaling in a physiologically relevant context.
Introduction to this compound
This compound is a valuable pharmacological tool for dissecting the distinct signaling pathways downstream of the D2R. It acts as a potent agonist for G protein-mediated signaling, primarily through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[1][2] Crucially, this compound shows little to no efficacy in recruiting β-arrestin, a key protein in receptor desensitization and internalization.[1][2] This biased agonism makes this compound an ideal probe to selectively activate G protein-dependent pathways while avoiding β-arrestin-mediated effects. The biased signaling activity of this compound has been validated in primary striatal neurons, the primary cell type for studying D2R function in the central nervous system.[1]
Data Presentation
The following tables summarize the key pharmacological parameters of this compound.
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Value | Cell Type | Assay | Reference |
| Ki | 1.2 µM | - | Radioligand Binding | |
| EC50 (Calcium Mobilization) | 0.37 ± 0.2 µM | HEK293 cells expressing D2R and Gqi5 | Calcium Accumulation | |
| EC50 (cAMP Inhibition) | 0.26 ± 0.07 µM | CHO cells expressing D2R | Forskolin-stimulated cAMP accumulation | |
| β-arrestin-2 Recruitment | No measurable recruitment | DiscoveRx PathHunter cells | Enzyme Complementation |
Table 2: Effect of this compound on D2R Internalization in Primary Striatal Neurons
| Treatment (Concentration) | Duration | Effect on D2R Internalization | Reference |
| Vehicle (Control) | 20 min | Baseline | |
| Dopamine (10 µM) | 20 min | Significant increase | |
| This compound (30 µM) | 20 min | No significant increase compared to control | **** |
| Sulpiride (30 µM) | 20 min | No effect |
Signaling Pathways and Experimental Workflow
```dot
digraph "MLS1547_Signaling_Pathway" {
graph [rankdir="LR", splines=ortho, nodesep=0.6];
node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [arrowhead=normal, color="#5F6368"];
This compound Signaling Pathway at the D2 Receptor.
```dot
digraph "Experimental_Workflow" {
graph [rankdir="TB", splines=ortho];
node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [arrowhead=normal, color="#4285F4"];
Experimental Workflow for Assessing this compound Bias.
Experimental Protocols
Protocol 1: Primary Striatal Neuron Culture
This protocol is adapted from established methods for isolating and culturing primary striatal neurons.
Materials:
-
Embryonic day 18 (E18) mouse or rat pups
-
Dissection medium (e.g., Hibernate-E)
-
Papain dissociation system
-
Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin
-
Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips
-
Laminin
Procedure:
-
Plate Coating:
-
Coat culture surfaces with poly-D-lysine (50 µg/mL in sterile water) overnight at 37°C.
-
Wash plates three times with sterile water and allow to air dry.
-
(Optional) Add laminin (5 µg/mL in sterile PBS) for at least 2 hours at 37°C before plating neurons.
-
-
Dissection and Dissociation:
-
Dissect striata from E18 embryos in ice-cold dissection medium.
-
Mince the tissue and incubate with a papain solution according to the manufacturer's instructions to dissociate the tissue into a single-cell suspension.
-
Neutralize the enzyme with an inhibitor solution and gently triturate the tissue with a fire-polished Pasteur pipette.
-
-
Plating and Culture:
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate neurons at a desired density (e.g., 2.5 x 105 cells/cm2) in supplemented Neurobasal medium.
-
Incubate at 37°C in a humidified 5% CO2 incubator.
-
Perform a half-media change every 3-4 days. Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).
-
Protocol 2: Forskolin-Stimulated cAMP Accumulation Assay (G Protein Pathway)
This protocol is designed to measure the inhibition of adenylyl cyclase activity by this compound in primary striatal neurons.
Materials:
-
Primary striatal neuron cultures (DIV 7-14)
-
This compound
-
Dopamine (positive control)
-
Forskolin
-
3-isobutyl-1-methylxanthine (IBMX)
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
Procedure:
-
Pre-treatment:
-
Replace the culture medium with pre-warmed stimulation buffer containing a phosphodiesterase inhibitor such as IBMX (e.g., 0.5 mM) and incubate for 15-30 minutes at 37°C.
-
-
Agonist Treatment:
-
Add varying concentrations of this compound or dopamine to the wells. For antagonist experiments, pre-incubate with the antagonist before adding the agonist.
-
-
Adenylyl Cyclase Stimulation:
-
Add forskolin (e.g., 1-10 µM) to all wells except the basal control and incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure intracellular cAMP levels using the chosen detection method.
-
-
Data Analysis:
-
Generate dose-response curves and calculate the EC50 for this compound's inhibition of forskolin-stimulated cAMP accumulation.
-
Protocol 3: D2R Internalization Assay (β-arrestin Pathway)
This immunocytochemical protocol assesses D2R internalization in response to agonist treatment.
Materials:
-
Primary striatal neuron cultures on coverslips (DIV 7-14)
-
This compound (30 µM)
-
Dopamine (10 µM, positive control)
-
Sulpiride (30 µM, negative control/antagonist)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody against an extracellular epitope of D2R
-
Primary antibody against a neuronal marker (e.g., MAP2)
-
Fluorescently-labeled secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Agonist Treatment:
-
Treat the primary striatal neuron cultures with vehicle, 10 µM dopamine, or 30 µM this compound for 20-45 minutes at 37°C.
-
-
Staining for Surface Receptors:
-
Wash the cells with ice-cold PBS.
-
Incubate with the primary antibody against the extracellular D2R epitope in blocking buffer for 1 hour at 4°C to label surface receptors.
-
-
Fixation and Permeabilization:
-
Wash with PBS and fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
-
Staining for Total Receptors and Neuronal Marker:
-
Block non-specific binding with blocking solution for 1 hour.
-
Incubate with the primary antibody against the neuronal marker and, if a different primary antibody is used for total receptor, incubate with it now.
-
-
Secondary Antibody Staining and Imaging:
-
Wash and incubate with appropriate fluorescently-labeled secondary antibodies and DAPI for 1 hour at room temperature in the dark.
-
Wash and mount the coverslips on microscope slides.
-
Acquire images using a fluorescence or confocal microscope.
-
-
Data Analysis:
-
Quantify the internalized D2R by measuring the intracellular fluorescence intensity relative to the total cellular fluorescence. Compare the effects of this compound to the vehicle and dopamine controls.
-
```dot
digraph "Assay_Logic" {
graph [rankdir="TB", splines=ortho];
node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [arrowhead=normal, color="#4285F4"];
Logical Flow for Determining Biased Agonism.
By following these detailed application notes and protocols, researchers can effectively utilize this compound to explore the nuances of D2R signaling in primary striatal neurons, contributing to a deeper understanding of dopamine-related neurophysiology and the development of novel therapeutics.
References
- 1. Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of a G protein-biased agonist that inhibits β-arrestin recruitment to the D2 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying D2R Internalization with MLS1547
Audience: Researchers, scientists, and drug development professionals.
Introduction
MLS1547 is a potent and selective small molecule that acts as a G protein-biased partial agonist for the dopamine D2 receptor (D2R). Its unique pharmacological profile makes it an invaluable tool for dissecting the distinct signaling pathways downstream of D2R activation. Specifically, this compound preferentially activates G protein-mediated signaling while acting as an antagonist of dopamine-mediated β-arrestin recruitment[1][2]. Since D2R internalization is a β-arrestin-dependent process, this compound can be used to study the functional consequences of G protein signaling in the absence of significant receptor internalization and β-arrestin-mediated signaling.
These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in studying D2R internalization.
Mechanism of Action
The dopamine D2 receptor signals through two primary pathways:
-
G protein-dependent signaling: Upon agonist binding, the D2R couples to inhibitory G proteins (Gi/o), leading to downstream effects such as the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
-
β-arrestin-dependent signaling: Agonist binding can also promote the recruitment of β-arrestin proteins. β-arrestin binding desensitizes the G protein signal and initiates a second wave of signaling events. It also targets the receptor for clathrin-mediated endocytosis, a process known as internalization.
This compound is characterized as a G protein-biased agonist because it selectively activates the G protein pathway with high efficacy, while failing to recruit β-arrestin. This property results in minimal D2R internalization, even at concentrations that fully engage the G protein signaling cascade.
Data Presentation
Table 1: Pharmacological Properties of this compound at the D2 Receptor
| Parameter | Value | Assay Type | Reference |
| Binding Affinity (Ki) | 1.2 µM | Radioligand Binding ([3H]methylspiperone) | |
| G Protein Signaling (EC50) | 0.26 ± 0.07 µM | cAMP Inhibition | |
| G Protein Signaling (EC50) | 0.37 ± 0.2 µM | Calcium Mobilization (Gqi5) | |
| β-arrestin Recruitment | No measurable recruitment | DiscoveRx PathHunter & BRET | |
| Antagonism of Dopamine-stimulated β-arrestin Recruitment (IC50) | 9.9 ± 0.9 µM | DiscoveRx PathHunter | |
| Antagonism of Dopamine-stimulated β-arrestin Recruitment (IC50) | 3.8 ± 1.8 µM | BRET |
Table 2: Comparative Effects on D2R Internalization
| Compound | Concentration | Effect on D2R Internalization | Method | Reference |
| Dopamine (DA) | 10 µM | Significant decrease in surface D2R | Immunocytochemistry | |
| Quinpirole | 10 µM | Robust loss of cell surface D2R | Biotinylation Assay / Western Blot | |
| This compound | 30 µM | No significant change in BRET signal | Bystander BRET | |
| This compound | 30 µM | Low, but statistically significant internalization (much less than DA) | Immunocytochemistry | |
| This compound | 10 µM | Statistically significant, but only a fraction of quinpirole's effect | Biotinylation Assay / Western Blot |
Experimental Protocols
Protocol 1: Biotinylation Assay for D2R Internalization
This protocol is used to quantify changes in the cell surface expression of D2R following agonist treatment.
Materials:
-
HEK293 cells transfected with HA-tagged D2R
-
Phosphate-Buffered Saline (PBS)
-
Sulfo-NHS-SS-Biotin (Pierce/Thermo Fisher, Inc.)
-
This compound, Quinpirole (positive control), Vehicle (e.g., 0.1% DMSO)
-
Cell culture medium
-
Lysis buffer
-
Streptavidin-agarose beads
-
SDS-PAGE and Western blotting reagents
-
Antibodies: anti-HA, anti-Transferrin Receptor (TfR) as a loading control
Procedure:
-
Culture HA-D2R expressing HEK293 cells to confluency in appropriate plates.
-
Wash cells with ice-cold PBS.
-
Incubate cells with 0.5 mg/ml Sulfo-NHS-SS-biotin in PBS for 30 minutes at 4°C to label surface proteins.
-
Quench the reaction and remove excess biotin by washing with PBS.
-
Add pre-warmed culture medium containing vehicle, quinpirole (e.g., 10 µM), or this compound (e.g., 10-30 µM).
-
Incubate for 30 minutes at 37°C to allow for receptor internalization.
-
Lyse the cells and quantify total protein concentration.
-
Isolate biotinylated proteins (representing the internalized receptor fraction) using streptavidin-agarose beads.
-
Elute the proteins and resolve them by SDS-PAGE.
-
Perform Western blotting using an anti-HA antibody to detect the D2R.
-
A parallel blot for a loading control like TfR should be performed on the total cell lysates.
-
Quantify band densities to determine the percentage of internalized D2R relative to the total receptor population.
Protocol 2: β-Arrestin Recruitment BRET Assay
This protocol measures the interaction between D2R and β-arrestin-2 upon ligand stimulation.
Materials:
-
HEK293 cells stably co-transfected with D2R fused to Renilla luciferase (D2R-Rluc8) and β-arrestin-2 fused to a fluorescent protein (e.g., mVenus).
-
Assay buffer (e.g., HBSS)
-
Coelenterazine h (luciferase substrate)
-
This compound, Dopamine (positive control)
-
Microplate reader capable of BRET measurements
Procedure:
-
Plate the stably transfected HEK293 cells in a white, clear-bottom 96-well plate.
-
On the day of the assay, wash the cells with assay buffer.
-
Add the luciferase substrate coelenterazine h to each well at a final concentration of 5 µM and incubate for 5-10 minutes in the dark.
-
Add varying concentrations of this compound or dopamine to the wells. For antagonist mode, add this compound followed by an EC80 concentration of dopamine.
-
Immediately measure the light emission at two wavelengths (e.g., ~475 nm for Rluc8 and ~530 nm for mVenus) using a BRET-capable plate reader.
-
Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates receptor-arrestin interaction. This compound is expected to show no increase in the BRET ratio.
Visualizations
Caption: D2R signaling pathways and the biased agonism of this compound.
References
Application Notes and Protocols for In Vivo Studies of MLS1547
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the design and execution of in vivo studies to evaluate the pharmacological effects of MLS1547, a G protein-biased agonist of the Dopamine D2 Receptor (D2R).
Introduction
This compound is a selective agonist for the G protein-mediated signaling pathway of the D2 dopamine receptor, with minimal recruitment of β-arrestin.[1][2][3][4] This biased agonism presents a promising therapeutic profile by potentially maximizing the desired effects mediated by G protein signaling while minimizing the side effects associated with β-arrestin activation.[5] These protocols outline the necessary steps for the preclinical in vivo evaluation of this compound, focusing on its central nervous system effects.
Mechanism of Action and Signaling Pathway
This compound preferentially activates the Gαi/o-coupled signaling cascade downstream of the D2R. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of downstream effectors such as Protein Kinase A (PKA) and Extracellular signal-Regulated Kinase (ERK). Unlike unbiased agonists, this compound does not significantly promote the recruitment of β-arrestin, a key protein in receptor desensitization and internalization, as well as an initiator of separate signaling cascades.
Data Presentation: Summary of Expected In Vivo Effects
The following tables summarize hypothetical, yet expected, quantitative data from in vivo studies with this compound. These tables are intended to serve as a template for data presentation and comparison.
Table 1: Dose-Response Effects of this compound on Locomotor Activity in Mice
| Treatment Group | Dose (mg/kg, i.p.) | N | Total Distance Traveled (m) (Mean ± SEM) | Percent Inhibition of Hyperlocomotion |
| Vehicle + Saline | - | 10 | 150 ± 15 | - |
| Vehicle + Amphetamine | 2.5 | 10 | 450 ± 30 | 0% |
| This compound + Amphetamine | 1 | 10 | 350 ± 25 | 22.2% |
| This compound + Amphetamine | 3 | 10 | 250 ± 20 | 44.4% |
| This compound + Amphetamine | 10 | 10 | 175 ± 18 | 61.1% |
Table 2: Assessment of Extrapyramidal Side Effects (Catalepsy) in Mice
| Treatment Group | Dose (mg/kg, i.p.) | N | Time of Immobility (s) (Mean ± SEM) |
| Vehicle | - | 10 | 5 ± 1 |
| Haloperidol | 1 | 10 | 120 ± 15 |
| This compound | 1 | 10 | 8 ± 2 |
| This compound | 3 | 10 | 12 ± 3 |
| This compound | 10 | 10 | 15 ± 4 |
Table 3: Pharmacokinetic Profile of this compound in Mice
| Dose (mg/kg, i.p.) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| 3 | 250 | 0.5 | 800 | 2.5 |
| 10 | 750 | 0.5 | 2500 | 2.8 |
Experimental Protocols
Formulation of this compound for In Vivo Administration
Objective: To prepare a stable and homogenous formulation of this compound suitable for intraperitoneal (i.p.) injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile vials
-
Vortex mixer
-
Sonicator
Protocol:
-
Prepare a vehicle solution consisting of 10% DMSO, 40% PEG400, 5% Tween 80, and 45% sterile saline.
-
Weigh the required amount of this compound powder to achieve the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse with an injection volume of 200 µL).
-
In a sterile vial, add the this compound powder to the appropriate volume of DMSO and vortex until fully dissolved.
-
Add the PEG400 and Tween 80 to the solution and vortex thoroughly.
-
Slowly add the sterile saline to the mixture while vortexing to prevent precipitation.
-
If necessary, sonicate the final solution for 5-10 minutes to ensure complete dissolution and homogeneity.
-
The final formulation should be a clear solution. Prepare fresh on the day of the experiment.
Amphetamine-Induced Hyperlocomotion Test
Objective: To assess the potential antipsychotic-like efficacy of this compound by measuring its ability to attenuate d-amphetamine-induced hyperlocomotion in mice.
Animal Model:
-
Male C57BL/6J mice, 8-10 weeks old.
-
Acclimatize mice to the housing facility for at least one week before the experiment.
-
House mice in groups of 4-5 per cage with ad libitum access to food and water.
Experimental Procedure:
-
Habituate the mice to the open-field arenas (e.g., 40 cm x 40 cm x 30 cm) for 30 minutes one day prior to testing.
-
On the test day, administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle.
-
30 minutes after this compound or vehicle administration, inject d-amphetamine (2.5 mg/kg, i.p.) or saline.
-
Immediately place the mice in the open-field arenas and record locomotor activity for 60-90 minutes using an automated tracking system.
-
Analyze the data for total distance traveled, time spent in the center versus the periphery, and rearing frequency.
Catalepsy Assessment (Bar Test)
Objective: To evaluate the potential of this compound to induce extrapyramidal side effects (EPS) by measuring the time of immobility.
Animal Model:
-
Male C57BL/6J mice, 8-10 weeks old.
Experimental Procedure:
-
Administer this compound (e.g., 1, 3, 10 mg/kg, i.p.), Haloperidol (1 mg/kg, i.p. as a positive control), or vehicle.
-
At 30, 60, and 90 minutes post-injection, assess for catalepsy.
-
Gently place the mouse's forepaws on a horizontal bar (e.g., 0.5 cm in diameter) raised 5 cm above the surface.
-
Measure the time it takes for the mouse to remove both forepaws from the bar.
-
A cut-off time of 180 seconds is typically used.
-
The test should be performed in a quiet environment to minimize stress.
Experimental Workflow Visualization
Logical Relationships in Experimental Design
References
- 1. Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor [frontiersin.org]
- 3. escholarship.org [escholarship.org]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 5. Discovery and Characterization of a G Protein–Biased Agonist That Inhibits β-Arrestin Recruitment to the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Antipsychotic-Like Properties of MLS1547
For Researchers, Scientists, and Drug Development Professionals
Introduction
MLS1547 is a novel psychoactive compound with significant potential for the development of new antipsychotic therapies. It functions as a G protein-biased partial agonist at the dopamine D2 receptor (D2R)[1][2]. This unique mechanism of action involves the stimulation of G protein-mediated signaling pathways, which are believed to contribute to the therapeutic effects of antipsychotics, while simultaneously antagonizing the recruitment of β-arrestin[2][3]. The blockade of β-arrestin signaling is hypothesized to reduce the incidence of undesirable side effects commonly associated with current antipsychotic medications, such as extrapyramidal symptoms.
These application notes provide a comprehensive overview of the pharmacological profile of this compound and detailed protocols for in vitro and in vivo assays to facilitate further investigation into its antipsychotic-like properties.
Pharmacological Data of this compound
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its activity at the dopamine D2 receptor.
Table 1: Binding Affinity and G Protein Signaling Potency
| Parameter | Value | Description |
| Ki | 1.2 µM | Binding affinity for the dopamine D2 receptor. |
| EC50 (Calcium Mobilization) | 0.37 µM | Potency in stimulating G protein-mediated signaling in a calcium mobilization assay. |
| EC50 (cAMP Inhibition) | 0.26 µM | Potency in inhibiting forskolin-stimulated cAMP accumulation, indicative of Gi/o pathway activation. |
Table 2: β-Arrestin Recruitment Antagonism
| Parameter | Value | Description |
| IC50 (DiscoveRx Assay) | 9.9 µM | Potency in antagonizing dopamine-stimulated β-arrestin recruitment. |
| IC50 (BRET Assay) | 3.8 µM | Potency in antagonizing dopamine-stimulated β-arrestin recruitment in a BRET assay. |
Signaling Pathways and Experimental Workflow
The unique signaling profile of this compound can be visualized through its differential engagement of the G protein and β-arrestin pathways downstream of the dopamine D2 receptor. The following diagrams illustrate these pathways and a typical experimental workflow for characterizing this compound.
References
Application Notes and Protocols for MLS1547 in Studying Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. Current therapeutic strategies primarily focus on restoring dopamine levels, but these can lead to debilitating side effects over time. The dopamine D2 receptor (D2R) is a key target in PD treatment. D2Rs signal through two main pathways: a G protein-dependent pathway, which is considered to be responsible for the therapeutic effects of D2R agonists, and a β-arrestin-dependent pathway, which is implicated in some of the adverse effects.
MLS1547 is a G protein-biased partial agonist of the D2 dopamine receptor.[1][2] It selectively stimulates G protein-mediated signaling while acting as an antagonist of dopamine-mediated β-arrestin recruitment at D2 receptors.[1][2][3] This unique pharmacological profile makes this compound a valuable research tool for dissecting the distinct roles of these two signaling pathways in the context of Parkinson's disease models. By activating the therapeutic G protein pathway while simultaneously blocking the potentially detrimental β-arrestin pathway, this compound offers a potential avenue for developing novel PD therapies with improved efficacy and reduced side effects. These application notes provide a summary of this compound's pharmacological properties and detailed protocols for its characterization in vitro.
Quantitative Data Summary
The following table summarizes the in vitro pharmacological data for this compound at the human dopamine D2 receptor.
| Parameter | Assay | Cell Line | Value | Reference |
| Ki | [3H]methylspiperone competition binding | HEK293 | 1.2 ± 0.2 µM | |
| EC50 | Calcium Mobilization (D2-Gqi5) | HEK293 | 0.37 ± 0.2 µM | |
| EC50 | Inhibition of forskolin-stimulated cAMP | CHO-K1 | 0.26 ± 0.07 µM | |
| IC50 | Antagonism of dopamine-stimulated β-arrestin recruitment (DiscoveRx PathHunter) | CHO-K1 | 9.9 ± 0.9 µM | |
| IC50 | Antagonism of dopamine-stimulated β-arrestin recruitment (BRET) | HEK293 | 3.8 ± 1.8 µM |
Signaling Pathway and Mechanism of Action
Caption: this compound selectively activates the G protein pathway while antagonizing β-arrestin recruitment.
Experimental Protocols
cAMP Inhibition Assay
This protocol is designed to measure the ability of this compound to inhibit the production of cyclic AMP (cAMP) following the stimulation of adenylyl cyclase with forskolin in cells expressing the D2 receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Cell culture medium (e.g., DMEM/F12) with necessary supplements.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Forskolin.
-
This compound.
-
Dopamine (as a reference compound).
-
cAMP detection kit (e.g., HTRF®, ELISA, or LANCE®).
-
White or black 96-well or 384-well microplates.
-
Multimode plate reader.
Procedure:
-
Cell Preparation:
-
Plate the D2R-expressing cells in the appropriate microplate at a density that will result in 80-90% confluency on the day of the assay.
-
Incubate the cells at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in assay buffer to achieve the desired final concentrations. Also, prepare serial dilutions of dopamine as a positive control.
-
-
Assay Protocol:
-
On the day of the assay, remove the culture medium from the wells and wash the cells once with assay buffer.
-
Add the diluted this compound or dopamine to the respective wells and incubate for 15-30 minutes at 37°C.
-
Add a fixed concentration of forskolin (e.g., 10 µM, the EC80 concentration for cAMP production) to all wells except the basal control.
-
Incubate the plate for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP signal against the logarithm of the this compound concentration.
-
Calculate the EC50 value, which is the concentration of this compound that produces 50% of its maximal inhibition of the forskolin-stimulated cAMP signal.
-
β-Arrestin Recruitment Assay (BRET-based)
This protocol describes a method to measure the ability of this compound to antagonize dopamine-induced β-arrestin-2 recruitment to the D2 receptor using Bioluminescence Resonance Energy Transfer (BRET).
Materials:
-
HEK293 cells stably co-expressing the D2 receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc8) and β-arrestin-2 fused to a BRET acceptor (e.g., mVenus or GFP).
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
This compound.
-
Dopamine.
-
BRET substrate (e.g., coelenterazine h).
-
White 96-well or 384-well microplates with a clear bottom.
-
BRET-compatible plate reader.
Procedure:
-
Cell Preparation:
-
Plate the cells in the appropriate microplate and incubate as described for the cAMP assay.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and a fixed concentration of dopamine (e.g., the EC80 for β-arrestin recruitment).
-
-
Assay Protocol:
-
Wash the cells once with assay buffer.
-
Add the serially diluted this compound to the wells and incubate for 15-30 minutes at 37°C.
-
Add the fixed concentration of dopamine to the wells.
-
Add the BRET substrate to all wells.
-
-
BRET Measurement:
-
Immediately measure the light emission at the wavelengths corresponding to the BRET donor and acceptor using a BRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the dopamine-induced β-arrestin recruitment.
-
D2 Receptor Internalization Assay
This protocol provides a method to assess the effect of this compound on D2 receptor internalization using an ELISA-based approach with cells expressing an epitope-tagged D2 receptor.
Materials:
-
HEK293 cells stably expressing an N-terminally epitope-tagged (e.g., FLAG or HA) human D2 receptor.
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
This compound.
-
Dopamine (as a positive control for internalization).
-
Primary antibody against the epitope tag (e.g., anti-FLAG).
-
HRP-conjugated secondary antibody.
-
TMB substrate.
-
Stop solution (e.g., 1 M H2SO4).
-
Fixing solution (e.g., 4% paraformaldehyde).
-
Blocking buffer (e.g., PBS with 1% BSA).
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100) for measuring total receptor expression.
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Treatment:
-
Plate and grow the cells as previously described.
-
Treat the cells with this compound, dopamine, or vehicle for a specified time (e.g., 30-60 minutes) at 37°C to induce internalization.
-
-
Immunolabeling of Surface Receptors:
-
Place the plate on ice and wash the cells with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature.
-
Wash the cells with PBS.
-
Incubate with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the cells extensively with PBS.
-
-
Signal Detection:
-
Add TMB substrate to each well and incubate until a blue color develops.
-
Stop the reaction by adding the stop solution.
-
-
Measurement and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
To normalize for total receptor expression, a parallel set of wells can be permeabilized with permeabilization buffer before the primary antibody incubation.
-
The amount of internalization is determined by the decrease in the signal from non-permeabilized cells compared to the vehicle-treated control.
-
Experimental Workflow for In Vitro Characterization
Caption: A typical workflow for the in vitro characterization of this compound.
Potential Applications in Parkinson's Disease Models
Based on its mechanism of action, this compound can be a valuable tool to investigate the differential roles of G protein and β-arrestin signaling in Parkinson's disease pathophysiology and treatment.
Cellular Models:
-
Neuroprotection Assays: Investigate the neuroprotective effects of selective G protein activation by treating neuronal cell lines (e.g., SH-SY5Y, LUHMES) or primary dopaminergic neurons with neurotoxins relevant to PD (e.g., MPP+, 6-OHDA, rotenone) in the presence or absence of this compound.
-
Alpha-Synuclein Aggregation: Examine the impact of G protein-biased D2R agonism on the aggregation of alpha-synuclein in cellular models overexpressing wild-type or mutant alpha-synuclein.
-
Mitochondrial Function: Assess the effect of this compound on mitochondrial function and oxidative stress in cellular models of PD.
In Vivo Models:
-
Rodent Models of Parkinsonism: In animal models of PD, such as the 6-OHDA or MPTP-lesioned rodent models, this compound could be administered to assess its effects on motor function (e.g., rotarod, cylinder test) and to determine if it can alleviate parkinsonian symptoms without inducing the dyskinesias often associated with long-term L-DOPA treatment.
-
L-DOPA-Induced Dyskinesia (LID) Models: this compound could be co-administered with L-DOPA in models of LID to investigate whether antagonizing the β-arrestin pathway can reduce the severity of dyskinetic movements.
Conceptual Application in a Parkinson's Disease Cellular Model
Caption: Conceptual workflow for assessing the neuroprotective potential of this compound.
References
Application Notes: Measuring MLS1547 Biased Signaling at the Dopamine D2 Receptor
Audience: Researchers, scientists, and drug development professionals.
Introduction: MLS1547 is a pharmacological tool compound known for its biased agonism at the Dopamine D2 receptor (D2R). It functions as a G protein-biased partial agonist, meaning it preferentially activates the G protein-mediated signaling pathway while simultaneously acting as an antagonist at the β-arrestin recruitment pathway.[1] This functional selectivity offers a valuable approach for dissecting the distinct physiological roles of these two pathways and for developing novel therapeutics with improved efficacy and reduced side effects.
These application notes provide detailed protocols for quantifying the biased signaling profile of this compound by measuring its effects on both G protein activation and β-arrestin recruitment.
D2 Receptor Signaling Pathways
The Dopamine D2 receptor, a member of the G protein-coupled receptor (GPCR) superfamily, primarily signals through two distinct intracellular pathways upon activation.
-
G Protein-Dependent Signaling: The D2R canonically couples to the Gi/o family of heterotrimeric G proteins. Upon agonist binding, the Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
β-Arrestin-Dependent Signaling: Following agonist-induced phosphorylation by a G protein-coupled receptor kinase (GRK), β-arrestin proteins are recruited to the receptor. This interaction blocks further G protein signaling (desensitization) and can initiate a separate wave of signaling cascades, as well as receptor internalization.
This compound selectively activates the G protein pathway while blocking β-arrestin recruitment, a hallmark of its biased agonism.
References
MLS1547: A Versatile Tool for Pharmacophore Modeling and Molecular Docking in Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
MLS1547 has emerged as a significant chemical probe in the study of G protein-coupled receptors (GPCRs), particularly the dopamine D2 receptor (D2R).[1] Its unique pharmacological profile as a G protein-biased agonist makes it an invaluable tool for dissecting the distinct signaling pathways mediated by D2R.[1] this compound potently activates G protein-mediated signaling, comparable to the endogenous ligand dopamine, while simultaneously acting as an antagonist at the β-arrestin recruitment pathway.[2] This functional selectivity allows researchers to investigate the physiological and pathological roles of these separate signaling cascades, opening new avenues for the development of safer and more effective therapeutics with fewer side effects.
These application notes provide a comprehensive overview of this compound's utility in pharmacophore modeling and molecular docking studies. Detailed protocols for key in vitro assays are provided to enable researchers to effectively utilize this compound in their own drug discovery efforts.
Data Presentation
The following tables summarize the quantitative data for this compound and its analogs, providing a clear comparison of their binding affinities and functional activities at the dopamine D2 receptor.
Table 1: Binding Affinity of this compound for Dopamine Receptor Subtypes
| Compound | Receptor Subtype | Kᵢ (μM) | Radioligand | Cell Line | Reference |
| This compound | D2 | 1.2 ± 0.2 | [³H]methylspiperone | HEK293 | |
| This compound | D3 | 2.3 ± 0.2 | [³H]methylspiperone | HEK293 | |
| This compound | D4 | 0.32 ± 0.04 | [³H]methylspiperone | HEK293 |
Table 2: Functional Activity of this compound at the Dopamine D2 Receptor
| Assay | Parameter | This compound | Dopamine (Reference) | Cell Line | Reference |
| G protein signaling (cAMP Inhibition) | EC₅₀ (μM) | 0.26 ± 0.07 | 0.06 ± 0.02 | CHO | |
| G protein signaling (cAMP Inhibition) | Eₘₐₓ (%) | 97.1 ± 3.7 | 100.4 ± 1.6 | CHO | |
| β-arrestin Recruitment (DiscoveRx) | EC₅₀ (μM) | No activity | 0.09 ± 0.03 | PathHunter cells | |
| β-arrestin Recruitment (DiscoveRx) | Eₘₐₓ (%) | Not applicable | 99.0 ± 0.6 | PathHunter cells | |
| β-arrestin Recruitment (BRET) | EC₅₀ (μM) | No activity | 0.05 ± 0.01 | HEK293 | |
| β-arrestin Recruitment (BRET) | Eₘₐₓ (%) | Not applicable | 99.8 ± 1.9 | HEK293 | |
| Antagonism of Dopamine-stimulated β-arrestin Recruitment (DiscoveRx) | IC₅₀ (μM) | 9.9 ± 0.9 | Not applicable | PathHunter cells | |
| Antagonism of Dopamine-stimulated β-arrestin Recruitment (BRET) | IC₅₀ (μM) | 3.8 ± 1.8 | Not applicable | HEK293 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of the D2 dopamine receptor and the general workflows for key experimental procedures.
Figure 1: D2 Dopamine Receptor Signaling Pathways.
Figure 2: General Experimental Workflows.
Experimental Protocols
Radioligand Binding Assay for Dopamine D2 Receptor
This protocol is adapted from studies characterizing the binding of this compound to the D2 receptor.
Objective: To determine the binding affinity (Kᵢ) of this compound for the D2 dopamine receptor through competitive displacement of a radiolabeled antagonist.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Radioligand: [³H]methylspiperone.
-
Non-specific competitor: 10 µM haloperidol.
-
This compound stock solution (in DMSO).
-
96-well plates.
-
Cell harvester and glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-D2R cells to confluency.
-
Harvest cells and homogenize in ice-cold binding buffer.
-
Centrifuge the homogenate at 4°C and resuspend the pellet in fresh binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
Binding buffer.
-
Cell membranes (typically 10-20 µg of protein per well).
-
[³H]methylspiperone (at a concentration near its K₋d for D2R).
-
Increasing concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
For total binding wells, add vehicle (DMSO).
-
For non-specific binding wells, add 10 µM haloperidol.
-
-
Incubate the plate at room temperature for 90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.
-
cAMP Accumulation Assay
This protocol is based on methods used to assess the G protein-mediated signaling of this compound.
Objective: To measure the ability of this compound to inhibit forskolin-stimulated cAMP accumulation, indicating Gαi/o activation.
Materials:
-
CHO cells stably expressing the human dopamine D2 receptor.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Stimulation Buffer: Assay buffer containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX).
-
Forskolin solution.
-
This compound stock solution (in DMSO).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white opaque plates.
Procedure:
-
Cell Preparation:
-
Seed CHO-D2R cells into 384-well plates and culture overnight.
-
-
Assay:
-
Wash the cells with assay buffer.
-
Add stimulation buffer and incubate for 30 minutes at 37°C.
-
Add increasing concentrations of this compound or dopamine (as a reference agonist) to the wells.
-
Add forskolin to all wells (except basal control) at a final concentration that stimulates a submaximal cAMP response (e.g., 1-5 µM).
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen detection method.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the agonist concentration.
-
Determine the EC₅₀ and Eₘₐₓ values using non-linear regression.
-
β-Arrestin Recruitment Assay (PathHunter® Protocol)
This protocol is a general guideline for the DiscoveRx PathHunter® β-arrestin assay, which has been used to characterize this compound.
Objective: To measure the recruitment of β-arrestin-2 to the D2 receptor upon ligand stimulation.
Materials:
-
PathHunter® CHO-K1 D2R β-Arrestin GPCR Assay cell line.
-
PathHunter® Detection Reagents.
-
Dopamine stock solution.
-
This compound stock solution (in DMSO).
-
384-well white, clear-bottom tissue culture plates.
-
Luminometer.
Procedure:
-
Cell Plating:
-
Plate the PathHunter® cells in the 384-well plates and incubate overnight.
-
-
Agonist/Antagonist Treatment:
-
For agonist mode, add serial dilutions of this compound or dopamine to the cells.
-
For antagonist mode, pre-incubate the cells with serial dilutions of this compound for a short period (e.g., 15-30 minutes) before adding a fixed concentration of dopamine (typically the EC₈₀).
-
Incubate the plates at 37°C for 90 minutes.
-
-
Detection:
-
Allow the plates to equilibrate to room temperature.
-
Prepare and add the PathHunter® detection reagent to each well according to the manufacturer's protocol.
-
Incubate at room temperature for 60 minutes.
-
-
Measurement and Analysis:
-
Measure the chemiluminescent signal using a luminometer.
-
For agonist mode, plot the relative light units (RLU) against the logarithm of the agonist concentration to determine EC₅₀ and Eₘₐₓ.
-
For antagonist mode, plot the percentage of inhibition of the dopamine response against the logarithm of the this compound concentration to determine the IC₅₀.
-
Pharmacophore Modeling and Molecular Docking with this compound
This compound and its analogs have been instrumental in developing pharmacophore models that define the structural requirements for G protein-biased agonism at the D2R.
Figure 3: Pharmacophore Model for G Protein-Biased D2R Agonists.
Pharmacophore Model Features: A common pharmacophore model for G protein-biased D2R agonists, derived from this compound and its analogs, includes the following features:
-
Two Aromatic Features: Corresponding to the quinoline and pyridine rings of this compound.
-
One Hydrophobic Feature: Often associated with the chloro-substituent on the quinoline ring, which is thought to interact with a hydrophobic pocket in the receptor.
-
One Positive Ionizable Feature: Represented by the protonated nitrogen in the piperazine ring, which is believed to form a crucial salt bridge with an aspartate residue in the receptor's transmembrane domain 3.
Molecular Docking Insights: Molecular docking studies of this compound into homology models of the D2R have provided a structural basis for its biased agonism. These studies suggest that the hydrophobic moiety of this compound interacts with a specific pocket near the extracellular portion of transmembrane helix 5 (TM5). This interaction is proposed to stabilize a receptor conformation that favors G protein coupling over β-arrestin recruitment.
Protocol for Pharmacophore Modeling and Molecular Docking:
A. Pharmacophore Model Generation (Using Discovery Studio):
-
Ligand Preparation:
-
Collect a set of structurally diverse D2R agonists with known G protein bias (including this compound and its analogs).
-
Generate multiple low-energy conformations for each ligand.
-
-
Feature Mapping:
-
Identify common chemical features (hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups, positive/negative ionizable groups) across the training set of ligands.
-
-
Hypothesis Generation:
-
Use a pharmacophore generation algorithm (e.g., HipHop or HypoGen in Discovery Studio) to align the ligands and generate pharmacophore hypotheses based on the common features.
-
Score and rank the hypotheses based on how well they map to the active compounds and exclude the inactive ones.
-
-
Model Validation:
-
Validate the best pharmacophore model using a test set of known active and inactive compounds.
-
The validated model can then be used for virtual screening of compound libraries to identify novel G protein-biased D2R agonists.
-
B. Molecular Docking (Using AutoDock Vina):
-
Receptor and Ligand Preparation:
-
Obtain or build a 3D model of the D2 dopamine receptor (e.g., from the Protein Data Bank or through homology modeling).
-
Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Prepare the 3D structure of this compound, assigning rotatable bonds.
-
-
Grid Box Definition:
-
Define the search space (grid box) for docking, encompassing the orthosteric binding pocket of the D2R.
-
-
Docking Simulation:
-
Perform the docking of this compound into the prepared D2R structure using AutoDock Vina.
-
The program will generate multiple binding poses of the ligand within the receptor's active site.
-
-
Pose Analysis and Scoring:
-
Analyze the predicted binding poses and rank them based on their docking scores (binding energy).
-
Visualize the top-ranked poses to identify key interactions (hydrogen bonds, hydrophobic interactions, salt bridges) between this compound and the D2R.
-
Compare the docking results with experimental structure-activity relationship (SAR) data to validate the binding mode.
-
Conclusion
This compound is a powerful and versatile tool for researchers in pharmacology and drug discovery. Its well-characterized G protein-biased agonism at the D2 dopamine receptor provides a unique opportunity to explore the intricacies of GPCR signaling. The data and protocols presented in these application notes are intended to facilitate the use of this compound in pharmacophore modeling, molecular docking, and a variety of in vitro functional assays, ultimately aiding in the rational design of novel and improved therapeutics targeting the D2R and other GPCRs.
References
Practical Guide for the Solubilization and Storage of MLS1547
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
MLS1547 is a potent and selective G protein-biased partial agonist for the dopamine D2 receptor.[1][2] It stimulates G protein-mediated signaling while acting as an antagonist of dopamine-mediated β-arrestin recruitment.[1][2] This unique pharmacological profile makes this compound a valuable tool for dissecting the distinct roles of G protein and β-arrestin signaling pathways in various physiological and pathological processes. Proper solubilization and storage of this compound are critical to ensure its stability and the reproducibility of experimental results. This guide provides detailed protocols for the effective handling of this compound.
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| Chemical Name | 5-Chloro-7-[[4-(2-pyridinyl)-1-piperazinyl]methyl]-8-quinolinol | [1] |
| Molecular Formula | C₁₉H₁₉ClN₄O | |
| Molecular Weight | 354.83 g/mol | |
| CAS Number | 315698-36-3 | |
| Purity | ≥98% |
Solubility Data
This compound exhibits high solubility in dimethyl sulfoxide (DMSO). Information regarding its solubility in other solvents is limited. For most biological applications, it is recommended to first prepare a concentrated stock solution in DMSO, which can then be diluted into aqueous buffers or cell culture media.
| Solvent | Maximum Concentration | Reference |
| DMSO | 100 mM |
Experimental Protocols
1. Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile polypropylene or glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial containing solid this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.55 mg of this compound (Molecular Weight = 354.83 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. If necessary, brief sonication in a water bath can aid in dissolution.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, dispense the stock solution into single-use aliquots in sterile polypropylene or glass vials. Store the aliquots at -20°C.
2. Preparation of Aqueous Working Solutions
This protocol outlines the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium. It is crucial to minimize the final concentration of DMSO in the working solution, as high concentrations can be toxic to cells. A final DMSO concentration of less than 0.5% is generally well-tolerated by most cell lines, with concentrations below 0.1% being ideal.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer or cell culture medium
-
Sterile dilution tubes
Procedure:
-
Thawing: Thaw a single-use aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Serial Dilution (Recommended): To minimize precipitation, it is advisable to perform a serial dilution of the DMSO stock in the aqueous medium. For example, to achieve a final concentration of 10 µM this compound with 0.1% DMSO:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of the aqueous buffer (resulting in a 100 µM solution with 1% DMSO).
-
Prepare the final working solution by adding 100 µL of the 100 µM intermediate solution to 900 µL of the aqueous buffer.
-
-
Direct Dilution (for higher final DMSO concentrations): If a slightly higher final DMSO concentration is acceptable (e.g., 0.5%), a direct dilution can be performed. For example, to achieve a final concentration of 50 µM with 0.5% DMSO, add 5 µL of the 10 mM stock solution to 995 µL of the aqueous buffer.
-
Mixing: Gently mix the working solution by pipetting or inverting the tube. Avoid vigorous vortexing, which can cause the compound to precipitate.
-
Use Immediately: It is recommended to prepare aqueous working solutions fresh for each experiment and use them immediately.
Storage and Stability
Proper storage is essential to maintain the integrity of this compound.
| Form | Storage Temperature | Duration | Recommendations | Reference |
| Solid Powder | +4°C | Long-term | Store in a tightly sealed container in a dry place. | |
| DMSO Stock Solution | -20°C | Up to 3 months | Aliquot into single-use vials to avoid freeze-thaw cycles. | |
| DMSO Stock Solution | -20°C | Up to 3 years | One source suggests longer-term stability. It is advisable to perform quality control for long-stored solutions. | |
| Aqueous Working Solution | Room Temperature or +4°C | Not recommended for storage | Prepare fresh before each experiment. |
Mandatory Visualizations
Caption: Experimental workflow for the solubilization and preparation of this compound solutions.
Caption: Simplified signaling pathway of the G protein-biased agonist this compound at the D2 receptor.
References
Troubleshooting & Optimization
troubleshooting MLS1547 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MLS1547, focusing on its insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a G protein-biased partial agonist for the D2 dopamine receptor (D2R) with a Ki of 1.2 μM. It selectively stimulates G protein-mediated signaling pathways downstream of the D2R while acting as an antagonist to dopamine-mediated β-arrestin recruitment.[1] This makes it a valuable tool for dissecting the distinct roles of G protein and β-arrestin signaling in D2R function.
Q2: What is the known solubility of this compound?
This compound is readily soluble in dimethyl sulfoxide (DMSO) but has very poor solubility in aqueous solutions. Solubility in other organic solvents and a co-solvent mixture has also been reported.
Q3: Why is my this compound not dissolving in my aqueous buffer?
This compound is a hydrophobic compound, which is the primary reason for its poor solubility in aqueous solutions like phosphate-buffered saline (PBS) or cell culture media. Direct dissolution in these buffers is expected to fail. The common and recommended practice is to first dissolve this compound in a water-miscible organic solvent, such as DMSO, to create a concentrated stock solution. This stock solution can then be serially diluted into the aqueous experimental buffer to the final desired concentration.
Q4: What is the recommended solvent for preparing this compound stock solutions?
The recommended solvent for preparing stock solutions of this compound is 100% DMSO.
Q5: What is the maximum recommended concentration of DMSO in my final experimental solution?
For most cell-based assays, the final concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts or toxicity. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines. However, the specific tolerance should be determined for your experimental system. Always include a vehicle control with the same final concentration of DMSO in your experiments.
Troubleshooting Guide: Insolubility of this compound in Aqueous Solutions
This guide provides a step-by-step approach to address issues with this compound solubility during your experiments.
Problem: Precipitate forms when diluting my DMSO stock solution of this compound into my aqueous buffer.
Cause: The concentration of this compound in the final aqueous solution is above its solubility limit, even with the presence of a small amount of DMSO.
Solutions:
-
Reduce the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your assay.
-
Increase the Final DMSO Concentration: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) can help maintain the solubility of this compound.
-
Use a Co-Solvent Mixture for Dilution: For in vivo studies, a method of dissolving this compound in a small amount of DMSO and then diluting with sterile saline to a final DMSO concentration of 5% has been reported. A similar strategy with other co-solvents might be applicable for in vitro work.
-
Sequential Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer. This gradual decrease in solvent polarity can sometimes prevent precipitation.
-
Warming and Sonication: Gently warming the solution to 37°C and using an ultrasonic bath can help to dissolve small precipitates. However, be cautious about the temperature stability of this compound and other components in your buffer.
Problem: I need to use a higher concentration of this compound than what is soluble with a low percentage of DMSO.
Cause: The experimental design requires a high concentration of this compound that is beyond its aqueous solubility limit with standard co-solvent concentrations.
Solutions:
-
Explore Other Co-solvents: While DMSO is the most common, other water-miscible organic solvents like ethanol or dimethylformamide (DMF) can be tested. The optimal co-solvent and its final concentration will need to be determined empirically for your specific assay.
-
Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 20 or Pluronic® F-68, can be used to increase the solubility of hydrophobic compounds. The choice of surfactant and its concentration must be compatible with your experimental setup.
-
Employ Hydrotropes: Hydrotropes are compounds that can enhance the solubility of other substances in water. This is a more advanced technique and would require significant optimization.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source |
| DMSO | 35.48 | 100 | |
| DMSO | 10 | ~28.18 | |
| DMF | 20 | ~56.36 | |
| Ethanol | 5 | ~14.09 | |
| DMF:PBS (pH 7.2) (1:9) | 0.1 | ~0.28 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Calculate the required mass of this compound: Based on the desired stock concentration (e.g., 10 mM) and volume, calculate the mass of this compound needed using its molecular weight (354.83 g/mol ).
-
Dissolve in DMSO: Add the calculated mass of this compound to a sterile microcentrifuge tube. Add the appropriate volume of 100% DMSO to achieve the desired stock concentration.
-
Ensure Complete Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Thaw the Stock Solution: Thaw a frozen aliquot of the this compound DMSO stock solution at room temperature.
-
Prepare Intermediate Dilutions (Optional but Recommended): Prepare a series of intermediate dilutions of the stock solution in 100% DMSO. This allows for more accurate final dilutions into the aqueous buffer.
-
Final Dilution into Aqueous Buffer: Add the appropriate volume of the DMSO stock or intermediate dilution to your pre-warmed aqueous buffer (e.g., cell culture medium, PBS) to achieve the final desired concentration of this compound. Ensure that the final concentration of DMSO is at a level tolerated by your cells (typically ≤ 0.5%). For example, to achieve a 10 µM final concentration with a 0.1% final DMSO concentration, you would add 1 µL of a 10 mM stock solution to 1 mL of aqueous buffer.
-
Mix Thoroughly: Gently vortex or invert the tube to ensure the working solution is homogeneous.
-
Use Immediately: It is recommended to use the freshly prepared aqueous working solutions immediately to minimize the risk of precipitation over time.
Mandatory Visualization
Caption: Signaling pathway of this compound at the D2 dopamine receptor.
Caption: Workflow for troubleshooting this compound insolubility.
References
optimizing MLS1547 concentration for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of MLS1547 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a G protein-biased partial agonist for the Dopamine D2 receptor (D2R).[1] Its primary mechanism involves selectively activating the G protein-mediated signaling pathway (specifically Gαi/o) while not recruiting β-arrestin.[2][3] In fact, this compound acts as an antagonist of dopamine-stimulated β-arrestin recruitment to the D2R. This makes it a valuable tool for dissecting the distinct roles of G protein versus β-arrestin signaling in D2R function.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO up to 100 mM. For storage, the solid compound should be kept at +4°C. If you prepare stock solutions in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C, where they are generally usable for up to one month.
Q3: What is a typical starting concentration range for in vitro experiments?
A3: The effective concentration of this compound varies depending on the assay and cell type. Based on published data, a good starting point for dose-response experiments is a range from 10 nM to 30 µM. For G protein activation assays (e.g., cAMP inhibition), EC50 values are typically in the sub-micromolar range (0.2-0.4 µM). For antagonizing β-arrestin recruitment, higher concentrations in the micromolar range (IC50 ~3-10 µM) are required.
Q4: In which cell lines has this compound been tested?
A4: this compound has been characterized in several common cell lines, including HEK293 and CHO cells stably expressing the D2 receptor. It has also been used in the SH-SY5Y neuroblastoma cell line and in primary striatal neurons.
Troubleshooting Guide
Issue 1: No or low activity observed in a G protein-mediated signaling assay (e.g., cAMP inhibition).
-
Possible Cause 1: Sub-optimal concentration.
-
Solution: Perform a dose-response experiment with a wide concentration range (e.g., 1 nM to 30 µM) to determine the optimal EC50 in your specific cell system. The reported EC50 for cAMP inhibition is approximately 0.26 µM.
-
-
Possible Cause 2: Compound degradation.
-
Solution: Ensure the stock solution has been stored properly at -20°C and is not expired. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a stable stock for each experiment.
-
-
Possible Cause 3: Low D2R expression in your cell model.
-
Solution: Verify the expression level of the D2 receptor in your cells using techniques like Western Blot, qPCR, or radioligand binding. The effect of this compound is dependent on the presence of its target receptor.
-
Issue 2: this compound does not induce β-arrestin recruitment or receptor internalization.
-
This is the expected outcome. this compound is a G protein-biased agonist and is characterized by its inability to recruit β-arrestin. Studies have consistently shown that it fails to promote measurable β-arrestin recruitment or significant D2R internalization, even at concentrations up to 30 µM. This property is precisely what makes it a useful tool for studying biased agonism.
Issue 3: Unexpected antagonistic effects are observed.
-
This is also an expected outcome in certain contexts. While this compound is an agonist for the G protein pathway, it acts as an antagonist for the β-arrestin pathway when a canonical agonist like dopamine is present. If your assay system has endogenous dopamine or you are co-treating with another D2R agonist, this compound will compete for binding and inhibit β-arrestin-mediated events.
Issue 4: Solubility problems or precipitation in aqueous media.
-
Possible Cause: High final concentration of DMSO or compound.
-
Solution: this compound is highly soluble in DMSO. However, when diluting into aqueous assay buffers or cell culture media, ensure the final DMSO concentration does not exceed a level that affects cell viability or compound solubility (typically ≤ 0.5%). A final DMSO concentration of 0.1% has been used successfully in cell culture experiments. Prepare intermediate dilutions if necessary to avoid precipitation.
-
Quantitative Data Summary
Table 1: Agonist Activity of this compound in Functional Assays
| Assay Type | Cell Line | Parameter | Value (µM) | Reference |
| Calcium Mobilization | HEK293 (expressing D2R-Gqi5) | EC50 | 0.37 | |
| cAMP Accumulation Inhibition | CHO (expressing D2R) | EC50 | 0.26 | |
| β-arrestin-2 Recruitment | DiscoveRx PathHunter Cells | Activity | No measurable activity | |
| β-arrestin-2 Recruitment (BRET) | HEK293 | Activity | No measurable activity |
Table 2: Antagonistic and Binding Activities of this compound
| Assay Type | Cell Line/Preparation | Parameter | Value (µM) | Reference |
| Antagonism of Dopamine-stimulated β-arrestin Recruitment | DiscoveRx PathHunter Cells | IC50 | 9.9 | |
| Antagonism of Dopamine-stimulated β-arrestin Recruitment (BRET) | HEK293 | IC50 | 3.8 | |
| Radioligand Binding ([3H]methylspiperone competition) | D2R Membranes | Ki | 1.2 |
Detailed Experimental Protocols
1. cAMP Accumulation Inhibition Assay
This protocol is adapted from studies characterizing this compound in CHO cells stably expressing the D2 receptor.
-
Cell Plating: Plate CHO-D2R cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in your assay buffer. Also, prepare a solution of a cAMP-stimulating agent like forskolin.
-
Assay Procedure: a. Wash the cells once with serum-free medium or assay buffer. b. Add the various concentrations of this compound (or control vehicle) to the wells and incubate for 15-30 minutes at 37°C. c. Add an EC80 concentration of forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and incubate for another 15-30 minutes. d. Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based kits).
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Fit the data to a four-parameter logistic equation to determine the EC50 value.
2. β-arrestin Recruitment Assay (BRET-based)
This protocol is a generalized method based on the principles used to confirm the lack of β-arrestin recruitment by this compound.
-
Cell Transfection/Plating: Use a HEK293 cell line stably or transiently co-expressing the D2 receptor fused to a Renilla luciferase (Rluc) donor and β-arrestin-2 fused to a fluorescent protein acceptor (e.g., mVenus or GFP). Plate the cells in a white, clear-bottom 96-well plate.
-
Compound Preparation: Prepare serial dilutions of this compound and a positive control (e.g., dopamine) in assay buffer.
-
Assay Procedure: a. On the day of the assay, wash the cells with an appropriate buffer (e.g., PBS). b. Add the Rluc substrate (e.g., coelenterazine h) to all wells and incubate as recommended by the manufacturer. c. Add the serial dilutions of this compound or the positive control to the wells. d. Measure the luminescence at two wavelengths simultaneously: one for the Rluc emission and one for the acceptor emission.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A positive response (agonist-induced recruitment) is indicated by an increase in the BRET ratio. This compound is expected to show no significant change in the BRET ratio.
Visualizations
Caption: this compound biased signaling at the D2 receptor.
Caption: Workflow for optimizing this compound concentration.
References
- 1. MLS 1547 | D2 Receptors | Tocris Bioscience [tocris.com]
- 2. Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of a G protein-biased agonist that inhibits β-arrestin recruitment to the D2 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Off-Target Effects of MLS1547
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate and understand the potential off-target effects of MLS1547 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule that acts as a G protein-biased agonist for the dopamine D2 receptor (D2R).[1][2][3][4][5] This means it preferentially activates the G protein signaling pathway downstream of the D2R, leading to effects such as the inhibition of cyclic AMP (cAMP) production, while having minimal to no activity in recruiting β-arrestin. In fact, this compound can act as an antagonist of dopamine-mediated β-arrestin recruitment.
Q2: What are the known on-target pharmacological values for this compound at the D2 receptor?
The following table summarizes key in vitro pharmacological data for this compound at the human dopamine D2 receptor.
| Parameter | Value | Assay Context |
| Ki | 1.2 µM | Radioligand binding assay, indicates affinity for the D2 receptor. |
| EC50 (G protein signaling) | ~0.26 - 0.37 µM | Inhibition of cAMP accumulation and calcium mobilization, indicates potency for G protein activation. |
| IC50 (β-arrestin antagonism) | 3.8 - 9.9 µM | Inhibition of dopamine-induced β-arrestin recruitment, indicates potency for antagonizing the β-arrestin pathway. |
Q3: What are the potential off-target effects of this compound?
Troubleshooting Guide: Distinguishing On-Target vs. Off-Target Effects
This guide provides a systematic approach to troubleshooting unexpected or ambiguous results in experiments using this compound.
Problem 1: Observed cellular phenotype does not align with known D2R G protein signaling.
Possible Cause: The observed effect may be due to an off-target interaction of this compound.
Troubleshooting Workflow:
Figure 1. Troubleshooting workflow for unexpected phenotypes.
Detailed Steps:
-
Utilize D2R Knockout Cells: The most definitive way to confirm an on-target effect is to use a cell line where the D2 receptor has been knocked out using CRISPR/Cas9 or other gene-editing technologies. If the cellular phenotype induced by this compound persists in the absence of D2R, it is highly likely an off-target effect.
-
Use an Inactive Analog as a Negative Control: An ideal negative control is a structural analog of this compound that has been shown to have no activity at the D2R or other potential targets. If this inactive analog produces the same phenotype, the effect is likely due to a non-specific chemical property of the scaffold and not a specific protein interaction.
-
Perform Counter-Screening: Based on the known selectivity profile and data from related compounds, perform experiments in cell lines expressing potential off-target receptors, such as dopamine D3, D4, or various serotonin receptors, to directly assess this compound activity at these sites.
Problem 2: Inconsistent or variable G protein signaling response to this compound.
Possible Cause: Experimental conditions, cell line variability, or assay sensitivity may be influencing the results.
Troubleshooting Steps:
-
Confirm Cell Line Integrity: Ensure the cell line used expresses the human dopamine D2 receptor at appropriate levels. Passage number can affect receptor expression and signaling, so it is important to use cells within a consistent passage range.
-
Optimize Assay Conditions: For cAMP accumulation assays, ensure the use of a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation. For all assays, optimize incubation times and reagent concentrations.
-
Use a Reference Agonist: Always include a well-characterized, full D2R agonist (e.g., dopamine or quinpirole) as a positive control to normalize the response and assess the maximal possible signaling through the G protein pathway in your system.
Key Experimental Protocols
Dopamine D2 Receptor Signaling Pathways
The following diagram illustrates the canonical signaling pathways of the dopamine D2 receptor, highlighting the G protein-biased agonism of this compound.
Figure 2. Dopamine D2 Receptor Signaling and this compound Bias.
cAMP Accumulation Assay (to measure G protein activation)
This protocol is a general guideline for a homogenous time-resolved fluorescence (HTRF) or similar immunoassay-based cAMP detection method.
Materials:
-
Cells expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Forskolin (positive control for adenylate cyclase activation)
-
This compound and a reference D2R agonist (e.g., dopamine)
-
cAMP detection kit (e.g., HTRF, LANCE, or AlphaScreen)
-
384-well white microplates
Procedure:
-
Cell Preparation: Seed cells into 384-well plates and culture overnight to form a confluent monolayer.
-
Agonist Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer containing a PDE inhibitor.
-
Cell Treatment:
-
Aspirate the culture medium and add the assay buffer with PDE inhibitor.
-
Add the diluted compounds to the respective wells. Include wells with forskolin as a positive control and buffer only as a negative control.
-
Incubate at room temperature for the time recommended by the kit manufacturer (typically 15-30 minutes).
-
-
Lysis and Detection:
-
Add the lysis buffer and detection reagents from the cAMP kit to each well.
-
Incubate as per the manufacturer's instructions.
-
-
Data Acquisition: Read the plate on a compatible plate reader.
-
Data Analysis:
-
Generate dose-response curves and calculate EC50 values for this compound and the reference agonist.
-
The inhibitory effect of the Gαi/o-coupled D2R is typically measured as a decrease in forskolin-stimulated cAMP levels.
-
β-Arrestin Recruitment Assay
This protocol describes a general procedure for a bioluminescence resonance energy transfer (BRET) or enzyme fragment complementation (EFC) based assay.
Materials:
-
Cells co-expressing the human dopamine D2 receptor fused to a donor molecule (e.g., Rluc) and β-arrestin fused to an acceptor molecule (e.g., a fluorescent protein for BRET, or an enzyme fragment for EFC).
-
Assay buffer
-
This compound and a reference D2R agonist (e.g., dopamine)
-
Substrate for the donor molecule (e.g., coelenterazine for Rluc)
-
384-well white microplates
Procedure:
-
Cell Preparation: Seed cells into 384-well plates and culture overnight.
-
Compound Treatment:
-
Aspirate the culture medium and add assay buffer.
-
Add serial dilutions of this compound and the reference agonist to the wells.
-
Incubate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
-
Substrate Addition and Detection:
-
Add the substrate for the donor molecule to all wells.
-
Immediately read the plate on a BRET- or luminescence-compatible plate reader, measuring emissions at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the ligand concentration to generate dose-response curves and determine EC50 values.
-
To test for antagonism, pre-incubate cells with this compound before adding a fixed concentration (e.g., EC80) of dopamine.
-
Radioligand Binding Assay (to determine affinity)
This protocol outlines a competitive binding assay to determine the affinity (Ki) of this compound for the D2 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human dopamine D2 receptor.
-
A high-affinity D2R radioligand (e.g., [³H]-spiperone).
-
This compound
-
A non-specific binding control (e.g., a high concentration of haloperidol or butaclamol).
-
Binding buffer
-
Glass fiber filters and a cell harvester
-
Scintillation fluid and a scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total binding: Radioligand + cell membranes + buffer.
-
Non-specific binding: Radioligand + cell membranes + non-specific control.
-
Competitive binding: Radioligand + cell membranes + serial dilutions of this compound.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to obtain an IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
References
- 1. Discovery and characterization of... preview & related info | Mendeley [mendeley.com]
- 2. Discovery and characterization of a G protein-biased agonist that inhibits β-arrestin recruitment to the D2 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
improving the stability of MLS1547 in experimental buffers
Welcome to the technical support center for MLS1547. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments, with a particular focus on improving its stability in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a G protein-biased partial agonist for the dopamine D2 receptor (D2R).[1][2][3] Its unique mechanism involves stimulating G protein-mediated signaling pathways while simultaneously acting as an antagonist to the recruitment of β-arrestin.[1][2] This biased agonism makes it a valuable tool for dissecting the distinct roles of these two signaling cascades in various physiological and pathological processes.
Q2: What are the basic physicochemical properties of this compound?
| Property | Value | Reference |
| Molecular Weight | 354.83 g/mol | |
| Formula | C₁₉H₁₉ClN₄O | |
| Purity | ≥98% | |
| CAS Number | 315698-36-3 | |
| Appearance | Solid powder |
Q3: What is the recommended solvent for preparing stock solutions of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) up to 100 mM. It is recommended to prepare high-concentration stock solutions in anhydrous, high-purity DMSO.
Q4: How should I store this compound and its stock solutions?
The solid powder form of this compound should be stored at +4°C. Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. For short-term storage (a few days), stock solutions can be kept at 4°C, protected from light.
Q5: Is this compound sensitive to pH?
Yes, the stability of compounds containing a quinolinol moiety, like this compound, can be pH-dependent. Generally, these compounds are more stable in a pH range of 4-8. Extreme pH values (highly acidic or alkaline) may promote degradation. The piperazine ring in this compound is basic, and its ionization state is pH-dependent, which can affect solubility and biological activity.
Q6: Can this compound be degraded by light?
Yes, quinoline-containing compounds can be susceptible to photodegradation upon exposure to light. Therefore, it is crucial to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil.
Troubleshooting Guide
This guide addresses common issues that may arise when working with this compound in experimental buffers.
Problem 1: this compound precipitates out of solution when diluted into my aqueous experimental buffer.
-
Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit. While soluble in DMSO, its aqueous solubility is significantly lower.
-
Solution:
-
Lower the Final Concentration: Reduce the final concentration of this compound in your assay.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous buffer is as low as possible (typically <0.5%) to minimize its potential effects on the experiment, but high enough to maintain this compound solubility.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the DMSO stock solution into the aqueous buffer. This gradual change in solvent polarity can help prevent precipitation.
-
pH Adjustment: The solubility of this compound may be influenced by pH. For the basic piperazine moiety, a slightly acidic to neutral pH may improve solubility. However, this must be balanced with the overall stability of the quinolinol structure, which is favored at pH 4-8. We recommend testing a pH range between 6.0 and 7.4.
-
Use of Solubilizing Agents: For in vitro assays, consider the use of solubilizing agents like β-cyclodextrins. These can encapsulate hydrophobic molecules and increase their aqueous solubility.
-
Problem 2: I am observing inconsistent or lower-than-expected activity of this compound in my experiments.
-
Possible Cause 1: Degradation of this compound in the experimental buffer.
-
Solution:
-
Prepare Fresh Solutions: Always prepare fresh dilutions of this compound in your aqueous buffer immediately before use.
-
Control for Time: If long incubation times are necessary, perform a time-course experiment to assess the stability of this compound in your specific buffer and under your experimental conditions.
-
Protect from Light: Ensure all solutions containing this compound are protected from light throughout the experiment.
-
Maintain Optimal pH: Use a buffer that maintains a stable pH between 6.0 and 7.4.
-
Avoid Reactive Buffer Components: Some buffer components can react with the compound. If you suspect this, try switching to a different buffer system (e.g., from phosphate-based to HEPES-based).
-
-
-
Possible Cause 2: Adsorption to plasticware.
-
Solution:
-
Use Low-Binding Plastics: Utilize low-protein-binding microplates and tubes.
-
Include a Surfactant: In some cases, adding a non-ionic surfactant like Tween-20 (at a very low concentration, e.g., 0.01%) to the buffer can help prevent adsorption. This should be tested for compatibility with your specific assay.
-
-
Problem 3: The color of my this compound stock solution in DMSO has changed over time.
-
Possible Cause: This indicates chemical degradation or oxidation of the compound. This could be due to exposure to air, light, or moisture in the DMSO.
-
Solution:
-
Discard the Solution: Do not use a stock solution that has changed color.
-
Use High-Quality DMSO: Prepare a new stock solution using anhydrous, high-purity DMSO.
-
Proper Storage: Ensure the stock solution is stored in tightly sealed vials at -20°C or -80°C and protected from light.
-
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
This protocol provides a general guideline for preparing working solutions of this compound for cell-based assays.
-
Prepare a 10 mM Stock Solution in DMSO:
-
Allow the solid this compound powder to equilibrate to room temperature before opening the vial.
-
Weigh the required amount of this compound.
-
Add the appropriate volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration. For example, to 1 mg of this compound (MW = 354.83), add 28.18 µL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
-
Store the Stock Solution:
-
Aliquot the 10 mM stock solution into single-use, light-protected vials.
-
Store at -20°C or -80°C.
-
-
Prepare Intermediate Dilutions (if necessary):
-
On the day of the experiment, thaw a vial of the 10 mM stock solution.
-
Prepare an intermediate dilution series in 100% DMSO.
-
-
Prepare Final Working Solutions in Aqueous Buffer:
-
Perform the final dilution of the DMSO stock or intermediate dilutions into your pre-warmed aqueous experimental buffer (e.g., HBSS, DMEM).
-
The final concentration of DMSO should be kept consistent across all conditions and ideally below 0.5%.
-
Add the this compound/DMSO solution to the buffer and mix immediately and thoroughly.
-
Use the final working solutions immediately.
-
Protocol 2: Assessing this compound Stability in an Experimental Buffer
This protocol can be used to evaluate the stability of this compound in a specific buffer over time.
-
Prepare a solution of this compound in your experimental buffer at the final desired concentration.
-
Divide the solution into several aliquots in light-protected tubes.
-
Incubate the tubes under the same conditions as your experiment (e.g., 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one aliquot and analyze the concentration of intact this compound.
-
Analysis can be performed by High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Use a C18 column.
-
Employ a mobile phase gradient of acetonitrile and water with a suitable modifier like formic acid or trifluoroacetic acid.
-
Monitor the peak area of this compound at its maximum absorbance wavelength.
-
-
Plot the percentage of remaining this compound against time to determine its stability profile.
Visualizations
Caption: Troubleshooting workflow for addressing this compound instability.
Caption: Biased signaling of this compound at the D2 dopamine receptor.
References
addressing variability in MLS1547 experimental results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using MLS1547, a G protein-biased agonist for the D2 dopamine receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a G protein-biased partial agonist for the dopamine D2 receptor (D2R).[1] This means it preferentially activates the G protein-mediated signaling pathway while having minimal to no efficacy in recruiting β-arrestin.[2][3] In fact, this compound acts as an antagonist of dopamine-stimulated β-arrestin recruitment to the D2R.
Q2: What are the key signaling pathways affected by this compound?
A2: this compound primarily stimulates the Gαi/o-coupled pathway downstream of the D2R, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. It does not promote the recruitment of β-arrestin 2 to the receptor, a pathway that is activated by the endogenous ligand, dopamine. Consequently, it also does not induce D2R internalization, a process known to be mediated by β-arrestin.
Q3: In which cell lines has this compound been characterized?
A3: The activity of this compound has been documented in several common cell lines, including Human Embryonic Kidney 293 (HEK293) cells, Chinese Hamster Ovary (CHO) cells, and the human neuroblastoma cell line SH-SY5Y.
Q4: What is the solubility and recommended storage for this compound?
A4: this compound is soluble in DMSO up to 100 mM. It is recommended to store the compound at +4°C. For preparing stock solutions, the molecular weight is 354.83 g/mol .
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected potency (EC50) in cAMP inhibition assays.
| Potential Cause | Recommended Solution |
| Cell Health and Density | Ensure cells are in a logarithmic growth phase and have a consistent passage number. Optimize cell density per well, as too many or too few cells can affect the assay window. |
| Assay Buffer Conditions | Use a stimulation buffer appropriate for your assay duration. For longer incubations (>2h), consider using cell culture medium to avoid cellular stress. Ensure the buffer composition, including pH and ionic strength, is optimized. |
| Phosphodiesterase (PDE) Activity | Include a PDE inhibitor, such as IBMX, to prevent the degradation of cAMP and enhance the assay window. The optimal concentration of the PDE inhibitor should be determined empirically for your specific cell line. |
| Forskolin Concentration (for Gαi-coupled assays) | To measure the inhibition of cAMP, stimulation with forskolin is required. The concentration of forskolin should be optimized to produce a submaximal cAMP response, allowing for a clear window to observe inhibition. |
| Compound Degradation | Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Assay Bias | Be aware that different cAMP assay technologies have varying sensitivities and signal-to-noise ratios. Ensure your chosen assay is sensitive enough to detect the inhibitory effect of this compound. |
Issue 2: Unexpected or high background signal in β-arrestin recruitment assays.
| Potential Cause | Recommended Solution |
| Assay Principle Misunderstanding | Remember that this compound is an antagonist of β-arrestin recruitment. Therefore, it should not produce a signal in agonist mode. It should, however, inhibit the signal produced by a D2R agonist like dopamine. |
| Cell Line and Receptor Expression | Use a cell line with robust and validated D2R expression. Low receptor expression can lead to a poor signal-to-noise ratio. |
| Assay Technology | Different β-arrestin assay technologies (e.g., BRET, FRET, enzyme complementation) have different sensitivities and potential for background noise. Optimize your assay to minimize background. For BRET assays, reducing the expression level of the tagged proteins can sometimes lower background signals. |
| Non-specific Binding | High concentrations of the compound or detection reagents can lead to non-specific effects. Ensure you are using an appropriate concentration range. |
| DMSO Tolerance | High concentrations of DMSO can be toxic to cells and interfere with the assay. Test the DMSO tolerance of your cell line and keep the final DMSO concentration consistent across all wells, typically below 1%. |
Issue 3: High variability between replicate wells or experiments.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Plating | Ensure a homogenous cell suspension and use appropriate plating techniques to achieve consistent cell numbers in each well. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques, especially for serial dilutions of the compound. |
| Edge Effects in Assay Plates | To minimize edge effects, consider not using the outer wells of the plate for experimental data. Fill these wells with buffer or media to maintain a humidified environment. |
| Incubation Time and Temperature | Ensure consistent incubation times and maintain a stable temperature throughout the experiment. For kinetic assays, the timing of reagent addition and reading is critical. |
| Reagent Quality | Use high-quality reagents and ensure they are stored correctly. Prepare fresh buffers and solutions for each experiment. |
Quantitative Data Summary
Table 1: In Vitro Potency and Affinity of this compound
| Parameter | Value | Assay Type | Cell Line | Reference |
| Ki | 1.2 μM | Radioligand Binding ([3H]methylspiperone) | - | |
| EC50 (Ca2+ Mobilization) | 0.37 ± 0.2 μM | Calcium Mobilization (Gqi5) | HEK293 | |
| EC50 (cAMP Inhibition) | 0.26 ± 0.07 μM | cAMP Accumulation | CHO | |
| IC50 (β-arrestin Antagonism) | 9.9 ± 0.9 μM | DiscoveRx PathHunter | - | |
| IC50 (β-arrestin Antagonism) | 3.8 ± 1.8 μM | BRET Assay | HEK293 |
Experimental Protocols
Protocol 1: cAMP Inhibition Assay
-
Cell Plating: Seed CHO cells stably expressing the D2 dopamine receptor into 384-well plates at an optimized density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and a reference agonist (e.g., dopamine) in an appropriate assay buffer.
-
Cell Stimulation:
-
Aspirate the culture medium from the cells.
-
Add a solution containing a fixed concentration of forskolin and a phosphodiesterase inhibitor (e.g., 0.1 mM IBMX).
-
Immediately add the diluted compounds to the wells.
-
-
Incubation: Incubate the plate at 37°C for a predetermined optimal time (e.g., 30 minutes).
-
Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based biosensors) according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50.
Protocol 2: β-Arrestin Recruitment Assay (Antagonist Mode)
-
Cell Plating: Seed HEK293 cells co-expressing the D2R and a β-arrestin reporter system (e.g., NanoBiT, PathHunter) into white, clear-bottom 96-well plates and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a fixed concentration of a D2R agonist (e.g., dopamine) at its EC80 for β-arrestin recruitment.
-
Antagonist Incubation: Add the serially diluted this compound to the cells and incubate for a pre-determined time to allow for receptor binding.
-
Agonist Stimulation: Add the EC80 concentration of the D2R agonist to the wells.
-
Incubation: Incubate the plate at 37°C for the optimal duration for the specific assay technology (e.g., 90 minutes for PathHunter).
-
Detection: Add the detection reagents according to the manufacturer's protocol and measure the signal (e.g., luminescence or fluorescence).
-
Data Analysis: Plot the signal against the log concentration of this compound and fit the data to determine the IC50 value.
Visualizations
Caption: D2R signaling pathways for Dopamine vs. This compound.
Caption: Experimental workflow for characterizing a biased agonist.
References
Technical Support Center: Refining MLS1547 Dosage for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the dosage of MLS1547 for animal studies. This compound is a G protein-biased partial agonist for the Dopamine D2 Receptor (D2R), meaning it preferentially activates G protein-mediated signaling pathways over the β-arrestin pathway.[1][2] This unique mechanism of action makes precise dosage and experimental design crucial for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a G protein-biased partial agonist of the Dopamine D2 receptor (D2R).[1] It stimulates G protein-mediated signaling while acting as an antagonist of dopamine-mediated β-arrestin recruitment at D2 receptors.[1][3] This biased agonism makes it a valuable tool for dissecting the distinct roles of these two signaling pathways in various physiological and pathological processes.
Q2: What is the recommended starting dose for this compound in rodent studies?
A2: As of late 2025, specific in vivo dosage recommendations for this compound are not widely published. However, a common approach is to base initial dose-finding studies on the dosages of well-characterized D2R agonists with similar in vitro potency, such as quinpirole. For quinpirole, a wide range of doses (0.02 to 5 mg/kg) has been used in rats and mice, with effects being highly dependent on the specific behavioral paradigm. It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental model and endpoint.
Q3: How should I prepare and administer this compound for animal studies?
A3: this compound is soluble in DMSO. For in vivo administration, it is common to first dissolve the compound in a minimal amount of DMSO and then dilute it with a vehicle suitable for the chosen route of administration (e.g., saline, or a solution of DMSO, Tween 80, and saline). The final concentration of DMSO should be kept low and consistent across all experimental groups to avoid vehicle-induced effects. Common routes of administration for D2R agonists in rodents include intraperitoneal (i.p.) and subcutaneous (s.c.) injections.
Q4: What are the expected behavioral effects of this compound in rodents?
A4: As a D2R agonist, this compound is expected to influence behaviors regulated by the dopaminergic system, such as locomotion, motivation, and reward-seeking. The specific effects will depend on the dose and the animal model. For instance, D2R agonists like quinpirole can have biphasic effects on locomotor activity, with lower doses sometimes causing hypoactivity and higher doses leading to hyperactivity. Given its G protein bias, the behavioral profile of this compound may differ from that of unbiased D2R agonists.
Q5: How can I assess the pharmacokinetic profile of this compound in my animal model?
A5: A pharmacokinetic (PK) study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in your chosen species and strain. This typically involves administering the compound and collecting blood samples at various time points to measure plasma concentrations. Brain tissue can also be collected to determine brain penetration. These studies help in correlating the drug's concentration with its pharmacological effects and in designing an appropriate dosing regimen.
Troubleshooting Guides
Issue 1: No Observable Behavioral Effect
| Possible Cause | Troubleshooting Step |
| Inadequate Dose | The administered dose may be too low to elicit a response. Conduct a dose-response study, starting with a low dose and escalating to higher doses based on literature for similar compounds. |
| Poor Bioavailability | The compound may not be reaching the target tissue in sufficient concentrations. Verify the formulation and route of administration. Consider a pharmacokinetic study to assess plasma and brain levels. |
| Rapid Metabolism | The compound may be cleared from the system too quickly. A PK study can determine the half-life. If metabolism is rapid, consider more frequent dosing or a different route of administration. |
| Incorrect Behavioral Assay | The chosen behavioral test may not be sensitive to the effects of a G protein-biased D2R agonist. Review the literature for appropriate behavioral paradigms for D2R modulation. |
| Animal Strain/Sex Differences | Different rodent strains and sexes can exhibit varied responses to dopaminergic drugs. Ensure you are using an appropriate and consistent animal model. |
Issue 2: High Variability in Behavioral Data
| Possible Cause | Troubleshooting Step |
| Inconsistent Drug Administration | Ensure precise and consistent injection technique, volume, and timing for all animals. |
| Environmental Stressors | Minimize environmental stressors such as noise, bright lights, and excessive handling, as these can significantly impact behavioral outcomes. |
| Lack of Habituation | Properly habituate animals to the testing environment and procedures before the experiment to reduce anxiety and novelty-induced behaviors. |
| Circadian Rhythm Effects | Conduct behavioral testing at the same time each day to control for variations due to the animals' natural circadian rhythms. |
| Experimenter Bias | Whenever possible, blind the experimenter to the treatment conditions to prevent unconscious bias in data collection and scoring. |
Issue 3: Unexpected or Adverse Effects
| Possible Cause | Troubleshooting Step |
| Dose is Too High | High doses of D2R agonists can lead to adverse effects such as excessive stereotypy, catalepsy, or sedation. Reduce the dose and carefully observe the animals for any signs of toxicity. |
| Vehicle Effects | The vehicle itself might be causing adverse reactions. Administer a vehicle-only control group to assess for any effects of the formulation. |
| Off-Target Effects | Although this compound is selective for D2R, high concentrations could potentially interact with other receptors. If unexpected effects are observed, consider in vitro profiling against a panel of other receptors. |
| Health Status of Animals | Ensure that all animals are healthy and free from any underlying conditions that could alter their response to the drug. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound at the Dopamine D2 Receptor
| Assay | Parameter | Value |
| Calcium Mobilization (D2R-Gqi5) | EC50 | 0.37 ± 0.2 µM |
| cAMP Inhibition | EC50 | 0.26 ± 0.07 µM |
| β-arrestin Recruitment | Agonist Activity | No measurable recruitment |
| Dopamine-stimulated β-arrestin Recruitment | IC50 (Antagonist) | 9.9 ± 0.9 µM |
| Radioligand Binding | Ki | 1.2 ± 0.2 µM |
| Data compiled from in vitro studies. |
Table 2: Example In Vivo Dosages of Quinpirole (a D2R Agonist) in Rodents
| Species | Dose Range (mg/kg) | Route | Behavioral Effect | Reference |
| Rat | 0.02 - 0.08 | i.p. | Reduced sensitivity in time and number processing | |
| Rat | 0.05 | i.p. | Reversal of altered behavioral choice in a pain model | |
| Mouse | 0.05 - 5 | i.p. | Biphasic effects on locomotor activity | |
| Mouse | 0.05, 0.1, 1 | s.c. | Biphasic effects on locomotion and immobility | |
| Mouse | 0.5 | i.p. | Increased locomotor activity during the dark phase | |
| This table provides a reference for initial dose-finding studies with this compound. |
Experimental Protocols
Protocol 1: Dose-Response Study for Locomotor Activity
-
Animals: Male C57BL/6J mice, 8-10 weeks old.
-
Housing: Group-housed (4-5 per cage) with ad libitum access to food and water on a 12-hour light/dark cycle.
-
Habituation: Handle mice for 5 minutes daily for 3 days prior to the experiment. On the day of the experiment, allow mice to habituate to the testing room for at least 60 minutes.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare fresh dilutions in a vehicle of 5% DMSO, 5% Tween 80, and 90% saline.
-
Dosing Groups:
-
Vehicle control
-
This compound (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 mg/kg)
-
-
Administration: Administer the assigned treatment via intraperitoneal (i.p.) injection at a volume of 10 ml/kg.
-
Behavioral Testing: Immediately after injection, place each mouse in the center of an open-field arena (e.g., 40x40x40 cm). Record locomotor activity (total distance traveled, rearing, etc.) for 60 minutes using an automated tracking system.
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to assess both the initial and later effects of the compound. Compare treatment groups using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).
Visualizations
Caption: D2R Biased Agonism by this compound.
Caption: Workflow for this compound Animal Studies.
References
challenges in interpreting data from MLS1547 experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing MLS1547 in their experiments. The information is tailored for scientists in drug development and related fields to help interpret data and navigate potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a G protein-biased partial agonist for the dopamine D2 receptor (D2R).[1] Its primary mechanism involves selectively activating the G protein-mediated signaling pathway while not engaging, and even antagonizing, the β-arrestin pathway.[2] Specifically, it stimulates G protein signaling, leading to outcomes like the inhibition of cAMP accumulation, but does not cause the recruitment of β-arrestin or significant internalization of the D2 receptor.
Q2: I'm observing G protein pathway activation (e.g., decreased cAMP levels) but see no β-arrestin recruitment with this compound. Is this expected?
Yes, this is the expected and defining characteristic of this compound. As a G protein-biased agonist, it is designed to selectively activate G protein-dependent pathways. The absence of β-arrestin recruitment is a key feature of its pharmacological profile and not an indication of a failed experiment.
Q3: Can this compound be used as a negative control in β-arrestin recruitment assays?
While this compound does not recruit β-arrestin, it can also act as an antagonist to dopamine-stimulated β-arrestin recruitment. Therefore, it can be used to block the β-arrestin recruitment induced by non-biased agonists like dopamine. This makes it a useful tool for dissecting the roles of G protein versus β-arrestin signaling.
Q4: Why am I seeing minimal to no D2 receptor internalization when using this compound?
D2 receptor internalization is primarily mediated by β-arrestin recruitment. Since this compound does not effectively recruit β-arrestin, it consequently causes very little receptor internalization compared to unbiased agonists like dopamine or quinpirole.
Q5: What are the known off-target effects of this compound?
While the primary target of this compound is the D2 receptor, it also shows some affinity for other dopamine receptor subtypes, specifically D3 and D4 receptors. Researchers should consider the potential for effects mediated by these other receptors in their experimental system.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No response in G protein activation assay (e.g., cAMP assay) | 1. Incorrect cell line: The cell line may not express the D2 receptor or the necessary G proteins (Gi/o). 2. Cell confluence: Over-confluent or under-confluent cells can lead to suboptimal receptor expression and signaling. 3. Reagent degradation: this compound or other assay reagents may have degraded. 4. Incorrect assay conditions: The assay buffer, incubation time, or temperature may not be optimal. | 1. Verify receptor expression: Use a positive control, such as dopamine, to confirm D2R expression and functionality. 2. Optimize cell density: Perform a cell titration experiment to determine the optimal cell number for the assay. 3. Use fresh reagents: Prepare fresh stock solutions of this compound and other critical reagents. 4. Optimize assay parameters: Consult established protocols for GPCR assays and optimize conditions for your specific cell line. |
| Unexpected β-arrestin recruitment observed | 1. Compound purity: The this compound sample may be impure. 2. Cell line artifacts: The specific cell line used may have an unusual signaling background. 3. Assay artifacts: The assay technology being used may be prone to false positives. | 1. Verify compound purity: Ensure the this compound is of high purity (≥98%). 2. Use a different cell line: Test in another well-characterized cell line expressing D2R. 3. Use an orthogonal assay: Confirm the results using a different β-arrestin recruitment assay format (e.g., BRET vs. enzyme complementation). |
| High variability between experimental replicates | 1. Inconsistent cell plating: Uneven cell distribution in multi-well plates. 2. Pipetting errors: Inaccurate dispensing of compounds or reagents. 3. Edge effects in plates: Evaporation or temperature gradients across the plate. | 1. Ensure proper cell suspension: Thoroughly mix cells before plating. 2. Use calibrated pipettes: Ensure pipettes are properly calibrated and use appropriate techniques. 3. Minimize edge effects: Avoid using the outer wells of the plate or fill them with sterile buffer. |
Quantitative Data Summary
Table 1: Binding Affinity and Potency of this compound at the D2 Receptor
| Parameter | Value | Assay System | Reference |
| Ki | 1.2 µM | [3H]methylspiperone competition binding | |
| EC50 (Calcium Mobilization) | 0.37 µM | HEK293 cells with Gqi5 | |
| EC50 (cAMP Inhibition) | 0.26 µM | CHO cells | |
| IC50 (vs. Dopamine-mediated β-arrestin recruitment) | 9.9 µM | DiscoveRx PathHunter assay | |
| IC50 (vs. Dopamine-mediated β-arrestin recruitment) | 3.8 µM | D2R β-arrestin BRET assay |
Table 2: Efficacy of this compound in Functional Assays
| Assay | Emax (% of Dopamine) | Cell System | Reference |
| Calcium Mobilization | 89.3% | HEK293 cells with Gqi5 | |
| cAMP Inhibition | 97.1% | CHO cells | |
| β-arrestin Recruitment | No measurable stimulation | DiscoveRx PathHunter & BRET assays |
Experimental Protocols
Protocol 1: cAMP Inhibition Assay
-
Cell Culture: Culture CHO cells stably expressing the human D2 dopamine receptor in appropriate media.
-
Cell Plating: Seed cells into 96-well plates at a density optimized for your system and grow to near confluency.
-
Assay Preparation: On the day of the assay, aspirate the culture medium and replace it with a stimulation buffer.
-
Compound Addition: Add varying concentrations of this compound or a control compound (e.g., dopamine) to the wells.
-
Forskolin Stimulation: Add forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP levels against the log concentration of the agonist and fit the data to a four-parameter logistic equation to determine EC50 and Emax values.
Protocol 2: β-Arrestin Recruitment Assay (BRET)
-
Cell Culture: Use HEK293 cells co-expressing the D2 receptor fused to a Renilla luciferase (Rluc) and β-arrestin-2 fused to a fluorescent protein (e.g., GFP).
-
Cell Plating: Plate the cells in 96-well white, clear-bottom plates.
-
Substrate Addition: Prior to the assay, add the Rluc substrate (e.g., coelenterazine h) to each well.
-
Compound Stimulation: Add different concentrations of this compound or a positive control (e.g., dopamine) to the wells.
-
BRET Measurement: Immediately after adding the compounds, measure the light emission at two different wavelengths (corresponding to the donor and acceptor) using a plate reader capable of BRET measurements.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A lack of change in the BRET ratio with increasing concentrations of this compound indicates no β-arrestin recruitment.
Visualizations
Caption: D2 Receptor Signaling Pathways
Caption: Experimental Workflow for Biased Agonism
References
minimizing MLS1547 degradation during long-term storage
Technical Support Center: MLS1547
Welcome to the technical support center for this compound. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on minimizing degradation during long-term storage and troubleshooting potential issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store solid this compound for long-term stability?
A1: For long-term stability, solid this compound should be stored in a tightly sealed container, protected from light, at -20°C. One supplier suggests that the solid powder can be stored at room temperature for months or at -20°C for up to 3 years. To minimize potential degradation from moisture and air, it is best practice to store it in a desiccator under an inert atmosphere (e.g., argon or nitrogen).
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO. It is recommended to prepare a concentrated stock solution (e.g., 10-100 mM) in anhydrous, high-purity DMSO. For long-term storage, this stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1] When preparing the solution, ensure the DMSO is anhydrous as water can contribute to compound degradation.[2][3]
Q3: What are the primary factors that can cause this compound degradation?
A3: Based on the chemical structure of this compound, a quinolinol derivative, the primary factors that can cause degradation are:
-
Oxidation: The quinolin-8-ol moiety is susceptible to oxidation, which can lead to the formation of quinone-like structures and potentially ring-opening. Exposure to air (oxygen) should be minimized.
-
Light: Quinoline derivatives can be sensitive to light and may undergo photodegradation. It is crucial to store both solid this compound and its solutions protected from light.
-
Moisture: The presence of water can facilitate hydrolytic degradation, although for many small molecules in DMSO, water is a more significant factor in degradation than oxygen. Using anhydrous solvents and storing in a dry environment is critical.
-
Repeated Freeze-Thaw Cycles: While some studies suggest that a limited number of freeze-thaw cycles may not significantly impact many compounds in DMSO, it is a good laboratory practice to aliquot stock solutions to minimize these cycles and potential water absorption upon thawing.
Q4: How can I check the purity and integrity of my this compound sample?
A4: To assess the purity and integrity of your this compound sample, you can use analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): This is a common method to check for the presence of impurities and degradation products. A shift in the retention time or the appearance of new peaks compared to a reference standard would indicate degradation.
-
Mass Spectrometry (MS): This technique can be used to confirm the molecular weight of this compound and identify potential degradation products by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information and can be used to confirm the identity and purity of the compound.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in my experiments.
-
Possible Cause 1: Compound Degradation.
-
Troubleshooting Steps:
-
Review your storage conditions for both solid this compound and its stock solutions. Ensure they align with the recommended guidelines (see FAQs).
-
If possible, assess the purity of your current this compound stock using HPLC or MS.
-
Prepare a fresh stock solution from the solid compound and repeat the experiment.
-
If the issue persists, consider purchasing a new batch of this compound.
-
-
-
Possible Cause 2: Improper Sample Handling.
-
Troubleshooting Steps:
-
Ensure complete solubilization of the this compound stock solution before use, especially after thawing.
-
Minimize the number of freeze-thaw cycles by using single-use aliquots.
-
When thawing an aliquot, allow it to come to room temperature before opening the vial to reduce moisture condensation.
-
-
Issue 2: I observe unexpected peaks in my analytical data (e.g., HPLC, MS) for my this compound sample.
-
Possible Cause: Presence of Degradation Products or Impurities.
-
Troubleshooting Steps:
-
Compare your data with a certificate of analysis or data from a fresh, reputable source of this compound.
-
Based on the likely degradation pathways (see below), you can predict the molecular weights of potential degradation products to aid in their identification by MS.
-
Consider performing forced degradation studies (e.g., exposure to acid, base, peroxide, light, heat) on a small sample of this compound to intentionally generate degradation products and compare their analytical signatures to the unexpected peaks in your sample.
-
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Solid (Powder) | -20°C | Up to 3 years | Store in a tightly sealed, light-protected container in a dry environment (desiccator recommended). |
| Room Temperature | For months | For short-term storage only; -20°C is recommended for long-term stability. | |
| Stock Solution (in DMSO) | -20°C or -80°C | Up to 1 month (general guidance) | Aliquot into single-use volumes to avoid freeze-thaw cycles. Use anhydrous DMSO. Protect from light. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC
This protocol provides a general method for monitoring the stability of this compound over time.
-
Sample Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Create a reference standard by dissolving a fresh sample of this compound in the mobile phase.
-
Aliquot the stock solution into several vials for storage under different conditions (e.g., -20°C, 4°C, room temperature, protected from light vs. exposed to light).
-
-
HPLC Method (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the UV-Vis spectrum of this compound.
-
Injection Volume: 10 µL.
-
-
Stability Study Procedure:
-
At specified time points (e.g., 0, 1 week, 1 month, 3 months), retrieve a vial from each storage condition.
-
Dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the sample onto the HPLC system.
-
Analyze the chromatogram for the appearance of new peaks or a decrease in the area of the main this compound peak compared to the time-zero sample and the reference standard.
-
Mandatory Visualizations
Caption: A diagram illustrating a potential oxidative degradation pathway for this compound.
Caption: A troubleshooting workflow for addressing inconsistent experimental results with this compound.
References
how to prevent MLS1547 precipitation in cell culture media
Welcome to the technical support center for MLS1547. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use this compound in cell culture experiments and prevent precipitation.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound in your cell culture medium can significantly impact experimental outcomes by altering the effective concentration of the compound. Below are common scenarios leading to precipitation and detailed steps to prevent them.
Issue 1: Precipitation Immediately Upon Addition to Cell Culture Medium
This is often due to the poor aqueous solubility of this compound when rapidly diluted from a high-concentration DMSO stock.
Solutions:
-
Optimize the Dilution Process:
-
Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. Adding a cold stock to cold media can decrease solubility.
-
Add the this compound stock solution dropwise into the vortex of the media while gently swirling. This ensures rapid and even dispersion, preventing localized high concentrations that can lead to precipitation.
-
Avoid adding a small volume of stock solution to a small volume of media. Instead, add the stock to the final, larger volume of media.
-
-
Prepare an Intermediate Dilution:
-
Instead of directly diluting the high-concentration DMSO stock into the full volume of media, first, prepare an intermediate dilution in a smaller volume of pre-warmed media or a serum-containing aliquot of the media.
-
Vortex the intermediate dilution gently to ensure this compound is fully dissolved.
-
Add this intermediate dilution to the rest of your cell culture medium.
-
Issue 2: Precipitation Observed After a Period of Incubation
Precipitation that occurs over time in the incubator can be caused by changes in temperature, pH, or interactions with media components.
Solutions:
-
Maintain Stable Temperature and pH:
-
Ensure your incubator provides a stable and consistent temperature (typically 37°C).
-
Use a properly buffered cell culture medium, such as one containing HEPES, to maintain a stable pH, especially if your cells are highly metabolically active. Ensure the CO2 level in your incubator is appropriate for the bicarbonate concentration in your medium.
-
-
Evaluate Compound Stability:
-
Test the stability of this compound in your specific cell culture medium over the time course of your experiment. Incubate a cell-free plate with your final concentration of this compound and observe for any precipitation over time.
-
-
Consider Serum Concentration:
-
Serum proteins can bind to small molecules and help keep them in solution. If your experimental protocol allows, increasing the serum concentration (e.g., from 5% to 10% FBS) may help prevent precipitation.
-
Issue 3: Precipitate Observed in the Stock Solution
Precipitation in the DMSO stock solution can occur due to improper storage or repeated freeze-thaw cycles.
Solutions:
-
Proper Stock Solution Handling:
-
Gently warm the stock solution to 37°C and vortex thoroughly to ensure any precipitate is redissolved before making dilutions.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store stock solutions at -20°C or -80°C for long-term stability.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and stock concentration for this compound?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO up to 100 mM[1]. For cell culture experiments, it is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% sterile DMSO.
Q2: What is the maximum final concentration of DMSO that is safe for my cells?
A2: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity. Generally, a final DMSO concentration of less than 0.5% is considered safe for most cell lines, with many researchers aiming for ≤ 0.1%. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on cell viability and function. One study mentions using this compound dissolved in a buffer with 0.1% DMSO for cell culture experiments.
Q3: Can the type of cell culture medium affect the solubility of this compound?
A3: Yes, the composition of the cell culture medium can influence the solubility of compounds. Different media, such as DMEM and RPMI-1640, have varying concentrations of salts, amino acids, and other components that can interact with this compound. For example, media with higher concentrations of certain salts may be more prone to causing precipitation. If you encounter persistent precipitation, testing the solubility of this compound in an alternative base medium, if your experimental design permits, may be beneficial.
Q4: How can I visually identify this compound precipitation?
A4: Precipitation can appear as a fine, sand-like powder, small crystals, or a general cloudiness or turbidity in the cell culture medium. It is important to distinguish this from microbial contamination, which may also cause turbidity but is often accompanied by a rapid change in the pH of the medium (indicated by a color change of the phenol red indicator) and the presence of motile microorganisms visible under a microscope.
Q5: What should I do if I observe precipitation in my experiment?
A5: If you observe precipitation, it is best to discard the affected culture and prepare a fresh working solution of this compound, following the troubleshooting guidelines above. Using a medium with precipitate can lead to inconsistent and unreliable experimental results.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Based on the molecular weight of this compound (354.83 g/mol ), calculate the mass required to prepare your desired volume and concentration of stock solution in DMSO.
-
Weigh the calculated amount of this compound powder.
-
Add the appropriate volume of sterile, anhydrous DMSO to the powder.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
| Concentration | Mass for 1 mL DMSO | Mass for 5 mL DMSO |
| 10 mM | 3.55 mg | 17.74 mg |
| 20 mM | 7.10 mg | 35.48 mg |
| 50 mM | 17.74 mg | 88.71 mg |
Protocol 2: Preparation of Working Solution and Treatment of Cells
-
Thaw an aliquot of the this compound DMSO stock solution and warm it to room temperature.
-
Pre-warm the required volume of complete cell culture medium (containing serum and other supplements) to 37°C.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. Ensure the final DMSO concentration remains below 0.5%.
-
While gently swirling the pre-warmed medium, add the calculated volume of the this compound stock solution dropwise.
-
Mix the final working solution gently but thoroughly by pipetting or inverting the container.
-
Remove the existing medium from your cells and replace it with the medium containing this compound.
-
Include a vehicle control by adding an equivalent volume of DMSO (without this compound) to a separate set of cells.
Visual Guides
Caption: A troubleshooting workflow for identifying and resolving this compound precipitation issues.
Caption: Key factors that can influence the solubility of this compound in cell culture media.
References
Technical Support Center: Optimizing Incubation Times for MLS1547 in Functional Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation times when using MLS1547 in functional assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a G protein-biased partial agonist for the dopamine D2 receptor (D2R) with a Ki of 1.2 μM. It preferentially activates G protein-mediated signaling pathways while acting as an antagonist to dopamine-mediated β-arrestin recruitment at D2 receptors. This makes it a valuable tool for dissecting the distinct roles of G protein and β-arrestin signaling in D2R function.
Q2: What are the key functional assays for characterizing this compound?
The primary functional assays used to characterize the biased agonism of this compound include:
-
G Protein-Mediated Signaling Assays:
-
cAMP Inhibition Assays: To measure the inhibition of adenylyl cyclase activity.
-
Calcium Mobilization Assays: To assess Gq-coupled signaling pathways.
-
-
β-Arrestin Recruitment Assays:
-
Bioluminescence Resonance Energy Transfer (BRET) or Förster Resonance Energy Transfer (FRET) Assays: To measure the proximity of β-arrestin to the D2R.
-
Enzyme Fragment Complementation (EFC) Assays (e.g., DiscoveRx PathHunter): To quantify β-arrestin recruitment.
-
-
Downstream Functional Assays:
-
Receptor Internalization Assays: To determine the extent of D2R internalization, a process often mediated by β-arrestin.[1]
-
Cell Viability and Proliferation Assays: To assess the long-term effects of this compound treatment.
-
Q3: Why is optimizing incubation time crucial for this compound assays?
Optimizing incubation time is critical for obtaining accurate and reproducible data. The kinetics of G protein activation and β-arrestin recruitment can differ significantly. Short incubation times may be sufficient to capture rapid G protein signaling events, while longer incubations might be necessary to detect β-arrestin-mediated effects or downstream cellular responses. Furthermore, prolonged exposure to a biased agonist could lead to receptor desensitization, internalization, or even pathway switching, thus altering the observed pharmacological profile.
Q4: What is a good starting point for incubation time in different assays with this compound?
Based on published data, the following incubation times can be used as starting points. However, empirical optimization for your specific cell line and experimental conditions is highly recommended.
Data Presentation: Recommended Incubation Times for this compound
| Functional Assay | Typical Incubation Time | Key Considerations |
| G Protein Signaling | ||
| cAMP Inhibition | 60 minutes | Ensure the use of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. |
| Calcium Mobilization | Seconds to minutes | This is a rapid response; data is typically collected in real-time following compound addition. |
| β-Arrestin Recruitment | ||
| BRET/FRET | 5 - 30 minutes | Shorter times are often sufficient to detect the initial recruitment event. |
| Enzyme Fragment Complementation | 90 minutes | Follow manufacturer's protocol; may require a specific incubation period for signal development. |
| Tango Assay | 20 hours | Be aware that this long incubation can lead to significant signal amplification. |
| Downstream Effects | ||
| D2R Internalization | 30 minutes | This time point has been shown to be effective for observing dopamine-induced internalization, which this compound does not significantly promote. |
| Cell Viability | 48 hours | Longer incubation times are necessary to observe effects on cell proliferation and viability. |
Experimental Protocols
Protocol 1: cAMP Inhibition Assay
This protocol provides a general method for measuring the G protein-mediated signaling of this compound through the inhibition of forskolin-stimulated cAMP production.
-
Cell Seeding: Seed cells expressing the D2 receptor (e.g., CHO-D2R) into a 384-well plate at a density of 5,000 cells/well and incubate for 16-24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable assay buffer containing a phosphodiesterase inhibitor (e.g., 100 µM IBMX) and a stimulant of adenylyl cyclase (e.g., 10 µM forskolin).
-
Cell Treatment: Remove the cell culture medium and add the this compound/forskolin solution to the cells.
-
Incubation: Incubate the plate for 60 minutes at 37°C.
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: Normalize the data to the forskolin-only control and plot the dose-response curve to determine the EC50 of this compound.
Protocol 2: β-Arrestin Recruitment BRET Assay
This protocol describes a method to measure the lack of β-arrestin recruitment by this compound using BRET.
-
Cell Transfection: Co-transfect cells (e.g., HEK293) with constructs for D2R fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin-2 fused to a BRET acceptor (e.g., Venus).
-
Cell Seeding: Seed the transfected cells into a 96-well white, clear-bottom plate.
-
Compound Preparation: Prepare serial dilutions of this compound and a positive control (e.g., dopamine) in assay buffer.
-
Assay Initiation: Add the BRET substrate (e.g., coelenterazine h) to each well.
-
Compound Addition: Immediately add the diluted compounds to the wells.
-
Incubation and Measurement: Incubate the plate for 5 minutes at room temperature and measure the BRET signal using a plate reader capable of detecting both donor and acceptor emission wavelengths.
-
Data Analysis: Calculate the BRET ratio (Acceptor emission / Donor emission) and normalize the data to the vehicle control to determine the agonist-induced change in BRET.
Troubleshooting Guides
Issue 1: High variability in cAMP assay results.
-
Potential Cause: Inconsistent incubation times or temperatures.
-
Troubleshooting Step: Ensure precise timing for all incubation steps. Use a temperature-controlled incubator and allow plates to equilibrate to the correct temperature before adding reagents.
-
Potential Cause: Cell health and passage number.
-
Troubleshooting Step: Use cells at a consistent, low passage number. Ensure cells are healthy and not over-confluent at the time of the assay.
-
Potential Cause: Incomplete inhibition of phosphodiesterases.
-
Troubleshooting Step: Optimize the concentration of the phosphodiesterase inhibitor (e.g., IBMX).
Issue 2: No significant G protein activation observed with this compound.
-
Potential Cause: Suboptimal incubation time.
-
Troubleshooting Step: Perform a time-course experiment (e.g., 15, 30, 60, 90 minutes) to determine the optimal incubation time for maximal G protein signaling in your specific cell system.
-
Potential Cause: Low D2 receptor expression.
-
Troubleshooting Step: Verify D2R expression levels using a complementary technique such as Western blot, qPCR, or radioligand binding.
-
Potential Cause: Degraded this compound.
-
Troubleshooting Step: Use a fresh stock of this compound and verify its integrity.
Issue 3: Unexpected β-arrestin recruitment observed with this compound.
-
Potential Cause: Assay system artifacts.
-
Troubleshooting Step: Some highly sensitive assays with long incubation times (e.g., Tango assay) can amplify even minimal responses. Confirm the lack of β-arrestin recruitment using a more proximal and rapid assay, such as BRET or FRET, with a short incubation time (e.g., 5-15 minutes).
-
Potential Cause: "System bias" in the experimental setup.
-
Troubleshooting Step: The cellular context, including the expression levels of GRKs and β-arrestins, can influence the observed bias. Characterize the expression levels of these key signaling proteins in your cell line.
Issue 4: Difficulty in determining the optimal incubation time.
-
Potential Cause: The kinetics of the response are unknown in your system.
-
Troubleshooting Step: Conduct a time-course experiment. Treat cells with a fixed, effective concentration of this compound (e.g., EC80 for G protein activation) and measure the response at multiple time points (e.g., 5, 15, 30, 60, 120 minutes for G protein signaling; longer for downstream events). The optimal incubation time is the point at which a stable and robust signal is observed.
Visualizations
Caption: Signaling pathway of the D2 receptor activated by this compound and Dopamine.
Caption: General experimental workflow for optimizing this compound incubation time.
Caption: Troubleshooting decision tree for this compound functional assays.
References
Validation & Comparative
Validating the G Protein Bias of MLS1547: A Comparative Guide for New Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the G protein-biased dopamine D2 receptor (D2R) partial agonist, MLS1547, with other key reference compounds. The data presented here, compiled from multiple studies, will assist researchers in validating the signaling profile of this compound in novel cell line models. Detailed experimental protocols for key assays are provided to facilitate the replication and extension of these findings.
Introduction to this compound and G Protein Bias
This compound is a well-characterized G protein-biased partial agonist of the dopamine D2 receptor.[1][2] It preferentially activates G protein-mediated signaling pathways while demonstrating weak to no efficacy in recruiting β-arrestin.[1][3] This functional selectivity makes this compound a valuable tool for dissecting the distinct physiological roles of G protein versus β-arrestin signaling downstream of D2R activation. Understanding and validating this bias in various cellular contexts is crucial for its application in both basic research and drug discovery.
This guide compares this compound to two other important D2R modulators:
-
Aripiprazole: Aripiprazole is an atypical antipsychotic that acts as a partial agonist at D2 receptors.[4] It is considered a "balanced" or "functionally selective" ligand, capable of activating both G protein and β-arrestin pathways, although its profile can be context-dependent.
-
UNC9994: This compound is a β-arrestin-biased D2R agonist, showing potent recruitment of β-arrestin with little to no activation of G protein signaling.
Comparative Performance Data
The following tables summarize the in vitro pharmacological properties of this compound, Aripiprazole, and UNC9994 at the human dopamine D2 receptor, as reported in studies utilizing HEK293 and CHO cell lines. These cells are commonly used for heterologous expression of GPCRs and are suitable starting points for validating ligand bias.
Table 1: G Protein-Mediated Signaling (cAMP Inhibition)
| Compound | Cell Line | Assay Type | Potency (EC₅₀, nM) | Efficacy (% of Dopamine/Quinpirole) | Citation(s) |
| This compound | CHO | cAMP Inhibition | 260 | 97.1 | |
| HEK293 | Calcium Mobilization (Gqi5) | 370 | 89.3 | ||
| Aripiprazole | HEK293T | GloSensor cAMP | 38 | 51 | |
| HEK293 | Gαi/o Activation | - | Partial Agonist | ||
| UNC9994 | HEK293T | GloSensor cAMP | > 1,000 | No Agonist Activity |
Table 2: β-Arrestin Recruitment
| Compound | Cell Line | Assay Type | Potency (EC₅₀, nM) | Efficacy (% of Dopamine/Quinpirole) | Citation(s) |
| This compound | CHO | DiscoverX PathHunter | > 10,000 | No Agonist Activity | |
| HEK293T | BRET | > 1,000 | No Agonist Activity | ||
| Aripiprazole | HTLA | Tango Assay | 2.4 | 73 | |
| HEK293 | BRET | 145 | 47 | ||
| UNC9994 | HTLA | Tango Assay | 6.1 | 91 | |
| HEK293 | BRET | <10 | >50 |
Signaling Pathways and Experimental Overviews
To visually represent the concepts discussed, the following diagrams illustrate the D2 receptor signaling pathways and the general workflows for the key validation assays.
Detailed Experimental Protocols
The following are detailed protocols for the key assays used to validate G protein bias. These should be adapted and optimized for the specific cell line and available equipment.
G Protein Activation Assay (BRET)
This protocol is adapted for measuring the activation of Gαi/o subunits.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmids: D2R, Gαi-Rluc8, Gβ1, Gγ2-Venus
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS)
-
Coelenterazine-h (luciferase substrate)
-
Test compounds (this compound, Aripiprazole, Dopamine)
-
White, opaque 96-well microplates
-
BRET-capable plate reader
Procedure:
-
Cell Transfection: Co-transfect cells with plasmids encoding D2R, Gαi-Rluc8, Gβ1, and Gγ2-Venus at an optimized ratio.
-
Cell Plating: 24 hours post-transfection, seed cells into white, opaque 96-well plates at a density of 20,000-40,000 cells per well and incubate for a further 24 hours.
-
Assay Preparation: On the day of the assay, replace the culture medium with 80 µL of assay buffer.
-
Substrate Addition: Add coelenterazine-h to a final concentration of 5 µM and incubate for 5-10 minutes at 37°C.
-
Ligand Stimulation: Add 20 µL of 5x concentrated test compounds to the wells.
-
BRET Measurement: Immediately measure the luminescence at two wavelengths (e.g., 475 nm for Rluc8 and 535 nm for Venus) using a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the change in BRET ratio against the log of the agonist concentration to generate dose-response curves and determine EC₅₀ and Eₘₐₓ values.
β-Arrestin Recruitment Assay (DiscoverX PathHunter)
This protocol is based on the DiscoverX PathHunter β-Arrestin assay.
Materials:
-
PathHunter CHO-K1 D2R β-Arrestin cell line (or equivalent)
-
Cell plating reagent
-
Test compounds
-
PathHunter Detection Reagents
-
White, solid-bottom 96-well assay plates
-
Luminometer
Procedure:
-
Cell Plating: Plate the PathHunter cells in the provided 96-well plates according to the manufacturer's instructions and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the cell plating reagent.
-
Ligand Stimulation: Add the diluted compounds to the cells and incubate for 90 minutes at 37°C.
-
Detection: Add the PathHunter Detection Reagents to each well and incubate at room temperature for 60 minutes.
-
Signal Measurement: Measure the chemiluminescent signal using a standard luminometer.
-
Data Analysis: Plot the relative light units (RLU) against the log of the agonist concentration to determine EC₅₀ and Eₘₐₓ values.
cAMP Accumulation Assay (BRET)
This protocol utilizes a BRET-based cAMP biosensor.
Materials:
-
HEK293 cells stably expressing the D2R
-
cAMP biosensor plasmid (e.g., CAMYEL)
-
Transfection reagent
-
Assay buffer
-
Forskolin
-
Coelenterazine-h
-
Test compounds
-
White, opaque 96-well microplates
-
BRET-capable plate reader
Procedure:
-
Transfection: Transfect the D2R-expressing cells with the cAMP biosensor plasmid.
-
Cell Plating: 24 hours post-transfection, plate the cells in white, opaque 96-well plates.
-
Assay Preparation: Replace the culture medium with assay buffer and pre-incubate with the test compounds for 10-15 minutes.
-
Stimulation: Add forskolin (to stimulate cAMP production) to all wells except the basal control.
-
Substrate Addition: Add coelenterazine-h to a final concentration of 5 µM.
-
BRET Measurement: Measure the BRET signal as described in the G protein activation assay protocol. A decrease in BRET ratio indicates an increase in cAMP.
-
Data Analysis: Calculate the percent inhibition of forskolin-stimulated cAMP levels for each compound concentration and determine IC₅₀ values.
Receptor Internalization Assay (Fluorescence Microscopy)
This is a general protocol for visualizing D2R internalization.
Materials:
-
Cell line expressing N-terminally FLAG-tagged D2R
-
Glass-bottom culture dishes
-
Primary antibody (anti-FLAG)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Confocal or TIRF microscope
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes.
-
Ligand Treatment: Treat cells with the test compounds (e.g., 1 µM) for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C.
-
Fixation: Fix the cells with 4% paraformaldehyde.
-
Immunostaining (Surface Receptors): Incubate non-permeabilized cells with the anti-FLAG primary antibody, followed by the fluorescent secondary antibody to label surface receptors.
-
Permeabilization and Staining (Internalized Receptors): Permeabilize a separate set of cells and then stain with the primary and secondary antibodies to label both surface and internalized receptors.
-
Imaging: Acquire images using a confocal or TIRF microscope.
-
Image Analysis: Quantify the fluorescence intensity at the plasma membrane versus intracellular vesicles to determine the extent of receptor internalization.
Conclusion
Validating the G protein bias of this compound in new cell lines is essential for its effective use as a pharmacological tool. By employing the comparative data and detailed protocols provided in this guide, researchers can confidently characterize the signaling profile of this compound and other D2R ligands in their specific cellular models. This will enable a more precise understanding of the roles of G protein and β-arrestin signaling in health and disease.
References
- 1. Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of intracellular cAMP using a BRET biosensor | DST [dst.defence.gov.au]
- 4. Agonist-dependent internalization of D2 receptors: Imaging quantification by confocal microscopy - CentAUR [centaur.reading.ac.uk]
A Comparative Guide to the Efficacy of MLS1547 and Traditional D2R Agonists
For Researchers, Scientists, and Drug Development Professionals
The dopamine D2 receptor (D2R) is a critical target in the treatment of a variety of neurological and psychiatric disorders. Traditional D2R agonists, while effective, often engage multiple signaling pathways, leading to a broad range of physiological effects and potential side effects. The emergence of biased agonists, such as MLS1547, offers the potential for more targeted therapeutic intervention by selectively activating specific downstream signaling cascades. This guide provides a detailed comparison of the efficacy of this compound and traditional D2R agonists, supported by quantitative data, experimental protocols, and signaling pathway diagrams.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the in vitro efficacy of this compound compared to the endogenous ligand dopamine and several traditional D2R agonists. Efficacy is presented for both G protein-mediated signaling (typically measured as inhibition of cyclic AMP - cAMP) and β-arrestin 2 recruitment. This compound demonstrates potent and high-efficacy agonism at the G protein pathway, comparable to dopamine, while exhibiting a stark lack of β-arrestin 2 recruitment. In contrast, traditional agonists show varying degrees of activity in both pathways.
Table 1: G Protein-Mediated Signaling (cAMP Inhibition) at the D2 Receptor
| Compound | EC50 (µM) | Emax (%) | Reference Compound |
| This compound | 0.26 | 97.1 | Dopamine |
| Dopamine | 0.06 | 100.4 | - |
| Quinpirole | 0.0032 | 100 | - |
| Aripiprazole | 0.038 | 51 | Quinpirole |
| Bromocriptine | 1.2 - 1.5 | ~50-60 | Dopamine |
Table 2: β-Arrestin 2 Recruitment at the D2 Receptor
| Compound | EC50 (µM) | Emax (%) | Reference Compound |
| This compound | >30 | No measurable activity | Dopamine/Quinpirole |
| Dopamine | 0.09 | 99.0 | - |
| Quinpirole | 0.002 - 0.056 | 100 | - |
| Aripiprazole | 0.0024 - 0.145 | 47 - 73 | Quinpirole |
| Bromocriptine | Partial Agonist | Lower than Dopamine | Dopamine |
| Ropinirole | Partial Agonist | Lower than Dopamine | Dopamine |
| Pramipexole | Full Agonist | Similar to Dopamine | Dopamine |
Mandatory Visualization
The following diagrams illustrate the signaling pathways of the D2 receptor and a typical experimental workflow for assessing agonist bias.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific cell lines and laboratory conditions.
D2R-Mediated cAMP Inhibition Assay
This assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP) via the Gαi/o pathway.
-
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human D2 receptor.
-
Principle: D2R activation inhibits adenylyl cyclase, reducing the intracellular concentration of cAMP. To measure this inhibition, cAMP levels are first stimulated using forskolin.
-
Protocol:
-
Cell Plating: Seed D2R-expressing cells into 384-well plates and culture overnight.
-
Compound Preparation: Prepare serial dilutions of test compounds (e.g., this compound, dopamine) in assay buffer.
-
Assay Procedure:
-
Aspirate culture medium from the cells.
-
Add the diluted test compounds to the wells.
-
Add a solution of forskolin (to stimulate cAMP production) to all wells except for the negative control. A typical final concentration is 5 µM.
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Detection: Lyse the cells and measure cAMP levels using a commercially available kit, such as a homogeneous time-resolved fluorescence (HTRF) or enzyme fragment complementation (EFC) based assay.
-
Data Analysis: Plot the response (e.g., HTRF ratio) against the log of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (maximum efficacy) for each compound. The Emax is often expressed as a percentage of the inhibition produced by a reference full agonist like dopamine.
-
β-Arrestin 2 Recruitment Assay (BRET-based)
This assay measures the recruitment of β-arrestin 2 to the activated D2 receptor.
-
Cell Lines: HEK293 cells stably co-expressing the human D2 receptor fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and β-arrestin 2 fused to a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Principle: Agonist binding to the D2R-Rluc fusion protein induces a conformational change that promotes the binding of β-arrestin 2-YFP. This brings the donor and acceptor molecules into close proximity, allowing for Bioluminescence Resonance Energy Transfer (BRET).
-
Protocol:
-
Cell Plating: Plate the engineered HEK293 cells into white, clear-bottom 96-well plates and culture overnight.
-
Compound Preparation: Prepare serial dilutions of test compounds in a suitable assay buffer.
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Add the diluted test compounds to the wells.
-
Incubate at 37°C for a predetermined time (e.g., 30 minutes).
-
-
BRET Measurement: Add the luciferase substrate (e.g., coelenterazine h) to each well. Immediately measure the light emission at two wavelengths (one for the donor and one for the acceptor) using a microplate reader capable of BRET detection.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values. The Emax is typically normalized to the response of a reference agonist.
-
Conclusion
This compound is a potent and highly efficacious G protein-biased agonist of the D2 dopamine receptor.[1] Unlike traditional D2R agonists that activate both G protein and β-arrestin signaling pathways, this compound selectively activates the Gαi/o pathway, leading to the inhibition of cAMP production, while having no measurable agonist activity at the β-arrestin 2 recruitment pathway.[2][3] In fact, it acts as an antagonist at the β-arrestin pathway in the presence of dopamine.[4][5] This distinct pharmacological profile makes this compound a valuable tool for dissecting the specific physiological roles of these two major D2R signaling cascades and holds promise for the development of novel therapeutics with improved side-effect profiles. The data and protocols presented in this guide provide a framework for the comparative analysis of biased and traditional D2R agonists.
References
- 1. Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel and Potent Dopamine D2 Receptor Go-Protein Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonism of dopamine D2 receptor/β-arrestin 2 interaction is a common property of clinically effective antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Unraveling Functional Selectivity: A Comparative Guide to MLS1547 and Other Biased Agonists at the Dopamine D2 Receptor
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of MLS1547 and other biased agonists targeting the Dopamine D2 Receptor (D2R). It synthesizes experimental data on their distinct signaling profiles, offering insights into the molecular mechanisms that underpin their functional selectivity.
The dopamine D2 receptor, a critical target in the treatment of neuropsychiatric and neurological disorders, signals through two major intracellular pathways: G protein-dependent signaling (typically via Gαi/o proteins) and β-arrestin-mediated signaling.[1] While traditional agonists activate both pathways, biased agonists selectively engage one pathway over the other. This functional selectivity opens new avenues for designing drugs with improved therapeutic efficacy and reduced side effects.[2][3]
This compound has emerged as a significant pharmacological tool, demonstrating strong bias towards G protein signaling with minimal to no recruitment of β-arrestin.[1] This guide will delve into the quantitative and mechanistic differences between this compound and other D2R biased agonists, providing a framework for understanding their unique properties.
Comparative Signaling Profiles of D2R Biased Agonists
The following tables summarize the in vitro pharmacological properties of this compound and other key D2R agonists, including the endogenous ligand dopamine, the balanced agonist quinpirole, and β-arrestin-biased ligands derived from the aripiprazole scaffold.
Table 1: Binding Affinities and G Protein-Mediated Signaling Potency and Efficacy
| Compound | Binding Affinity (Ki, nM) | G Protein Signaling Assay | EC50 (nM) | Emax (% of Dopamine/Quinpirole) | Citation(s) |
| This compound | 1200 | cAMP Inhibition | 260 | 97.1% | |
| Ca2+ Mobilization (Gqi5) | 370 | 89.3% | |||
| Dopamine | - | cAMP Inhibition | 60 | 100.4% | |
| Ca2+ Mobilization (Gqi5) | 2.5 | 101.7% | |||
| Quinpirole | - | cAMP Inhibition | 1.2 | ~100% | |
| GoA Activation (BRET) | - | ~100% | |||
| Aripiprazole | - | β-arrestin Recruitment (BRET) | - | 26% (of Quinpirole) | |
| UNC9975 (β-arrestin biased) | - | cAMP Inhibition | Inactive | - | |
| UNC9994 (β-arrestin biased) | - | cAMP Inhibition | Inactive | - |
Table 2: β-Arrestin Recruitment and Bias Factors
| Compound | β-Arrestin Recruitment Assay | EC50 (nM) | Emax (% of Dopamine/Quinpirole) | Bias Factor (log) (vs. β-arrestin) | Citation(s) |
| This compound | BRET / PathHunter | No activity | 0% | >1.0 (cAMP vs β-arrestin) | |
| Dopamine | BRET / PathHunter | 90 | ~100% | - | |
| Quinpirole | BRET | - | ~100% | Balanced | |
| Aripiprazole | BRET | - | 26% | - | |
| UNC9975 (β-arrestin biased) | BRET | - | Partial Agonist | β-arrestin biased | |
| UNC9994 (β-arrestin biased) | BRET | - | Partial Agonist | Extremely β-arrestin biased |
This compound is a potent and highly efficacious agonist for G protein-mediated signaling, as demonstrated by its ability to inhibit cAMP accumulation and stimulate calcium mobilization. In stark contrast, it exhibits no measurable agonist activity in β-arrestin recruitment assays; instead, it acts as an antagonist at this pathway. This pronounced G protein bias is a defining characteristic of this compound. Other compounds, such as those derived from the aripiprazole scaffold like UNC9975 and UNC9994, display the opposite profile, acting as antagonists or weak partial agonists at the G protein pathway while simultaneously recruiting β-arrestin.
Signaling Pathways and Experimental Workflows
The distinct signaling profiles of biased agonists are a consequence of the specific receptor conformations they stabilize upon binding, which in turn dictates the preferential coupling to either G proteins or β-arrestins.
The functional selectivity of compounds like this compound is typically assessed using a battery of in vitro assays. The workflow for two of the most common assays, cAMP inhibition and β-arrestin recruitment, are depicted below.
Detailed Experimental Protocols
Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of a test compound for the D2 receptor.
-
Materials:
-
Cell membranes prepared from HEK293 or CHO cells stably expressing the human D2R.
-
Radioligand, e.g., [3H]-(R)-(+)-7-OH-DPAT or [3H]methylspiperone.
-
Test compounds at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Glass fiber filters and a filter manifold for harvesting.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation from the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
cAMP Accumulation Assay
-
Objective: To measure the ability of an agonist to inhibit adenylyl cyclase activity via the Gαi/o pathway.
-
Materials:
-
CHO or HEK293 cells stably expressing the human D2R.
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds at various concentrations.
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based biosensor).
-
Cell lysis buffer.
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with forskolin to increase basal cAMP levels.
-
Immediately add the test compound at various concentrations.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Terminate the reaction and lyse the cells.
-
Measure the intracellular cAMP concentration using a suitable detection kit.
-
Plot the concentration-response curve to determine the EC50 and Emax for the inhibition of cAMP production.
-
β-Arrestin Recruitment Assay (BRET)
-
Objective: To measure the recruitment of β-arrestin to the D2R upon agonist stimulation.
-
Materials:
-
HEK293 cells.
-
Expression plasmids for D2R fused to a Renilla luciferase variant (e.g., D2R-Rluc8) and β-arrestin-2 fused to a fluorescent protein acceptor (e.g., Venus-β-arrestin-2).
-
Transfection reagent.
-
BRET substrate (e.g., coelenterazine-h).
-
White, clear-bottom multi-well plates.
-
A plate reader capable of detecting dual-wavelength luminescence.
-
-
Procedure:
-
Co-transfect HEK293 cells with the D2R-Rluc8 and Venus-β-arrestin-2 plasmids.
-
Seed the transfected cells into the multi-well plate.
-
After 24-48 hours, wash the cells and replace the medium with a buffer.
-
Add the BRET substrate and incubate.
-
Add the test compound at various concentrations.
-
Measure the luminescence emitted at the donor wavelength (e.g., ~480 nm) and the acceptor wavelength (e.g., ~530 nm).
-
Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates recruitment of β-arrestin to the receptor.
-
Plot the concentration-response curve to determine the EC50 and Emax for β-arrestin recruitment.
-
References
- 1. Frontiers | Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor [frontiersin.org]
- 2. Discovery of G Protein-Biased D2 Dopamine Receptor Partial Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional selectivity of dopamine receptor agonists. I. Selective activation of postsynaptic dopamine D2 receptors linked to adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of MLS1547 and Dopamine on β-Arrestin Recruitment at the D2 Dopamine Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the investigational compound MLS1547 and the endogenous neurotransmitter dopamine, focusing on their differential effects on β-arrestin recruitment to the dopamine D2 receptor (D2R). This comparison is critical for understanding the principles of biased agonism and its potential therapeutic applications in neurology and psychiatry.
Summary of Quantitative Data
The following table summarizes the key quantitative parameters of dopamine and this compound in relation to D2R-mediated β-arrestin recruitment. The data clearly illustrates that while dopamine is a potent agonist for β-arrestin recruitment, this compound acts as an antagonist in this pathway, despite being an agonist for G protein-mediated signaling.
| Compound | Parameter | Value (Assay Type) | Reference |
| Dopamine | EC50 | 0.09 ± 0.03 µM (DiscoveRx PathHunter) | [1] |
| Emax | 99.0% ± 0.6% (DiscoveRx PathHunter) | [1] | |
| EC50 | 0.05 ± 0.01 µM (BRET) | [1] | |
| Emax | 99.8% ± 1.9% (BRET) | [1] | |
| This compound | β-arrestin Recruitment | No measurable stimulation | [1] |
| IC50 (vs. Dopamine) | 9.9 ± 0.9 µM (DiscoveRx PathHunter) | ||
| IC50 (vs. Dopamine) | 3.8 µM (BRET) | ||
| Ki (D2R) | 1.2 µM | ||
| EC50 (G protein signaling) | 0.37 µM (Calcium mobilization) |
Signaling Pathways of Dopamine and this compound at the D2 Receptor
The following diagram illustrates the distinct signaling cascades initiated by dopamine and this compound upon binding to the D2 dopamine receptor. Dopamine, a balanced agonist, activates both G protein-dependent and β-arrestin-dependent pathways. In contrast, this compound is a G protein-biased agonist, selectively activating the G protein pathway while inhibiting β-arrestin recruitment.
Caption: Differential signaling pathways of Dopamine and this compound at the D2 receptor.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are essential for the replication and validation of the findings.
β-Arrestin Recruitment Assays
Two primary methods have been utilized to quantify β-arrestin recruitment: the DiscoveRx PathHunter assay and Bioluminescence Resonance Energy Transfer (BRET).
1. DiscoveRx PathHunter β-Arrestin Recruitment Assay
This assay employs an enzyme fragment complementation technology.
-
Cell Line: CHO cells stably expressing the human dopamine D2 receptor fused to a small enzyme fragment (ProLink) and β-arrestin-2 fused to a larger, complementary enzyme fragment (Enzyme Acceptor).
-
Principle: Upon agonist-induced recruitment of β-arrestin-2 to the D2R, the two enzyme fragments are brought into proximity, forming an active β-galactosidase enzyme. This enzyme then hydrolyzes a substrate to produce a chemiluminescent signal.
-
Protocol:
-
Cells are plated in 384-well plates and incubated overnight.
-
For agonist testing, cells are stimulated with varying concentrations of the test compound (e.g., dopamine, this compound) for 90 minutes at 37°C.
-
For antagonist testing, cells are pre-incubated with the antagonist (e.g., this compound) for 30 minutes prior to stimulation with an EC80 concentration of dopamine.
-
The detection reagent is added, and the plate is incubated for 60 minutes at room temperature.
-
Luminescence is measured using a plate reader.
-
Data is normalized to the maximum response observed with a saturating concentration of dopamine.
-
2. Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET is a proximity-based assay that measures protein-protein interactions.
-
Cell Line: HEK293 cells transiently or stably co-expressing the human dopamine D2 receptor C-terminally tagged with a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin-2 N-terminally tagged with a BRET acceptor (e.g., Venus, a yellow fluorescent protein variant).
-
Principle: When the donor and acceptor proteins are in close proximity (<10 nm), energy from the luciferase-catalyzed oxidation of its substrate is non-radiatively transferred to the acceptor, which then emits light at its characteristic wavelength. The BRET signal is the ratio of the light emitted by the acceptor to the light emitted by the donor.
-
Protocol:
-
Cells are plated in 96-well, white, clear-bottom plates.
-
24-48 hours post-transfection, the culture medium is replaced with a buffer.
-
The luciferase substrate (e.g., coelenterazine h) is added.
-
Varying concentrations of the test compound are added.
-
Light emissions at the donor and acceptor wavelengths are measured simultaneously using a BRET-compatible plate reader.
-
The BRET ratio is calculated and plotted against the ligand concentration.
-
Experimental Workflow
The following diagram outlines a typical workflow for comparing the effects of compounds like this compound and dopamine on β-arrestin recruitment.
Caption: A generalized workflow for assessing β-arrestin recruitment.
Conclusion
The data and methodologies presented in this guide demonstrate that this compound is a G protein-biased agonist of the dopamine D2 receptor. Unlike the endogenous ligand dopamine, which robustly recruits β-arrestin, this compound fails to do so and instead antagonizes dopamine-mediated β-arrestin recruitment. This functional selectivity makes this compound a valuable pharmacological tool for dissecting the distinct roles of G protein and β-arrestin signaling pathways in D2R-mediated physiological and pathophysiological processes. The experimental protocols provided offer a foundation for further research into the nuanced pharmacology of the dopamine D2 receptor and the development of next-generation therapeutics with improved efficacy and side-effect profiles.
References
Validating the Structure-Activity Relationship of MLS1547 Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of MLS1547 and its analogs, focusing on the validation of their structure-activity relationships (SAR). This compound is a well-characterized G protein-biased agonist for the dopamine D2 receptor (D2R), demonstrating high efficacy in stimulating G protein-mediated signaling with minimal recruitment of β-arrestin.[1][2][3][4] The exploration of this compound analogs has been crucial in elucidating the molecular determinants of this biased signaling, offering a pathway to develop more refined therapeutic agents.[1]
This document summarizes the quantitative data from key experiments, details the experimental protocols for assessing G protein and β-arrestin pathway activation, and provides visual representations of the signaling pathways and experimental workflows involved in the SAR validation of this important compound class.
Data Presentation: Comparative Activity of this compound and Analogs
The following table summarizes the functional activity of this compound and representative analogs at the D2 dopamine receptor. The data highlights the compounds' potency (EC50) and efficacy (Emax) for the Gi/o-protein pathway (measured by inhibition of cAMP accumulation) and the β-arrestin pathway (measured by β-arrestin 2 recruitment). A higher bias factor indicates greater selectivity for the G protein pathway over the β-arrestin pathway.
| Compound | G Protein Pathway (cAMP Inhibition) | β-Arrestin Pathway (Recruitment) | Bias Factor¹ | Binding Affinity (Ki, μM) |
| Dopamine (Endogenous Agonist) | EC50 = 0.06 μM, Emax = 100.4% | EC50 = 0.09 μM, Emax = 99.0% | 1 | N/A |
| This compound | EC50 = 0.26 μM, Emax = 97.1% | No measurable recruitment | >100 | 1.2 |
| Analog A (Hypothetical Highly Biased) | EC50 = 0.15 μM, Emax = 95% | Minimal recruitment (Emax < 10%) | >95 | 0.8 |
| Analog B (Hypothetical Balanced) | EC50 = 0.50 μM, Emax = 80% | EC50 = 0.75 μM, Emax = 75% | ~1 | 1.5 |
| Analog C (Hypothetical β-arrestin Biased) | EC50 = 1.2 μM, Emax = 40% | EC50 = 0.80 μM, Emax = 85% | <1 | 2.1 |
¹Bias factor is calculated as (Emax/EC50)G protein / (Emax/EC50)β-arrestin. A higher value indicates G protein bias. Data for analogs are representative based on SAR studies of this class of compounds.
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of this compound and its analogs are provided below.
G Protein Signaling: cAMP Accumulation Assay
This assay quantifies the inhibition of cyclic adenosine monophosphate (cAMP) production following the activation of Gi/o-coupled receptors like the D2R.
Objective: To determine the potency (EC50) and efficacy (Emax) of test compounds in activating the Gi/o pathway.
Materials:
-
CHO or HEK293 cells stably expressing the human D2R.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Forskolin (adenylyl cyclase activator).
-
Test compounds (this compound and analogs).
-
HTRF (Homogeneous Time-Resolved Fluorescence) or similar cAMP detection kit.
Procedure:
-
Cell Preparation: Culture D2R-expressing cells to ~80-90% confluency. On the day of the assay, detach cells and resuspend in assay buffer to the desired concentration.
-
Compound Preparation: Prepare serial dilutions of the test compounds and a reference agonist (e.g., dopamine) in assay buffer.
-
Assay Plate Setup: Dispense cells into a 384-well plate.
-
Agonist Treatment: Add the diluted compounds to the respective wells.
-
Stimulation: Add a fixed concentration of forskolin to all wells to stimulate cAMP production. Incubate for 30 minutes at room temperature.
-
Cell Lysis and Detection: Add the cAMP detection reagents (e.g., d2-labeled cAMP and anti-cAMP cryptate conjugate) as per the manufacturer's protocol.
-
Signal Measurement: Incubate for 1 hour at room temperature and read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Data Analysis: Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve. Plot the concentration-response curves and fit to a four-parameter logistic equation to determine EC50 and Emax values.
β-Arrestin Recruitment Assay (BRET-based)
This assay measures the recruitment of β-arrestin to the activated D2R in live cells using Bioluminescence Resonance Energy Transfer (BRET).
Objective: To determine the potency (EC50) and efficacy (Emax) of test compounds in promoting the D2R-β-arrestin interaction.
Materials:
-
HEK293 cells.
-
Expression plasmids for D2R fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin-2 fused to a BRET acceptor (e.g., Venus or YFP).
-
Coelenterazine h (Rluc substrate).
-
Test compounds (this compound and analogs).
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the D2R-Rluc and Venus-β-arrestin-2 plasmids. Plate the transfected cells in a white, clear-bottom 96-well plate and incubate for 24-48 hours.
-
Compound Preparation: Prepare serial dilutions of the test compounds.
-
Assay: a. Wash the cells with assay buffer. b. Add the test compounds to the cells and incubate for 5-15 minutes at 37°C. c. Add the Rluc substrate, coelenterazine h, to each well.
-
Signal Measurement: Immediately measure the luminescence at two wavelengths using a BRET-compatible plate reader (e.g., a filter for Rluc emission ~480 nm and a filter for Venus emission ~530 nm).
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the net BRET ratio against the compound concentration and fit the data to determine EC50 and Emax values.
Mandatory Visualizations
D2R Biased Signaling Pathway
The diagram below illustrates the divergent signaling pathways of the D2 dopamine receptor. This compound and its G protein-biased analogs preferentially activate the Gi/o protein pathway, leading to the inhibition of adenylyl cyclase and a decrease in cellular cAMP levels. This is in contrast to the β-arrestin pathway, which is minimally engaged by these compounds but is typically involved in receptor desensitization, internalization, and G protein-independent signaling.
Caption: D2R Biased Signaling Pathway for this compound Analogs.
Experimental Workflow for SAR Validation
The following diagram outlines the systematic process for synthesizing and evaluating this compound analogs to establish a robust structure-activity relationship.
Caption: Workflow for SAR Validation of this compound Analogs.
References
A Comparative Guide to the Cross-Validation of MLS1547's Effects in Neuronal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the G protein-biased dopamine D2 receptor (D2R) agonist, MLS1547, with other D2R ligands. We will explore its pharmacological effects across different neuronal models, presenting supporting experimental data and detailed protocols to facilitate reproducible research.
Introduction to this compound and D2R Biased Agonism
The dopamine D2 receptor is a key target for therapeutics aimed at treating a variety of neurological and psychiatric disorders.[1] Traditional D2R drugs often lack specificity, leading to a wide range of side effects. The concept of "biased agonism" or "functional selectivity" offers a promising approach to overcome these limitations. Biased agonists selectively activate one intracellular signaling pathway over another.[2][3]
D2Rs primarily signal through two distinct pathways:
-
G protein-dependent signaling: This canonical pathway, mediated by Gαi/o proteins, is associated with the primary therapeutic effects of D2R activation.
-
β-arrestin-dependent signaling: This pathway is involved in receptor desensitization, internalization, and can also initiate its own unique signaling cascades, which are sometimes associated with adverse effects.
This compound is a well-characterized G protein-biased agonist at the D2R.[2][3] It shows high efficacy in stimulating G protein-mediated signaling while demonstrating minimal to no recruitment of β-arrestin. This unique profile makes it a valuable tool for dissecting the specific roles of these two pathways and a potential lead compound for developing safer and more effective therapeutics.
This guide will compare the effects of this compound to the endogenous ligand dopamine, the unbiased agonist quinpirole, and the β-arrestin-biased agonist UNC9994 across various cellular models.
Data Presentation: Comparative Pharmacology of D2R Ligands
The following tables summarize the in vitro pharmacological properties of this compound and other key D2R ligands. The data is compiled from studies utilizing different cell lines, including human embryonic kidney (HEK293) cells, Chinese hamster ovary (CHO) cells, and the more physiologically relevant primary striatal neurons.
Table 1: D2 Receptor Binding Affinities (Ki)
| Compound | Cell Line/Tissue | Radioligand | Ki (nM) | Reference |
| This compound | HEK293 | [3H]spiperone | 1200 | |
| Dopamine | Human Striatum | [3H]spiperone | - | |
| Quinpirole | HEK293 | [3H]spiperone | - | |
| UNC9975 | - | [3H]spiperone | - | |
| UNC0006 | - | [3H]spiperone | - | |
| UNC9994 | - | [3H]spiperone | - | |
| Aripiprazole | - | [3H]spiperone | - | |
| Cabergoline | Human Striatum | [3H]spiperone | 0.61 | |
| Lisuride | Human Striatum | [3H]spiperone | 0.95 | |
| Pramipexole | Human Striatum | [3H]spiperone | 79500 | |
| Ropinirole | Human Striatum | [3H]spiperone | 98700 |
Table 2: G Protein-Mediated Signaling (cAMP Inhibition)
| Compound | Cell Line | Assay | EC50 (nM) | Emax (% of Dopamine/Quinpirole) | Reference |
| This compound | CHO-D2R | cAMP accumulation | 260 | 97.1% (of Dopamine) | |
| Dopamine | CHO-D2R | cAMP accumulation | 60 | 100.4% | |
| Quinpirole | HEK293 | Gi-cAMP GloSensor | 3.2 | 100% | |
| Aripiprazole | HEK293T | Gi-cAMP GloSensor | 38 | 51% | |
| UNC9975 | HEK293T | Gi-cAMP GloSensor | No activity | - | |
| UNC0006 | HEK293T | Gi-cAMP GloSensor | No activity | - | |
| UNC9994 | HEK293T | Gi-cAMP GloSensor | No activity | - |
Table 3: β-Arrestin Recruitment
| Compound | Cell Line | Assay | EC50 (nM) | Emax (% of Dopamine/Quinpirole) | Reference |
| This compound | HEK293 | BRET | No activity | - | |
| Dopamine | HEK293 | BRET | 100 | - | |
| Quinpirole | - | Tango | 2.0 | 100% | |
| Aripiprazole | - | Tango | 2.4 | 73% | |
| UNC9975 | - | Tango | 1.1 | 43% | |
| UNC0006 | - | Tango | 1.2 | 47% | |
| UNC9994 | - | Tango | 6.1 | 91% |
Table 4: D2 Receptor Internalization
| Compound | Cell Line | Assay | EC50 (nM) | Emax (% of Dopamine) | Reference |
| This compound | Primary Striatal Neurons | Immunocytochemistry | - | Minimal | |
| Dopamine | HEK293 | BRET | 100 | - | |
| Quinpirole | - | - | - | Significant |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways of the D2 receptor and the general workflows for the experimental protocols described in the next section.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are representative of the techniques used to characterize D2R ligand functionality.
cAMP Accumulation Assay (Gαi-Coupled Receptor)
This assay measures the inhibition of adenylyl cyclase activity following the activation of Gαi-coupled receptors like the D2R.
Materials:
-
Cells expressing the D2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Cell culture medium.
-
Forskolin solution.
-
Test compounds (this compound, dopamine, etc.) at various concentrations.
-
cAMP detection kit (e.g., HTRF, LANCE, or GloSensor-based).
-
384-well white opaque microplates.
Protocol:
-
Cell Plating: Seed the D2R-expressing cells into 384-well plates at an appropriate density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds.
-
Assay: a. Remove the culture medium from the wells. b. Add a solution containing a fixed concentration of forskolin (to stimulate cAMP production) and the various concentrations of the test compounds. c. Incubate for the time specified by the cAMP detection kit manufacturer (typically 15-30 minutes) at room temperature.
-
Detection: Add the cAMP detection reagents according to the manufacturer's instructions and measure the signal (e.g., luminescence or fluorescence).
-
Data Analysis: Plot the signal as a function of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
β-Arrestin Recruitment Assay (BRET-based)
This assay directly measures the interaction between the D2 receptor and β-arrestin upon agonist stimulation.
Materials:
-
HEK293 cells co-transfected with D2R fused to a Renilla luciferase (Rluc) and β-arrestin-2 fused to a green fluorescent protein (GFP).
-
Cell culture and transfection reagents.
-
Test compounds.
-
Coelenterazine h (luciferase substrate).
-
Microplate reader capable of measuring BRET.
Protocol:
-
Transfection and Plating: Co-transfect HEK293 cells with the D2R-Rluc and β-arrestin-2-GFP constructs and plate them in 96-well white, clear-bottom microplates.
-
Compound Treatment: The following day, replace the medium with a buffer and add the test compounds at various concentrations. Incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Substrate Addition: Add coelenterazine h to each well.
-
BRET Measurement: Immediately measure the luminescence signal at two wavelengths (e.g., ~480 nm for Rluc and ~530 nm for GFP).
-
Data Analysis: Calculate the BRET ratio (GFP emission / Rluc emission). Plot the BRET ratio against the compound concentration to determine the EC50 and Emax for β-arrestin recruitment.
Receptor Internalization Assay (Immunocytochemistry)
This assay visualizes and quantifies the movement of D2 receptors from the cell surface to intracellular compartments upon agonist treatment.
Materials:
-
Primary striatal neurons or other D2R-expressing cells cultured on coverslips.
-
Test compounds.
-
Primary antibody against an extracellular epitope of the D2R.
-
Fluorescently labeled secondary antibody.
-
Fixation and permeabilization buffers (e.g., paraformaldehyde and Triton X-100).
-
Mounting medium with DAPI.
-
Fluorescence microscope.
Protocol:
-
Cell Culture and Treatment: Culture primary striatal neurons on coverslips. Treat the cells with the test compounds for a specified time (e.g., 30 minutes) at 37°C.
-
Fixation and Staining (Non-permeabilized): a. Fix the cells with paraformaldehyde. b. Incubate with the primary anti-D2R antibody to label surface receptors. c. Wash and incubate with the fluorescently labeled secondary antibody.
-
Permeabilization and Staining (Total Receptor): a. After fixation, permeabilize the cells with Triton X-100. b. Proceed with primary and secondary antibody staining as above to label both surface and internalized receptors.
-
Imaging and Analysis: a. Mount the coverslips on slides with DAPI-containing mounting medium. b. Acquire images using a fluorescence microscope. c. Quantify the fluorescence intensity at the cell surface versus the intracellular compartments. A decrease in the ratio of surface to total fluorescence indicates receptor internalization.
Conclusion
This compound consistently demonstrates G protein-biased agonism at the dopamine D2 receptor across various neuronal and non-neuronal cell models. Its ability to potently activate G protein signaling while minimally engaging the β-arrestin pathway distinguishes it from endogenous dopamine and unbiased agonists like quinpirole. This functional selectivity is evident in its high efficacy in cAMP inhibition assays and its negligible effect on β-arrestin recruitment and subsequent receptor internalization, particularly in physiologically relevant models such as primary striatal neurons.
The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers investigating the nuanced pharmacology of the D2 receptor. The use of biased agonists like this compound is crucial for elucidating the distinct physiological and pathological roles of the G protein and β-arrestin signaling pathways, and for paving the way for the development of novel therapeutics with improved efficacy and reduced side effects.
References
- 1. Discovery and Characterization of a G Protein–Biased Agonist That Inhibits β-Arrestin Recruitment to the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [kuscholarworks.ku.edu]
A Comparative Guide to the In Vitro and In Vivo Effects of MLS1547
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological effects of MLS1547, a G protein-biased partial agonist of the dopamine D2 receptor (D2R).[1] By preferentially activating G protein-mediated signaling pathways over β-arrestin recruitment, this compound presents a unique tool for dissecting the distinct roles of these pathways in cellular and systemic processes.[2] This document summarizes key experimental findings, presents detailed methodologies for relevant assays, and visualizes the underlying molecular mechanisms.
Data Summary: In Vitro vs. In Vivo Effects
The following tables summarize the quantitative data gathered from in vitro and in vivo studies on this compound, highlighting its distinct pharmacological profile.
Table 1: In Vitro Characterization of this compound
| Parameter | Assay Type | Cell Line | Value | Reference |
| Binding Affinity (Ki) | Radioligand Binding | HEK293 cells expressing D2R | 1.2 µM | [1] |
| G Protein Signaling (EC50) | cAMP Inhibition | CHO cells expressing D2R | 0.26 µM | |
| G Protein Signaling (Emax) | cAMP Inhibition | CHO cells expressing D2R | 97.1% | |
| β-Arrestin Recruitment | PathHunter Assay | DiscoveRx PathHunter cells | No measurable recruitment | [3] |
| β-Arrestin Antagonism (IC50) | PathHunter Assay (vs. Dopamine) | DiscoveRx PathHunter cells | 9.9 µM | |
| β-Arrestin Antagonism (IC50) | BRET Assay (vs. Dopamine) | HEK293 cells | 3.8 µM |
Table 2: In Vivo and Ex Vivo Effects of this compound
| Effect | Model System | Key Finding | Reference |
| Neuronal Firing Rate | Primary Striatal Neurons | Decreased firing rate (G protein-mediated) | |
| D2R Internalization | Primary Striatal Neurons | No significant induction of D2R internalization |
Signaling Pathway of this compound at the D2 Receptor
The following diagram illustrates the biased signaling mechanism of this compound at the dopamine D2 receptor.
Caption: this compound selectively activates G protein signaling while blocking β-arrestin recruitment.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.
cAMP Inhibition Assay (HTRF-based)
This assay quantifies the ability of this compound to inhibit the production of cyclic AMP (cAMP) following the stimulation of adenylyl cyclase by forskolin in cells expressing the D2 receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Forskolin
-
This compound
-
cAMP detection kit (e.g., HTRF-based)
-
384-well white, clear-bottom microplates
Procedure:
-
Cell Plating: Seed the D2R-expressing cells into 384-well plates and incubate overnight.
-
Assay Preparation: Wash the cells with assay buffer.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using an HTRF-based detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the HTRF signal against the logarithm of the this compound concentration to determine the EC50 and Emax values.
Caption: Workflow for the HTRF-based cAMP inhibition assay.
β-Arrestin Recruitment Assay (BRET-based)
This assay measures the recruitment of β-arrestin to the D2 receptor upon ligand binding using Bioluminescence Resonance Energy Transfer (BRET).
Materials:
-
HEK293 cells
-
Expression vectors for D2R fused to a BRET donor (e.g., Renilla luciferase, Rluc)
-
Expression vectors for β-arrestin-2 fused to a BRET acceptor (e.g., mVenus)
-
Cell culture and transfection reagents
-
Assay buffer
-
This compound
-
Dopamine (as a positive control)
-
Coelenterazine h (luciferase substrate)
-
96-well white microplates
-
BRET-compatible plate reader
Procedure:
-
Transfection: Co-transfect HEK293 cells with the D2R-Rluc and β-arrestin-2-mVenus expression vectors.
-
Cell Plating: Seed the transfected cells into 96-well white microplates.
-
Compound Addition: Add varying concentrations of this compound or dopamine to the wells.
-
Substrate Addition: Add the luciferase substrate, coelenterazine h, to all wells.
-
BRET Measurement: Immediately measure the luminescence signal at two different wavelengths (one for the donor and one for the acceptor) using a BRET-compatible plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). For antagonist mode, pre-incubate with this compound before adding a fixed concentration of dopamine and determine the IC50 value.
Caption: Workflow for the β-arrestin recruitment BRET assay.
Conclusion
This compound consistently demonstrates a G protein-biased agonist profile for the dopamine D2 receptor, both in recombinant cell lines and in native neuronal preparations. In vitro, it potently stimulates G protein-mediated signaling (cAMP inhibition) while failing to recruit β-arrestin. Instead, it acts as an antagonist of dopamine-induced β-arrestin recruitment. These findings are corroborated by ex vivo studies in primary striatal neurons, where this compound influences neuronal firing rates (a G protein-dependent process) but does not promote D2R internalization (a β-arrestin-dependent process). The lack of significant locomotor effects or catalepsy in animal models, which are often associated with balanced D2R agonists, would be a critical area for future in-depth in vivo investigation to fully elucidate the therapeutic potential of such a biased compound. The provided data and protocols offer a solid foundation for researchers interested in utilizing this compound to explore the nuanced roles of D2R signaling in health and disease.
References
Validating the Lack of D2R Internalization with MLS1547: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of MLS1547, a G protein-biased agonist of the dopamine D2 receptor (D2R), and its validation as a compound that does not induce significant receptor internalization. This property stands in contrast to standard D2R agonists and has significant implications for the development of novel therapeutics with selective signaling profiles. This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and visualizes the underlying signaling pathways.
Introduction to this compound and D2R Signaling
The dopamine D2 receptor (D2R) is a G protein-coupled receptor (GPCR) that mediates its effects through two primary signaling pathways: the canonical G protein (Gi/o) pathway and the β-arrestin pathway.[1] Traditional D2R agonists activate both pathways. However, this compound is a G protein-biased agonist, meaning it selectively activates the G protein pathway while having minimal to no effect on β-arrestin recruitment.[2][3] The recruitment of β-arrestin is a critical step for the internalization of the D2R from the cell surface.[1] Consequently, this compound's bias towards G protein signaling results in a lack of significant D2R internalization, a characteristic that has been validated across multiple cellular systems.
Comparative Data: this compound vs. Standard Agonists
The functional selectivity of this compound is evident when its pharmacological parameters are compared to those of standard D2R agonists like dopamine and quinpirole. The following table summarizes key quantitative data from various in vitro functional assays.
| Parameter | This compound | Dopamine | Quinpirole | Reference |
| Binding Affinity (Ki) | 1.2 μM | - | - | |
| G Protein Signaling (EC50) | 0.37 μM (Calcium Mobilization) | - | - | |
| β-Arrestin Recruitment (IC50) | 9.9 μM (Antagonist) | - | - | |
| D2R Internalization | Little to no internalization | Robust internalization | Robust internalization |
Signaling Pathways and Experimental Workflow
The differential effects of a standard agonist versus a biased agonist like this compound on D2R signaling and internalization can be visualized through the following diagrams.
Caption: D2R signaling pathways for standard vs. biased agonists.
Caption: Experimental workflow for D2R internalization assays.
Experimental Protocols
The following are generalized protocols for key experiments used to validate the lack of D2R internalization by this compound.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the D2 receptor.
Methodology:
-
Cell Culture: Use HEK293 cells stably expressing the human D2R.
-
Membrane Preparation: Homogenize cells in a buffer and centrifuge to isolate the cell membranes containing the D2R.
-
Binding Reaction: Incubate the cell membranes with a known concentration of a radiolabeled D2R antagonist (e.g., [3H]methylspiperone) and varying concentrations of this compound.
-
Incubation: Allow the binding to reach equilibrium.
-
Separation: Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound (the concentration that inhibits 50% of the radioligand binding) and calculate the Ki using the Cheng-Prusoff equation.
β-Arrestin Recruitment Assay (e.g., BRET)
Objective: To measure the ability of this compound to promote the interaction between D2R and β-arrestin-2.
Methodology:
-
Cell Culture: Use HEK293 cells co-expressing D2R fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and β-arrestin-2 fused to a fluorescent acceptor (e.g., mVenus).
-
Cell Plating: Plate the cells in a white, clear-bottom 96-well plate.
-
Ligand Stimulation: Treat the cells with varying concentrations of this compound or a control agonist (dopamine).
-
Substrate Addition: Add the luciferase substrate (e.g., coelenterazine h).
-
BRET Measurement: Measure the light emission at the wavelengths corresponding to the donor and acceptor using a plate reader capable of detecting BRET signals.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A lack of increase in the BRET ratio upon this compound treatment indicates no β-arrestin recruitment.
D2R Internalization Assay (Cell Surface ELISA)
Objective: To quantify the amount of D2R remaining on the cell surface after treatment with this compound.
Methodology:
-
Cell Culture: Use HEK293 cells stably expressing a FLAG-tagged D2R.
-
Ligand Treatment: Treat the cells with this compound, a control agonist (quinpirole), or vehicle for a specified time.
-
Fixation: Fix the cells with paraformaldehyde to preserve the cell surface proteins.
-
Primary Antibody Incubation: Incubate the non-permeabilized cells with an anti-FLAG antibody to label the surface-exposed D2Rs.
-
Secondary Antibody Incubation: Wash the cells and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a colorimetric HRP substrate and measure the absorbance using a plate reader.
-
Data Analysis: A lack of decrease in absorbance in this compound-treated cells compared to vehicle-treated cells indicates no receptor internalization.
Conclusion
The data consistently demonstrates that this compound is a G protein-biased agonist of the D2R. Its inability to recruit β-arrestin translates to a lack of significant D2R internalization, a key differentiating feature from standard D2R agonists. This property makes this compound a valuable tool for dissecting the distinct roles of G protein and β-arrestin signaling pathways in D2R function and a promising lead scaffold for the development of novel therapeutics with improved side-effect profiles.
References
- 1. Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound - LabNet Biotecnica [labnet.es]
A Comparative Analysis of Biased D2 Dopamine Receptor Agonists: MLS1547 and UNC9994
In the landscape of G protein-coupled receptor (GPCR) pharmacology, the concept of biased agonism has opened new avenues for therapeutic intervention. This guide provides a detailed comparative analysis of two well-characterized biased agonists of the Dopamine D2 Receptor (D2R), MLS1547 and UNC9994. While both compounds target the same receptor, they exhibit distinct signaling profiles, offering researchers valuable tools to dissect D2R-mediated pathways and explore novel therapeutic strategies. This compound is a G protein-biased agonist, preferentially activating G protein-mediated signaling, whereas UNC9994 is a β-arrestin-biased agonist, favoring the β-arrestin pathway.[1][2] This guide will delve into their comparative pharmacology, supported by experimental data and detailed methodologies.
Performance and Efficacy: A Quantitative Comparison
The distinct signaling biases of this compound and UNC9994 are evident in their differing potencies and efficacies across various cellular assays. The following tables summarize key quantitative data from published studies.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Ki (nM) |
| This compound | D2R | 1200[1] |
| UNC9994 | D2R | 79[3][4] |
| D3R | Higher affinity than for D2R | |
| 5-HT1A | 25-512 | |
| 5-HT2A | 25-512 | |
| 5-HT2B | 25-512 | |
| 5-HT2C | 25-512 | |
| H1 | 2.4 |
Table 2: Functional Activity at the D2 Receptor
| Assay | Compound | Parameter | Value |
| G Protein Signaling (cAMP Inhibition) | This compound | EC50 | 0.26 µM |
| Emax | 97.1% | ||
| UNC9994 | Agonist Activity | Devoid of agonist activity | |
| Antagonist Activity | Lacks the ability to antagonize dopamine-induced inhibition | ||
| β-Arrestin Recruitment | This compound | Agonist Activity | No measurable activity |
| Antagonist IC50 (vs. Dopamine) | 3.8 - 9.9 µM | ||
| UNC9994 | EC50 (Tango Assay) | <10 nM | |
| Emax (Tango Assay) | 91% | ||
| EC50 (DiscoveRx Assay) | 448 nM | ||
| Emax (DiscoveRx Assay) | 64% | ||
| GIRK Channel Activation (D2R) | UNC9994 | EC50 | 185 nM |
| Emax | 15% of dopamine response | ||
| Antagonist IC50 (vs. Dopamine) | 630 nM | ||
| GIRK Channel Activation (D3R) | UNC9994 | EC50 | 62.1 nM |
Signaling Pathways and Mechanisms of Action
This compound and UNC9994 exert their effects by differentially engaging downstream signaling cascades upon binding to the D2R.
This compound potently activates the canonical G protein signaling pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. In contrast, it does not promote the recruitment of β-arrestin and acts as an antagonist to dopamine-mediated β-arrestin recruitment. This G protein bias results in a distinct downstream cellular response, including the modulation of ion channels like G protein-coupled inwardly-rectifying potassium (GIRK) channels.
Conversely, UNC9994 shows a strong preference for the β-arrestin pathway. It acts as a partial agonist for β-arrestin-2 recruitment to the D2R. This engagement of β-arrestin can lead to the activation of other signaling molecules, such as extracellular signal-regulated kinases (ERKs), and is involved in receptor desensitization and internalization. Notably, UNC9994 has been shown to be devoid of agonist activity at the Gi/o protein pathway and does not antagonize dopamine's effect on cAMP production.
Experimental Methodologies
The characterization of this compound and UNC9994 relies on a variety of well-established experimental protocols.
Radioligand Binding Assays
These assays are performed to determine the binding affinity (Ki) of the compounds for the D2 receptor. Typically, cell membranes expressing the D2R are incubated with a radiolabeled ligand (e.g., [3H]spiperone) and varying concentrations of the unlabeled test compound (this compound or UNC9994). The amount of radioligand displaced by the test compound is measured, allowing for the calculation of its binding affinity.
cAMP Accumulation Assays
To assess G protein signaling, cells expressing the D2R are stimulated with forskolin to increase intracellular cAMP levels. The ability of the test compounds to inhibit this forskolin-stimulated cAMP accumulation is then measured. For antagonists, their ability to reverse the inhibitory effect of a known D2R agonist (like dopamine) is determined.
β-Arrestin Recruitment Assays
Several methods are used to measure β-arrestin recruitment, including Bioluminescence Resonance Energy Transfer (BRET) and enzyme fragment complementation assays like the Tango and DiscoveRx PathHunter assays. In these assays, the D2R and β-arrestin are tagged with components of a reporter system (e.g., a luciferase and a fluorescent protein for BRET). Recruitment of β-arrestin to the activated receptor brings these components into proximity, generating a measurable signal.
G Protein-Coupled Inwardly-Rectifying Potassium (GIRK) Channel Activation Assays
The activation of Gi/o-coupled receptors like the D2R can lead to the opening of GIRK channels. This can be measured using electrophysiological techniques, such as two-electrode voltage-clamp in Xenopus oocytes co-expressing the D2R and GIRK channels. The currents generated by the opening of these channels upon application of the test compound are recorded to determine agonist or antagonist activity.
In Vivo Studies and Therapeutic Implications
The distinct signaling profiles of this compound and UNC9994 translate to different effects in animal models. UNC9994 has shown antipsychotic-like activity in mouse models, and this effect is dependent on β-arrestin-2. Specifically, it has been shown to inhibit hyperlocomotion induced by amphetamine and phencyclidine (PCP). The development of such biased agonists holds promise for designing drugs with improved efficacy and reduced side effects. For instance, it has been proposed that β-arrestin-biased D2R ligands could offer antipsychotic benefits with a lower risk of the motor side effects associated with traditional antipsychotics.
In a study on pituitary tumors, UNC9994 was more effective than the conventional D2R agonist cabergoline in reducing cell proliferation in prolactin-secreting tumors, an effect mediated by the β-arrestin 2 pathway. In contrast, the G protein-biased agonist this compound had only a slight effect.
Conclusion
This compound and UNC9994 are powerful pharmacological tools that exemplify the principle of biased agonism at the D2 dopamine receptor. Their selective activation of either the G protein or β-arrestin signaling pathway provides researchers with the means to investigate the distinct physiological roles of these pathways. The comparative data presented here highlights their contrasting pharmacological profiles and underscores the potential of developing biased agonists as a novel therapeutic strategy for a range of disorders, from psychiatric conditions to endocrine tumors. Further research into the in vivo effects and downstream consequences of activating these specific signaling cascades will be crucial in realizing the full therapeutic potential of this approach.
References
- 1. researchgate.net [researchgate.net]
- 2. A β-Arrestin 2-Biased Dopamine Receptor Type 2 (DRD2) Agonist Is More Efficacious Than Cabergoline in Reducing Cell Proliferation in PRL-Secreting but Not in Non-Functioning Pituitary Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pnas.org [pnas.org]
Unveiling the Antagonistic Profile of MLS1547 on Dopamine-Stimulated β-Arrestin Recruitment: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the nuanced signaling pathways of G protein-coupled receptors (GPCRs) is paramount. This guide provides a comparative analysis of MLS1547, a G protein-biased agonist of the dopamine D2 receptor (D2R), focusing on its confirmed antagonistic effect on dopamine-stimulated β-arrestin recruitment. This analysis is supported by experimental data and detailed protocols to aid in the objective evaluation of this compound's performance against other signaling modulators.
This compound has emerged as a significant pharmacological tool for dissecting the roles of G protein-dependent and β-arrestin-dependent signaling pathways downstream of D2R activation. While it potently activates G protein-mediated signaling, it uniquely fails to recruit β-arrestin and, moreover, acts as an antagonist to this pathway when stimulated by dopamine.[1][2][3] This G protein-biased agonism makes this compound a valuable probe for investigating the physiological and pathological consequences of selective D2R signaling.
Comparative Analysis of D2R Ligands
To contextualize the unique properties of this compound, this guide compares its activity with dopamine, the endogenous agonist, and UNC9994, a known β-arrestin-biased D2R agonist. This comparison highlights the distinct signaling profiles of these compounds.
| Compound | Primary Activity at D2R | G Protein Signaling (cAMP Inhibition) | β-Arrestin Recruitment | Antagonism of Dopamine-Stimulated β-Arrestin Recruitment |
| Dopamine | Endogenous Agonist | Full Agonist | Full Agonist | Not Applicable |
| This compound | G Protein-Biased Agonist | High-Efficacy Agonist[2] | No Agonist Activity[1] | Full Antagonist |
| UNC9994 | β-Arrestin-Biased Ligand | Antagonist | Partial Agonist | Not Reported as Primary Activity |
Quantitative Assessment of Antagonistic Activity
The antagonistic potency of this compound on dopamine-stimulated β-arrestin recruitment has been quantified in multiple assay formats. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.
| Assay Type | IC50 of this compound | Reference |
| DiscoveRx PathHunter β-Arrestin Assay | 9.9 µM | --INVALID-LINK-- |
| Bioluminescence Resonance Energy Transfer (BRET) Assay | 3.8 µM | --INVALID-LINK-- |
These data robustly confirm that this compound effectively blocks the recruitment of β-arrestin to the D2R initiated by dopamine.
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and methodologies discussed, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key assays used to determine the antagonistic effect of this compound on β-arrestin recruitment.
DiscoveRx PathHunter® β-Arrestin Recruitment Assay
This assay is a cell-based functional assay that measures the interaction of β-arrestin with an activated GPCR.
-
Cell Culture: CHO-K1 cells stably co-expressing the human D2 dopamine receptor fused to a ProLink™ tag and β-arrestin-2 fused to an Enzyme Acceptor (EA) are cultured in appropriate media.
-
Assay Preparation: Cells are harvested and seeded into 384-well white-bottom assay plates and incubated overnight.
-
Compound Preparation: this compound is serially diluted to various concentrations. A fixed, sub-maximal (EC80) concentration of dopamine is prepared.
-
Treatment: Cells are co-incubated with the fixed concentration of dopamine and the varying concentrations of this compound.
-
Detection: After incubation, the PathHunter detection reagents are added. The plates are further incubated to allow for signal development.
-
Data Acquisition: Chemiluminescence is read on a plate reader.
-
Data Analysis: The resulting data is normalized to the response of dopamine alone, and the IC50 value for this compound is calculated using a non-linear regression analysis.
Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET is a proximity-based assay that measures protein-protein interactions in live cells.
-
Cell Line: HEK-293 cells are transiently or stably co-transfected with constructs for the D2R fused to a Renilla luciferase (Rluc) donor and β-arrestin-2 fused to a yellow fluorescent protein (YFP) or other suitable acceptor.
-
Assay Preparation: Transfected cells are harvested, and plated in 96-well or 384-well white plates.
-
Compound Treatment: Similar to the PathHunter assay, cells are treated with an EC80 concentration of dopamine in the presence of a range of this compound concentrations.
-
Substrate Addition: The luciferase substrate (e.g., coelenterazine h) is added to the wells.
-
Signal Detection: The light emission from both the Rluc (donor) and YFP (acceptor) is measured simultaneously using a microplate reader equipped with appropriate filters.
-
Data Analysis: The BRET ratio is calculated (acceptor emission / donor emission). The antagonist effect of this compound is determined by the reduction in the dopamine-stimulated BRET signal, and the IC50 is calculated.
Conclusion
The available experimental data unequivocally demonstrate that this compound acts as an antagonist of dopamine-stimulated β-arrestin recruitment to the D2 receptor. Its high efficacy in activating G protein signaling, coupled with its inability to engage the β-arrestin pathway and its ability to block dopamine's effect on this pathway, establishes this compound as a highly selective G protein-biased agonist. This unique pharmacological profile makes it an invaluable tool for researchers investigating the distinct functional outcomes of D2R signaling pathways, with potential implications for the development of novel therapeutics with improved efficacy and side-effect profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Characterization of a G Protein–Biased Agonist That Inhibits β-Arrestin Recruitment to the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of a G protein-biased agonist that inhibits β-arrestin recruitment to the D2 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for MLS1547: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount for maintaining a secure laboratory environment and ensuring regulatory compliance. This document provides essential safety and logistical information for the proper disposal of MLS1547, a G protein-biased dopamine D2 receptor (D2R) agonist. Adherence to these procedural, step-by-step guidelines is critical for operational safety and responsible chemical management.
Immediate Safety and Hazard Information
While a specific Safety Data Sheet (SDS) for this compound is not universally available, guidance can be drawn from the safety profiles of structurally related quinolinol derivatives and general laboratory chemical safety standards. This compound should be handled as a potentially hazardous substance.
Assumed Hazard Profile:
| Hazard Classification | Potential Effects | Handling Implications |
| Acute Oral Toxicity | Potentially harmful if swallowed. | Do not ingest. All waste must be clearly labeled as toxic. |
| Skin Contact | May cause skin irritation or an allergic reaction. | Avoid skin contact. Use appropriate personal protective equipment (PPE). Contaminated materials must be disposed of as hazardous waste. |
| Eye Contact | May cause serious eye irritation or damage. | Wear safety glasses or goggles. Any contaminated eye wash should be collected as hazardous waste. |
| Mutagenicity/Carcinogenicity | Some quinoline derivatives are suspected of causing genetic defects. | Handle as a potential mutagen. All waste materials must be segregated and disposed of as hazardous waste. |
| Environmental Hazard | Potentially toxic to aquatic life with long-lasting effects. | Prevent any release to the environment. All waste must be contained and sent to a licensed disposal facility. |
Personal Protective Equipment (PPE)
When handling this compound in solid or solution form, the following personal protective equipment is mandatory:
| Protection Type | Specific Equipment | Standard |
| Eye and Face | Safety glasses with side-shields or goggles. A face shield should be used if there is a risk of splashing. | OSHA 29 CFR 1910.133 or EN 166 |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect before use and dispose of properly after handling the compound. | EN 374 |
| Body | Laboratory coat. Long-sleeved and buttoned. | --- |
| Respiratory | Use in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols may be generated, a NIOSH/MSHA or EN 149 approved respirator should be used. | OSHA 29 CFR 1910.134 or EN 149 |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and associated contaminated materials in a laboratory setting.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused solid this compound, contaminated weighing paper, pipette tips, and other contaminated consumables in a dedicated, clearly labeled hazardous waste container.[1]
-
The container must be made of a compatible material and have a secure, tight-fitting lid.
-
Label the container as "Hazardous Waste: this compound (Quinolinol derivative)".
-
-
Liquid Waste:
-
Solutions containing this compound (e.g., in DMSO) should be collected in a separate, dedicated liquid hazardous waste container.[1]
-
Do not mix with other waste streams unless compatibility is confirmed.
-
The container should be clearly labeled as "Hazardous Liquid Waste: this compound in [Solvent Name]".
-
Halogenated and non-halogenated solvent wastes should be segregated.[1]
-
-
Contaminated Materials:
-
Dispose of used gloves and other contaminated PPE as solid hazardous waste.
-
Decontaminate glassware by rinsing with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected as hazardous liquid waste.
-
2. Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Ensure all containers are kept tightly closed except when adding waste.[1]
3. Disposal Procedure:
-
Never dispose of this compound down the drain or in the regular trash.
-
All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Contact your EHS office to schedule a pickup for the hazardous waste containers.
-
Maintain accurate records of the amount of waste generated and the date of disposal, in accordance with institutional and local regulations.
Experimental Workflow and Signaling Pathway
This compound is a G protein-biased agonist of the D2 dopamine receptor. This means it preferentially activates G protein signaling pathways over the β-arrestin pathway. The following diagrams illustrate a typical experimental workflow for handling this compound and its associated signaling pathway.
Caption: Experimental workflow for handling and disposal of this compound.
Caption: G protein-biased signaling pathway of this compound at the D2 receptor.
References
Personal protective equipment for handling MLS1547
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of MLS1547, a G protein-biased dopamine D2 receptor partial agonist. The following guidelines are intended to ensure the safe handling of this compound in a laboratory setting. Researchers must consult the official Safety Data Sheet (SDS) provided by their supplier for complete and specific safety information before commencing any work.
Compound Properties and Storage
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Weight | 354.83 g/mol | [1][2] |
| Formula | C₁₉H₁₉ClN₄O | [1][2] |
| Appearance | Solid powder | |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble in DMSO | |
| Storage Temperature | Store at +4°C | |
| CAS Number | 315698-36-3 |
Personal Protective Equipment (PPE)
Due to the nature of laboratory research with chemical compounds, a comprehensive approach to personal safety is essential. The following personal protective equipment should be worn at all times when handling this compound.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A laboratory coat or chemical-resistant apron. |
| Respiratory | Use in a well-ventilated area. A respirator may be required for operations with the potential for aerosol generation. |
Operational Plan: Handling and Preparation of Stock Solutions
Follow these steps for the safe handling and preparation of this compound stock solutions:
-
Preparation: Before handling, ensure that the work area is clean and that all necessary personal protective equipment is properly worn. It is recommended to handle the compound in a chemical fume hood.
-
Weighing: Carefully weigh the desired amount of the solid this compound powder. Avoid creating dust.
-
Dissolving: Add the appropriate volume of Dimethyl Sulfoxide (DMSO) to the solid to achieve the desired stock solution concentration.
-
Storage of Stock Solution: Store the stock solution in a tightly sealed container at -20°C for short-term storage or as recommended by the supplier.
Disposal Plan
All waste materials, including empty vials, contaminated personal protective equipment, and unused solutions containing this compound, should be treated as chemical waste. Dispose of this waste in accordance with local, state, and federal regulations. Do not pour down the drain or dispose of with general laboratory trash.
Experimental Protocols
This compound has been utilized in various experimental settings to investigate its role as a G protein-biased agonist at the D2 dopamine receptor. Below is a summarized methodology from a key study.
β-Arrestin Recruitment Assay (based on DiscoveRx PathHunter Assay)
This experiment aims to determine the ability of this compound to stimulate the recruitment of β-arrestin to the D2 receptor.
-
Cell Culture: Use cells engineered to express the D2 receptor and a β-arrestin fusion protein.
-
Compound Preparation: Prepare a serial dilution of this compound and a known D2 receptor agonist (e.g., dopamine) as a positive control.
-
Cell Treatment: Add the diluted compounds to the cells and incubate.
-
Signal Detection: Measure the resulting signal, which is proportional to the amount of β-arrestin recruitment.
-
Data Analysis: Plot the signal against the compound concentration to generate dose-response curves and determine the efficacy and potency of this compound in recruiting β-arrestin.
Logical Workflow for Handling this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
